molecular formula C7H13NO3 B3022110 2-Morpholin-4-ylpropanoic acid CAS No. 25245-81-2

2-Morpholin-4-ylpropanoic acid

Cat. No.: B3022110
CAS No.: 25245-81-2
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylpropanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390002
Record name 2-morpholin-4-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89895-81-8
Record name 2-morpholin-4-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89895-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylpropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-morpholin-4-ylpropanoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of the most prevalent synthetic strategies, including the Michael addition and nucleophilic substitution routes. Furthermore, this guide will explore the synthesis of various derivatives, offering insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

This compound and its derivatives are heterocyclic compounds that have garnered significant interest in the scientific community. The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties such as increased water solubility and metabolic stability to parent molecules.[1][2] These characteristics make it a desirable scaffold in the design of novel therapeutic agents and functional materials. The propanoic acid side chain provides a versatile handle for further chemical modifications, allowing for the construction of a diverse library of compounds with a wide range of biological activities and material properties.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through two primary and highly effective strategies: the Michael addition of morpholine to an acrylate derivative and the nucleophilic substitution of a 2-halopropanoic acid with morpholine.

Pathway A: Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a robust and atom-economical method for the formation of carbon-heteroatom bonds.[3] In the context of synthesizing this compound, morpholine acts as the nucleophilic Michael donor, and an acrylic acid derivative serves as the Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the morpholine nitrogen, enhancing its nucleophilicity. The resulting morpholide anion then attacks the β-carbon of the acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the desired 2-morpholin-4-ylpropanoate ester, which can then be hydrolyzed to the carboxylic acid. The general mechanism is depicted below.

Michael_Addition cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Hydrolysis Morpholine Morpholine Enolate_Intermediate Enolate Intermediate Morpholine->Enolate_Intermediate Acrylate Methyl Acrylate Acrylate->Enolate_Intermediate Product_Ester Methyl 2-morpholin-4-ylpropanoate Enolate_Intermediate->Product_Ester Proton_Source Proton Source (e.g., H₂O) Proton_Source->Product_Ester Final_Product This compound Product_Ester->Final_Product H₃O⁺ / Δ

Figure 1: Generalized workflow for the Michael addition pathway.

The following protocol is a representative example for the synthesis of this compound via Michael addition.

Materials:

  • Morpholine

  • Methyl acrylate

  • Methanol

  • Sodium methoxide (catalytic amount)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for hydrolysis)

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in methanol.

  • Initiation: Add a catalytic amount of sodium methoxide to the solution and stir for 10 minutes at room temperature.

  • Addition of Michael Acceptor: Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-morpholin-4-ylpropanoate.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2.0 eq) in water/methanol. Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product may precipitate out of solution. If not, extract with a suitable organic solvent. The product can be further purified by recrystallization.

ParameterConditionsExpected YieldPurity
Solvent Methanol, Ethanol, or aprotic solvents like THFGood to ExcellentHigh
Catalyst Weak bases (e.g., triethylamine) or strong bases (e.g., sodium methoxide)> 80%> 95% after purification
Temperature Room temperature to refluxDependent on reactants and catalyst-
Reaction Time 2 - 24 hours--
Pathway B: Nucleophilic Substitution

Another widely employed method for the synthesis of this compound is the nucleophilic substitution of a suitable leaving group at the α-position of a propanoic acid derivative with morpholine. 2-Bromopropanoic acid is a common and effective starting material for this transformation.

This reaction proceeds via a classic SN2 mechanism. Morpholine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion in a single concerted step. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

Nucleophilic_Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation cluster_step3 Step 3: Neutralization Morpholine Morpholine Transition_State SN2 Transition State Morpholine->Transition_State Bromo_Acid 2-Bromopropanoic Acid Bromo_Acid->Transition_State Product This compound Transition_State->Product Byproduct HBr Transition_State->Byproduct Salt KBr + H₂O + CO₂ Byproduct->Salt Base Base (e.g., K₂CO₃) Base->Salt

Figure 2: Generalized workflow for the nucleophilic substitution pathway.

The following protocol outlines a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 2-Bromopropanoic acid

  • Morpholine

  • Potassium carbonate

  • Acetonitrile or Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-bromopropanoic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired product. Further purification can be achieved by recrystallization or column chromatography.

ParameterConditionsExpected YieldPurity
Solvent Polar aprotic solvents (e.g., Acetonitrile, DMF)Good to ExcellentHigh
Base Inorganic bases (e.g., K₂CO₃, NaHCO₃)> 75%> 95% after purification
Temperature 50 °C to reflux--
Reaction Time 4 - 12 hours--

Synthesis of Derivatives

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives, including esters, amides, and more complex heterocyclic systems.

Esterification

Ester derivatives can be readily prepared via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Amide Formation

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Synthesis of Hydrazides

The corresponding hydrazide can be synthesized from the ester derivative by reaction with hydrazine hydrate.[4] This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles.

Derivatives cluster_esters Esterification cluster_amides Amidation cluster_hydrazides Hydrazide Formation cluster_heterocycles Heterocycle Synthesis Core_Acid This compound Ester Ester Derivatives Core_Acid->Ester R-OH, H⁺ Amide Amide Derivatives Core_Acid->Amide R₂NH, Coupling Agent Hydrazide Hydrazide Derivative Ester->Hydrazide N₂H₄·H₂O Heterocycles Triazoles, Oxadiazoles, etc. Hydrazide->Heterocycles Cyclization Reagents

Figure 3: Synthetic pathways to key derivatives of this compound.

Characterization

The synthesized this compound and its derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the presence of the morpholine and propanoic acid moieties.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and its derivatives. Both the Michael addition and nucleophilic substitution pathways offer efficient and reliable methods for the synthesis of the core molecule. The choice between these pathways will often depend on the availability of starting materials and the desired scale of the reaction. The versatile carboxylic acid handle allows for the straightforward synthesis of a diverse range of derivatives, making this compound a valuable building block for further research and development in medicinal chemistry and material science.

References

2-Morpholin-4-ylpropanoic acid CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Morpholin-4-ylpropanoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and safe handling, grounded in established scientific principles.

Section 1: Core Molecular Identity and Physicochemical Characteristics

This compound is a carboxylic acid derivative featuring a morpholine ring, a structural motif frequently employed in medicinal chemistry to enhance pharmacokinetic properties such as solubility and metabolic stability. The compound is most commonly available and studied as its hydrochloride salt, which improves handling and stability.

Chemical Identifiers

It is critical to distinguish between the free acid and its hydrochloride salt, as they are often referenced interchangeably but possess distinct CAS numbers and properties.

IdentifierThis compound (2S)-2-Morpholin-4-ylpropanoic acid hydrochloride
CAS Number 89895-81-8[1]237427-96-2[2][3]
Molecular Formula C₇H₁₃NO₃C₇H₁₄ClNO₃[2]
Molecular Weight 159.18 g/mol [1]195.64 g/mol [2]
IUPAC Name This compound(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[2]
Common Synonyms (S)-2-Morpholinopropanoic Acid(S)-2-Morpholin-4-yl-propionic acid hydrochloride[2][4]
Molecular Structure

The structure consists of a propanoic acid backbone where the nitrogen atom of a morpholine ring is attached to the alpha-carbon (C2).

Caption: 2D structure of this compound.

Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological and chemical systems. These properties are essential for computational modeling in drug discovery.

PropertyValue (for Hydrochloride Salt)Source
Molecular Weight 195.64 g/mol PubChem[2]
XLogP3 -2.0PubChem[5]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 195.0662210 DaPubChem[2]
Topological Polar Surface Area 49.8 ŲPubChem[2]

Section 2: Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its structure suggests a straightforward synthetic strategy based on established organic chemistry reactions.

Plausible Synthetic Pathway: Nucleophilic Substitution

A logical and common approach to synthesizing this molecule is through the nucleophilic substitution of a suitable 2-halopropanoic acid derivative with morpholine.

G start Starting Materials reagent1 2-Bromopropanoic acid start->reagent1 reagent2 Morpholine start->reagent2 step1 Step 1: Nucleophilic Substitution (SN2 Reaction) reagent1->step1 reagent2->step1 intermediate Reaction Mixture (Base catalyst, e.g., K₂CO₃ in Acetonitrile) step1->intermediate step2 Step 2: Work-up & Purification intermediate->step2 product Final Product: This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Reactants: 2-Bromopropanoic acid is chosen as the electrophile due to the good leaving group nature of the bromide ion. Morpholine acts as the nucleophile.

  • Solvent & Base: A polar aprotic solvent like acetonitrile (ACN) is ideal for Sₙ2 reactions. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion without competing with the morpholine nucleophile.

  • Purification: The product, being an amino acid, is zwitterionic and polar. Purification would likely involve crystallization or column chromatography on a polar stationary phase like silica gel.

Expected Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment.[7][8]

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Morpholine Protons (-O-CH₂- and -N-CH₂-): Two multiplets, likely between 2.5 and 4.0 ppm. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.

  • Propanoic Acid Backbone (-CH- and -CH₃): A quartet for the methine (-CH) proton and a doublet for the methyl (-CH₃) protons, demonstrating spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.

  • Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically >170 ppm.

  • Morpholine Carbons: Two distinct signals for the carbons adjacent to oxygen and nitrogen, usually in the 45-70 ppm range.

  • Aliphatic Carbons (-CH- and -CH₃): Signals in the upfield region (<50 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (159.18 for the free acid).[9] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the morpholine ring.

Section 3: Applications in Drug Development and Research

The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for imparting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound serves as a valuable building block for creating more complex molecules with therapeutic potential.

Scaffold for Novel Therapeutics

This compound can be considered a starting point or fragment for the development of novel chemical entities (NCEs). The carboxylic acid group provides a convenient handle for chemical modification, such as amide bond formation, allowing for its conjugation to other molecules.

G cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas scaffold This compound (Core Scaffold) mod1 Amide Coupling scaffold->mod1 yields mod2 Esterification scaffold->mod2 yields mod3 Reduction to Alcohol scaffold->mod3 yields app1 Neurological Disorders (e.g., Glutamate Receptor Modulators) mod1->app1 app2 Oncology (e.g., Kinase Inhibitors) mod1->app2 app3 Antimicrobial Agents mod2->app3 mod3->app1

Caption: Role as a versatile scaffold in drug discovery pipelines.

While direct biological activity data for this compound is sparse, related structures offer compelling evidence of its potential. For instance, other quinoline and morpholine derivatives have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents.[10][11] The morpholine ring is a key component in approved drugs like the kinase inhibitor Gefitinib and the antibiotic Linezolid, highlighting its value. Furthermore, amino acids are increasingly used in prodrug design to improve solubility and target specific amino acid transporters that are often overexpressed in cancer cells.[12]

Use in Biochemical and Proteomics Research

As a modified amino acid, this compound could be used in proteomics research or as a tool to probe the substrate specificity of enzymes and transport proteins.[1] Its unique structure may allow it to act as a competitive inhibitor or a molecular probe in various biological assays.

Section 4: Safety, Handling, and Storage

Proper handling of this compound and its salts is imperative to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[13][14]

Hazard Identification (GHS Classification)

The compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Facilities should be equipped with an eyewash station.[13]

  • Personal Protective Equipment:

    • Gloves: Wear suitable protective gloves (e.g., nitrile).

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.[13]

    • Clothing: Wear a lab coat.[13]

  • Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Storage
  • Keep container tightly closed in a dry and well-ventilated place.

  • The hydrochloride salt can be hygroscopic; store accordingly, away from moisture.

References

2-Morpholin-4-ylpropanoic Acid: A Scoping Review and Investigational Roadmap for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Morpholin-4-ylpropanoic acid represents a molecule of significant interest within the drug discovery landscape, primarily due to the convergence of two key structural motifs: the morpholine ring and a propanoic acid moiety. While direct and extensive biological characterization of this specific compound remains limited in publicly accessible literature, its constituent parts are hallmarks of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive analysis of the potential biological activities and mechanisms of action for this compound. By dissecting the known pharmacological roles of its structural components and examining data from its close chemical analogs, we establish a compelling rationale for its investigation. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a logical, step-by-step experimental workflow to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigation

In the quest for novel therapeutics, the strategic combination of well-characterized pharmacophores into a single molecular entity is a time-honored approach to drug design. This compound is a prime example of this strategy. It features a morpholine ring, a privileged scaffold known to impart favorable pharmacokinetic properties and engage in a wide array of biological interactions.[1][2] This is coupled with a propanoic acid functional group, a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The absence of extensive research on this compound itself presents a unique opportunity. It is a relatively unexplored chemical space with a strong theoretical foundation for potential bioactivity. This guide will, therefore, serve two primary purposes: first, to synthesize the existing, albeit indirect, evidence to build a case for its potential therapeutic applications, and second, to provide a detailed, actionable roadmap for its systematic investigation.

Deconstructing the Scaffold: Predicted Biological Relevance

The potential bioactivity of this compound can be inferred from the established roles of its two primary structural components.

The Morpholine Moiety: A Versatile Pharmacophore

The morpholine ring is a heterocyclic amine that is a common feature in a multitude of approved drugs. Its prevalence is due to several beneficial properties it can confer upon a molecule:

  • Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and metabolic stability of a compound, enhancing its drug-like properties.

  • Broad Bioactivity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities.[1][2]

  • Pharmacokinetic Anchor: Its ability to form hydrogen bonds and its defined conformational geometry allow it to serve as a potent anchor for binding to various biological targets.

The Propanoic Acid Moiety: A Link to Anti-Inflammatory and Neurological Activity

The propanoic acid group is another highly significant pharmacophore.

  • NSAID Activity: It is the defining feature of the "profen" class of NSAIDs, such as ibuprofen and naproxen. These drugs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Neurological Roles: Propanoic acid derivatives are also being investigated for their roles in the central nervous system. For instance, a close analog, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, has been studied for its potential as a modulator of glutamate receptors, which are pivotal in synaptic plasticity and cognitive functions.[4]

Table 1: Summary of Potential Biological Activities

Structural MoietyKnown Biological RolesPotential Implication for this compound
Morpholine Anticancer, Anti-inflammatory, Antimicrobial, Improved PharmacokineticsCould serve as a scaffold for developing new agents in these therapeutic areas; may possess favorable drug-like properties.
Propanoic Acid Anti-inflammatory (COX inhibition), Neurological modulationPotential for direct anti-inflammatory activity; could be a candidate for investigating neurological disorders.

An Investigational Roadmap: Proposed Experimental Workflows

Given the lack of direct biological data, a structured, hypothesis-driven experimental approach is essential. The following sections outline a comprehensive plan to elucidate the biological activity and mechanism of action of this compound.

Phase 1: Foundational In Vitro Profiling

The initial phase focuses on broad-spectrum screening to identify the primary biological effects of the compound.

Rationale: Before exploring specific activities, it is crucial to determine the compound's general toxicity profile to establish a safe therapeutic window for further experimentation.

Methodology:

  • Cell Lines: A panel of representative human cell lines should be used, including a normal cell line (e.g., HEK293) and various cancer cell lines (e.g., HepG2, MCF-7, A549).

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assay: Cell viability is assessed using a standard MTT or PrestoBlue assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line at each time point.

G cluster_0 Cytotoxicity Workflow start Prepare Cell Cultures (Normal & Cancer Lines) treat Treat with this compound (Concentration Gradient) start->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform MTT/PrestoBlue Assay incubate->assay analyze Calculate IC50 Values assay->analyze

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Rationale: Based on the propanoic acid moiety, a primary hypothesis is that the compound may possess anti-inflammatory properties via COX inhibition.

Methodology:

  • Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening kits are utilized.

  • Procedure: The assays are performed according to the manufacturer's instructions, testing a range of concentrations of this compound.

  • Controls: A known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) are used as positive controls.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined, and the selectivity index (COX-1 IC50 / COX-2 IC50) is calculated.

Rationale: Drawing from the findings on its methylated derivative, the compound should be screened for activity at glutamate receptors.[4]

Methodology:

  • Receptor Binding Assays: Radioligand binding assays are conducted using cell membranes expressing different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate).

  • Functional Assays: Electrophysiology (e.g., patch-clamp) or calcium imaging assays are performed on primary neuronal cultures or cell lines expressing glutamate receptors to assess the compound's effect on receptor activation and signaling.

  • Data Analysis: The binding affinity (Ki) and functional potency (EC50 or IC50) are determined for each receptor subtype.

Phase 2: Mechanism of Action Elucidation

If promising activity is observed in Phase 1, the next step is to delve deeper into the underlying molecular mechanisms.

G cluster_1 Mechanism of Action (MOA) Investigation phase1 Positive Hit from Phase 1 Screening pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) phase1->pathway gene_exp Gene Expression Profiling (e.g., qPCR, RNA-seq) phase1->gene_exp target_id Direct Target Identification (e.g., Thermal Shift Assay, Affinity Chromatography) phase1->target_id validation MOA Validated pathway->validation gene_exp->validation target_id->validation

Caption: A multi-pronged approach to elucidating the mechanism of action.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results must be validated in relevant animal models.

Rationale: To confirm the anti-inflammatory potential in a physiological context.

Methodology:

  • Model: Carrageenan-induced paw edema in mice or rats.

  • Administration: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement: Paw volume is measured at different time points post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated and compared to a vehicle control and a positive control (e.g., ibuprofen).

Rationale: To explore the potential neurological effects in a relevant disease model.

Methodology:

  • Model: Chronic constriction injury (CCI) of the sciatic nerve in rats.

  • Administration: The compound is administered daily following the CCI surgery.

  • Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed.

  • Analysis: The withdrawal thresholds are compared between treated, sham, and vehicle groups.

Synthesis and Chemical Properties

The synthesis of this compound is achievable through standard organic chemistry techniques, typically involving the nucleophilic substitution of a 2-halopropanoic acid derivative with morpholine. The resulting compound is a white to off-white solid with good solubility in polar organic solvents.

Table 2: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC7H13NO3PubChem
Molecular Weight159.18 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem

Conclusion and Future Directions

This compound stands at the intersection of known pharmacophores, making it a molecule of high potential interest for drug discovery. While direct evidence of its biological activity is currently sparse, a strong deductive case can be made for its potential as an anti-inflammatory and/or a neuromodulatory agent. The experimental roadmap detailed in this guide provides a clear and logical path forward for its comprehensive evaluation.

The true value of this compound may lie not only in its own potential bioactivity but also in its utility as a versatile scaffold for the development of more complex and potent derivatives. Future work should focus on executing the proposed investigational plan and, in parallel, exploring the synthesis of a library of related compounds to conduct a thorough structure-activity relationship (SAR) study. Such a program would systematically unlock the therapeutic potential of this promising chemical family.

References

A Comprehensive Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Morpholin-4-ylpropanoic Acid and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] This guide provides a detailed review of the existing literature on this compound and its closely related derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, chemical characteristics, and burgeoning biological applications of this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative characterized by a morpholine ring attached to a propanoic acid backbone. The core structure's simplicity allows for a wide range of substitutions, leading to a diverse family of related molecules with distinct properties.

Core Structure and Key Derivatives

The foundational structure is this compound. However, the scientific literature more frequently describes its derivatives, which include:

  • Methylated Analogs: Such as 2-(2-Methylmorpholin-4-yl)propanoic acid, which introduces a methyl group on the morpholine ring.[2]

  • Isomers and Positional Variants: For example, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, where the morpholine and methyl groups are at different positions on the propanoic acid chain.[3]

  • Enantiomers: The stereochemistry at the chiral center of the propanoic acid is crucial for biological activity, with specific enantiomers like (2S)-2-(morpholin-4-yl)propanoic acid often being the focus of research.[4][5]

  • Aromatic and Amino-Substituted Derivatives: Compounds like 2-(Morpholin-4-yl)-3-phenylpropanoic acid and (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid incorporate larger functional groups, expanding their potential biological interactions.[6][7]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound and some of its notable derivatives. These properties are crucial for predicting the pharmacokinetic behavior of these compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)Reference
2-(2-Methylmorpholin-4-yl)propanoic acidC8H15NO3173.21-0.249.8[2]
(2S)-2-(morpholin-4-yl)propanoic acid hydrochlorideC7H14ClNO3195.64-49.8[4]
2-(Morpholin-4-yl)-3-phenylpropanoic acidC13H17NO3235.28-0.849.8[6]

Synthesis and Methodologies

The synthesis of this compound derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in the public domain, general methods for creating similar structures can be inferred from the synthesis of related morpholine-diones and other N-substituted propanoic acids.

General Synthetic Approach

A common strategy for synthesizing N-substituted amino acids involves the reaction of an amino acid or its precursor with a suitable electrophile. For morpholine-containing propanoic acids, this could involve the reaction of a 2-halopropanoic acid derivative with morpholine.

The synthesis of related morpholine-2,5-diones from amino acids provides a well-documented two-step process that can be conceptually adapted.[8] This involves:

  • Reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate.

  • Intramolecular cyclization to form the morpholine-dione ring.

For the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, a key step is the reaction of a heterocyclic amide with an acrylic acid derivative.[9] This highlights a potential route for N-alkylation of morpholine with a propanoic acid backbone.

Example Experimental Protocol: Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides

While not a direct synthesis of this compound, the following protocol for a related compound illustrates the chemical principles involved in forming the amide bond, which is a key step in creating more complex derivatives.[9]

Method: DCC Coupling

  • Dissolve 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid (10 mmol) in 25 mL of dry acetonitrile.

  • To this solution, add N-hydroxysuccinimide (NHS) (10.0 mmol), dicyclohexylcarbodiimide (DCC) (10.0 mmol), and the desired amine (e.g., morpholine) (10.0 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Filter the resulting precipitate (dicyclohexylurea).

  • Evaporate the filtrate under reduced pressure to obtain the crude product, which can then be purified by crystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Propanoic_Acid 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid Stirring Stir at 0°C (2h) then RT (12h) Propanoic_Acid->Stirring Amine Amine (e.g., Morpholine) Amine->Stirring Coupling_Agents DCC, NHS Coupling_Agents->Stirring Crude_Product Crude N-alkyl-propanamide Stirring->Crude_Product Reaction Purification Filtration & Evaporation Crude_Product->Purification Workup Final_Product Purified Product Purification->Final_Product

Caption: Workflow for DCC coupling to synthesize N-alkyl-propanamides.

Biological Activities and Therapeutic Potential

While dedicated studies on the biological effects of this compound are limited, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[1][10] These provide a strong rationale for the investigation of this particular compound and its analogs.

Neuropharmacology

Research into 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride indicates its potential as a modulator of neurotransmitter systems, specifically glutamate receptors.[3] This modulation can influence synaptic plasticity and cognitive functions, suggesting that this class of compounds could be valuable for investigating treatments for neurological disorders such as epilepsy and neurodegenerative diseases.[3] Interaction studies often employ techniques like radiolabeled binding assays and electrophysiological recordings to elucidate these effects.[3]

Anticancer Activity

The morpholine scaffold is present in several approved anticancer drugs.[11] For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent cytotoxic activity against liver cancer (HepG2) cells by inducing cell cycle arrest.[11] Similarly, certain quinolin-2-one derivatives have shown significant cytotoxicity against breast cancer (MCF-7) cells and potent inhibition of the epidermal growth factor receptor (EGFR).[9] These findings suggest that this compound could serve as a building block for the development of novel anticancer agents.

Anticancer_Mechanism cluster_cellular_targets Cellular Targets & Pathways cluster_cellular_effects Cellular Effects Morpholine_Derivative This compound Derivative EGFR EGFR Morpholine_Derivative->EGFR Inhibits CDK CDK8/19 Morpholine_Derivative->CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Morpholine_Derivative->Cell_Cycle_Arrest Signaling_Pathways Oncogenic Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling_Pathways Activates CDK->Signaling_Pathways Regulates Proliferation_Inhibition Inhibition of Cell Proliferation Signaling_Pathways->Proliferation_Inhibition Promotes (Inhibited) Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of morpholine derivatives.

Antimicrobial Properties

Novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antibacterial and antifungal activities, with some compounds showing significant potency against a range of microorganisms.[1] This highlights the potential for morpholine-containing structures to be developed into new antimicrobial agents.

Future Directions and Conclusion

This compound and its derivatives represent a promising area for further research and development. The existing literature on the broader family of morpholine-containing compounds strongly suggests that this specific chemical scaffold holds significant therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.

Future research should focus on:

  • Developing and optimizing synthetic routes to produce a wider variety of this compound derivatives with diverse substitutions.

  • Systematic screening of these compounds for a range of biological activities, including their effects on key cellular targets like kinases, receptors, and enzymes.

  • In-depth mechanistic studies to elucidate the structure-activity relationships and modes of action of the most promising lead compounds.

  • Preclinical evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Spectroscopic Characterization of 2-Morpholin-4-ylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Morpholin-4-ylpropanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for researchers and scientists. Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of such spectroscopic data, ensuring scientific integrity and reproducibility. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding of the compound's chemical architecture.

Introduction

This compound is a substituted amino acid derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide serves as a centralized resource for the predicted spectroscopic data and the underlying principles for their interpretation and experimental acquisition.

Molecular Structure and Key Features

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety. The morpholine ring is attached via a nitrogen atom to this chiral center. The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and various aliphatic protons gives rise to a distinct spectroscopic fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; N4 [label="N", pos="2.5,2.5!"]; C5 [label="C", pos="1.5,3.5!"]; C6 [label="C", pos="0,3.5!"]; O7 [label="O", pos="-1,2.5!"]; C8 [label="C", pos="-1,1!"]; C9 [label="C", pos="-2.5,1!"]; O10 [label="O", pos="-3.5,0!"]; O11 [label="OH", pos="-3,-0.5!"]; H1 [label="H", pos="-0.5,-0.5!"]; H2 [label="H", pos="1.8,-0.5!"]; H3 [label="H", pos="1.2,-0.5!"]; H4 [label="H", pos="3,0.7!"]; H5 [label="H", pos="2,1.3!"]; H6 [label="H", pos="3,3.8!"]; H7 [label="H", pos="1.2,3.8!"]; H8 [label="H", pos="-0.5,3.8!"]; H9 [label="H", pos="-1.5,0.7!"]; H10 [label="H3", pos="-1.5, -0.5!"];

C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- O7; O7 -- C1; C1 -- C8; C8 -- C9; C9 -- O10; C9 -- O11; C1 -- H1; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C5 -- H6; C6 -- H7; C6 -- H8; C8 -- H9; C8 -- H10;

label="this compound"; fontsize=12; }

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using validated in silico prediction models. These predictions serve as a robust reference for experimental work.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the propanoic acid backbone and the morpholine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Doublet3HCH₃ (propanoic acid)
~2.5-2.7Multiplet4HCH₂-N (morpholine)
~3.20Quartet1HCH (propanoic acid)
~3.70Triplet4HCH₂-O (morpholine)
~10-12Broad Singlet1HCOOH

Interpretation Insights:

  • The methyl group protons on the propanoic acid chain appear as a doublet due to coupling with the adjacent methine proton.

  • The methine proton, in turn, is split into a quartet by the three protons of the methyl group.

  • The morpholine protons adjacent to the nitrogen are expected to be deshielded compared to those adjacent to the oxygen, appearing at a lower field. The protons on the carbons adjacent to the oxygen will appear as a triplet, while those adjacent to the nitrogen will likely be a more complex multiplet.[1]

  • The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~15CH₃ (propanoic acid)
~53CH₂-N (morpholine)
~65CH (propanoic acid)
~67CH₂-O (morpholine)
~175COOH

Interpretation Insights:

  • The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

  • The carbons of the morpholine ring adjacent to the electronegative oxygen and nitrogen atoms are also deshielded, with the carbon adjacent to oxygen typically appearing at a slightly lower field.

  • The aliphatic carbons of the propanoic acid backbone appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes of the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2950-2850MediumC-H stretch (aliphatic)
1710StrongC=O stretch (carboxylic acid dimer)
1115StrongC-O-C stretch (ether in morpholine)
1200-1300MediumC-N stretch (tertiary amine)

Interpretation Insights:

  • A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer, is a key diagnostic feature.

  • The strong carbonyl (C=O) absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid group.

  • The strong C-O-C stretching vibration from the morpholine ring is expected around 1115 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zPredicted Relative AbundanceAssignment
159.09~60%[M]⁺ (Molecular Ion)
114.08~100%[M - COOH]⁺
86.06~80%[Morpholine-CH₂]⁺
56.05~40%[C₃H₆N]⁺

Interpretation Insights:

  • The molecular ion peak is expected at an m/z of 159, corresponding to the molecular weight of the compound (C₇H₁₃NO₃)[2].

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a prominent peak at m/z 114.

  • Fragmentation of the morpholine ring is also expected, leading to characteristic ions.

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

M [label="[M]⁺\nm/z = 159"]; F1 [label="[M - COOH]⁺\nm/z = 114"]; F2 [label="[Morpholine-CH₂]⁺\nm/z = 86"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C₂H₅O₂"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for this compound and similar small molecules.

Synthesis of this compound

A representative synthesis involves the nucleophilic substitution of a suitable leaving group on a propanoic acid derivative with morpholine.

Materials:

  • 2-Bromopropanoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromopropanoic acid (1 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and morpholine (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted morpholine.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Spectrometer: 500 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width: 12-16 ppm

Acquisition Parameters (¹³C NMR):

  • Spectrometer: 125 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width: 200-240 ppm

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples requiring minimal sample preparation.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for introducing a liquid sample directly into the mass spectrometer without chromatographic separation.

Procedure:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infuse the sample solution into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum over the desired m/z range.

  • Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on robust in silico predictions. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor in research and development applications.

References

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Therapeutic Applications of Morpholine-Containing Compounds

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, make it an attractive scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the diverse therapeutic applications of morpholine-containing compounds, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Through a detailed examination of key approved drugs—Gefitinib in oncology, Linezolid in infectious diseases, and Reboxetine in central nervous system (CNS) disorders—this guide offers researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of the morpholine motif in their own research endeavors.

Introduction: The Versatility of the Morpholine Moiety

The morpholine heterocycle is a cornerstone in the design of bioactive molecules, appearing in a vast number of approved and experimental drugs.[1] Its prevalence is not coincidental; the morpholine ring confers several advantageous properties to a molecule. The nitrogen atom provides a basic center that can be readily protonated at physiological pH, enhancing aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor.[2] This combination of features allows for a fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3] The morpholine ring is also relatively resistant to metabolic degradation, particularly oxidation of the morpholine ring, which can lead to improved in vivo stability.[4]

From a synthetic standpoint, the morpholine scaffold is readily accessible and can be incorporated into larger molecules through a variety of well-established chemical transformations.[5] This synthetic tractability, coupled with its favorable biological properties, has led to the exploration of morpholine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[6][7]

Anticancer Applications: Targeting Kinase Signaling with Morpholine Derivatives

A significant number of morpholine-containing compounds have demonstrated potent anticancer activity, often by targeting key signaling pathways involved in cell proliferation and survival.[8] The morpholine moiety can play a crucial role in binding to the active site of kinases, a class of enzymes frequently dysregulated in cancer.[3]

Case Study: Gefitinib (Iressa®) - An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[9][10] The morpholine group in Gefitinib is a key contributor to its pharmacological profile.

Mechanism of Action: Gefitinib competitively and reversibly binds to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[9][11] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[12][13] The ultimate effect is the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Apoptosis EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Structure-Activity Relationship (SAR) of Morpholine-Containing Anticancer Agents

The substitution pattern on the morpholine ring and the rest of the molecule significantly impacts the anticancer activity. The following table summarizes the IC50 values of several morpholine-containing compounds against various cancer cell lines, illustrating key SAR trends.

Compound IDR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
AK-3 N,N-dimethylamineA549 (Lung)10.38 ± 0.27[9][14]
MCF-7 (Breast)6.44 ± 0.29[9][14]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[9][14]
AK-10 3,4,5-trimethoxyphenylA549 (Lung)8.55 ± 0.67[9][14]
MCF-7 (Breast)3.15 ± 0.23[9][14]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[9][14]
10e 3,5-bis(trifluoromethyl)phenylA549 (Lung)0.033 ± 0.003[5]
MDA-MB-231 (Breast)0.63 ± 0.02[5]
10h 3,5-bis(trifluoromethyl)phenylMCF-7 (Breast)0.087 ± 0.007[5]
M5 Methoxy-substitutedMDA-MB-231 (Breast)81.92[10]

Key SAR Insights:

  • Electron-withdrawing groups, such as trifluoromethyl, on the aromatic ring appended to the core structure can significantly enhance cytotoxic activity.[5]

  • The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity against different cancer cell lines.[9][14]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a morpholine-containing compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Gefitinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Applications: Halting Protein Synthesis with Morpholine Derivatives

The emergence of multidrug-resistant bacteria has created an urgent need for new antibiotics with novel mechanisms of action. The morpholine ring is a key component of the oxazolidinone class of antibiotics.

Case Study: Linezolid (Zyvox®) - A Protein Synthesis Inhibitor

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage: initiation.[4][15] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[4][16] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S 70S Initiation Complex 50S->70S 30S 30S Subunit 30S->70S Protein Protein Synthesis 70S->Protein mRNA mRNA mRNA->70S tRNA Initiator tRNA tRNA->70S Linezolid Linezolid Linezolid->50S Binds to 23S rRNA

Figure 2: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Structure-Activity Relationship (SAR) of Morpholine-Containing Antibacterial Agents

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. The following table presents the Minimum Inhibitory Concentration (MIC) values for several morpholine-containing compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Linezolid Staphylococcus aureus1-4[4]
Enterococcus faecium1-4[4]
Compound 12 Micrococcus luteus15.6[17]
Morpholine derivative 3 Enterococcus hirae3.125[14]
Morpholine derivative 4 Various bacterial strains3.125-12.5[14]
4-(Phenylsulfonyl) morpholine E. coli, S. aureus, P. aeruginosa>512[18]

Key SAR Insights:

  • The acetamidomethyl group at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity.[2]

  • Modifications to the N-aryl substituent can modulate the antibacterial spectrum and potency.

  • The morpholine ring is generally well-tolerated and contributes to favorable pharmacokinetic properties.

Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol outlines a method to assess the ability of a morpholine-containing compound to inhibit bacterial protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract for in vitro translation

  • Phage MS2 RNA (or other suitable mRNA template)

  • Amino acid mixture

  • [³⁵S]-Methionine

  • Test compound (e.g., Linezolid)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the S30 extract, MS2 RNA, amino acid mixture (lacking methionine), and varying concentrations of the test compound.

  • Initiate the translation reaction by adding [³⁵S]-Methionine.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.

  • Collect the precipitates on glass fiber filters and wash with 5% TCA.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of protein synthesis for each concentration of the test compound and determine the IC50 value.[7]

Central Nervous System Applications: Modulating Neurotransmitter Levels

Morpholine-containing compounds have also found applications in the treatment of CNS disorders, such as depression. The morpholine moiety can improve a drug's ability to cross the blood-brain barrier and interact with its target in the brain.[19]

Case Study: Reboxetine (Edronax®) - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[20][21]

Mechanism of Action: Reboxetine selectively blocks the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[20][22] By inhibiting this reuptake, Reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[20] This modulation of norepinephrine levels is believed to be responsible for its antidepressant effects.[21]

NET_Inhibition cluster_synapse Synapse Presynaptic Presynaptic Neuron NE_synapse Norepinephrine (NE) Presynaptic->NE_synapse Release Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptor NE_synapse->NET Reuptake NE_synapse->Receptor Binds Reboxetine Reboxetine Reboxetine->NET Inhibits

Figure 3: Mechanism of action of Reboxetine at the noradrenergic synapse.

Structure-Activity Relationship (SAR) of Morpholine-Containing NRIs

The affinity of morpholine-containing compounds for the norepinephrine transporter is influenced by their stereochemistry and substitution patterns.

CompoundKi (nM) for NETReference
Reboxetine (racemic) 1.1[15]
(S,S)-Reboxetine <1.1[15]
(R)-Nisoxetine 0.46[15]
(R)-Tomoxetine (Atomoxetine) 5[15]
Viloxazine 630[4]

Key SAR Insights:

  • The stereochemistry of the molecule is critical for high-affinity binding to the NET. The (S,S)-enantiomer of reboxetine is more potent than the racemic mixture.[15]

  • Substitutions on the phenoxy ring can significantly alter the potency and selectivity of NET inhibition.[15]

Experimental Protocol: Norepinephrine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of norepinephrine uptake by a test compound in cells expressing the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]-Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (e.g., Reboxetine)

  • Desipramine (for determining non-specific uptake)

  • Poly-D-lysine coated 24-well plates

  • Scintillation counter

Procedure:

  • Seed HEK293-hNET cells in poly-D-lysine coated 24-well plates and allow them to grow to confluency.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle control in KRH buffer for 15 minutes at room temperature.

  • Initiate the uptake by adding [³H]-Norepinephrine to each well.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the percent inhibition of norepinephrine uptake for each concentration of the test compound and determine the IC50 value.[21]

Synthesis of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is also reflected in the numerous synthetic routes available for its incorporation into drug molecules. Below are simplified synthetic workflows for the case study compounds.

Synthesis of Gefitinib

Gefitinib_Synthesis A Methyl 3-hydroxy- 4-methoxybenzoate B Alkylation A->B C Nitration B->C D Reduction C->D E Cyclization D->E F Chlorination E->F G Amination with 3-chloro-4-fluoroaniline F->G H Amination with morpholine derivative G->H Gefitinib Gefitinib H->Gefitinib

Figure 4: A representative synthetic workflow for Gefitinib.

A common synthetic route to Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, cyclization to form the quinazoline core, chlorination, and two successive amination steps to introduce the aniline and morpholine side chains.[11][23]

Synthesis of Linezolid

Linezolid_Synthesis A 3-Fluoro-4- morpholinylaniline B Reaction with (R)-epichlorohydrin A->B C Cyclization with carbonyl diimidazole B->C D Reaction with potassium phthalimide C->D E Hydrazinolysis D->E F Acetylation E->F Linezolid Linezolid F->Linezolid Reboxetine_Synthesis A N-benzyl-3-morpholinone B Condensation A->B C Asymmetric Transfer Hydogenation B->C D Reduction C->D E Bromination D->E F Etherification with 2-ethoxyphenol E->F G Debenzylation F->G Reboxetine (S,S)-Reboxetine G->Reboxetine

References

In silico modeling and docking studies of 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 2-Morpholin-4-ylpropanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in critical molecular interactions.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of this compound, a representative small molecule featuring this core structure. We will navigate the entire computational pipeline, from ligand preparation and target selection to molecular docking, results interpretation, and predictive ADMET analysis. This document is intended for researchers and scientists in the field of drug development, offering both theoretical justification and practical, step-by-step protocols to ensure a robust and reproducible computational study.

Introduction: The Rationale for In Silico Analysis

Computational, or in silico, methods are indispensable in modern drug discovery.[3][4] They provide a cost-effective and rapid means to screen vast chemical libraries, predict molecular interactions, and prioritize compounds for synthesis and in vitro testing.[5][6] Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[7][8]

This compound contains key functional groups—a tertiary amine within the morpholine ring, a carboxylic acid, and a chiral center—that can participate in a variety of non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces.[6][9] Understanding how these features contribute to binding with a biological target is paramount for rational drug design.

This guide will use a practical, case-based approach. While this compound itself may not have a known specific target, the morpholine moiety is a known component of many kinase inhibitors.[10] Therefore, for the purpose of this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated cancer target, to illustrate the docking workflow.

The Computational Drug Discovery Workflow

A successful in silico study follows a logical and systematic progression of steps. Each stage is critical for the validity of the final results. The overall workflow is designed to prepare the molecules, simulate their interaction, and analyze the outcome in a scientifically rigorous manner.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (this compound) target_prep Target Preparation (PDB Structure Refinement) target_id Target Identification (e.g., EGFR Kinase) target_id->target_prep validation Protocol Validation (Redocking) target_prep->validation Input docking Molecular Docking (AutoDock Vina) validation->docking results Results Analysis (Binding Energy & Pose) docking->results Output admet ADMET Prediction (Drug-likeness) results->admet visualization Visualization (PyMOL, Discovery Studio) results->visualization

Figure 1: A generalized workflow for in silico molecular docking studies.

Phase 1: Ligand and Target Preparation

The quality of your input molecules directly determines the quality of the docking results. This preparation phase, while meticulous, is non-negotiable for achieving meaningful predictions.

Ligand Preparation: this compound

The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The structure of this compound can be sourced from databases like PubChem (CID: 7059243 for the (S)-isomer) or drawn using chemical sketchers like MarvinSketch or ChemDraw.[9] For this guide, we will use the SMILES string: C--INVALID-LINK--O)N1CCOCC1.

  • Generate 3D Coordinates: Use a molecular editor like Avogadro to generate a 3D structure from the SMILES string.[11]

  • Energy Minimization: This step is crucial to relieve any steric strain from the initial 3D conversion and find a stable conformation.

    • In Avogadro, use the "Auto Optimization" tool.

    • Select a robust force field suitable for small organic molecules, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) .[12][13] The choice of force field is critical as it dictates the potential energy calculations of the molecule.[14][15]

  • Assign Partial Charges: Correct charge distribution is essential for calculating electrostatic interactions. Gasteiger charges are a common and rapid method suitable for docking.

  • Save in Correct Format: Save the optimized structure in a .mol2 or .pdb file format. For use with AutoDock Vina, this will be further converted to the .pdbqt format, which includes partial charges and atom type information.

Target Selection and Preparation

Selecting an appropriate protein structure is arguably the most critical decision in a docking study.[16]

Causality Behind Target Selection:

  • Resolution: A high-resolution crystal structure (ideally < 2.5 Å) provides more accurate atomic coordinates.[17]

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand helps identify the correct binding pocket and is essential for validating the docking protocol.[17]

  • Completeness: The structure should be free of missing residues or atoms in the binding site.

For this guide, we select EGFR kinase domain in complex with an inhibitor (PDB ID: 2GS2) . This structure has a good resolution (2.80 Å) and contains a bound inhibitor, which is crucial for defining the active site and for protocol validation.

Protocol 2: Protein Target Preparation

  • Download Structure: Obtain the PDB file for 2GS2 from the RCSB Protein Data Bank.

  • Clean the PDB File: The raw file contains non-essential molecules.

    • Using a molecular visualizer like PyMOL or UCSF Chimera , remove all water molecules.[18] While water can be critical for binding, standard docking protocols often perform better without explicit water molecules, which can be treated implicitly by scoring functions.[6]

    • Remove any co-solvents, ions, and all protein chains except for the one containing the binding site (Chain A in this case).

    • Isolate the co-crystallized ligand and save it to a separate file for the redocking validation step.

  • Prepare the Receptor for Docking: This is typically done using software like AutoDock Tools .[19]

    • Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add polar hydrogens, as they are critical for hydrogen bonding.

    • Assign Charges: Compute Gasteiger charges for the protein atoms.

    • Set Atom Types: Assign AutoDock-specific atom types.

    • Save as PDBQT: Save the final prepared receptor as a receptor.pdbqt file.

Phase 2: Simulation and Validation

With prepared molecules, we can proceed to the docking simulation. However, we must first validate our methodology.

Self-Validation: The Redocking Protocol

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce known experimental results.[20] The most common method is "redocking."[21]

Protocol 3: Docking Validation via Redocking

  • Prepare the Co-crystallized Ligand: Take the inhibitor extracted from 2GS2 and prepare it using the same method as in Protocol 1, saving it as native_ligand.pdbqt.

  • Define the Binding Site: Using AutoDock Tools, define a "grid box" for the docking search space. This box should be centered on the position of the native ligand and be large enough to allow for rotational and translational freedom (e.g., a 25x25x25 Å cube).

  • Dock the Native Ligand: Run a docking simulation using AutoDock Vina, docking native_ligand.pdbqt back into the prepared 2GS2 receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Success Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[21][22]

Molecular Docking of this compound

Once the protocol is validated, we can proceed with docking our compound of interest.

Protocol 4: Molecular Docking Simulation

  • Prepare Ligand: Convert the energy-minimized structure of this compound to the .pdbqt format using AutoDock Tools.

  • Configure Docking: Use the same receptor (2GS2.pdbqt) and the same grid box parameters established during validation.

  • Run AutoDock Vina: Execute the docking run. Vina will sample different conformations (poses) of the ligand within the defined binding site and score them.[23]

    • vina --receptor receptor.pdbqt --ligand compound.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Examine Output: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their binding affinity scores in kcal/mol.

Phase 3: Results, Analysis, and Prediction

The final phase involves interpreting the simulation output, visualizing the interactions, and predicting the compound's drug-like properties.

Analysis of Docking Results

The primary outputs to analyze are the binding affinity and the binding pose.[22][24]

  • Binding Affinity (ΔG): This score, reported in kcal/mol, estimates the free energy of binding. More negative values indicate stronger, more favorable binding.[22] It is the primary metric for ranking different ligands.

  • Binding Pose: Visual inspection of the top-ranked pose is crucial.[22] A chemically sensible pose will show the ligand forming favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

Table 1: Hypothetical Docking Results for this compound against EGFR

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (Å) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
1 -7.2 0.00 Met793, Cys775 Leu718, Val726, Ala743, Leu844
2 -6.9 1.35 Met793 Leu718, Val726, Leu777

| 3 | -6.5 | 2.18 | Thr790 | Ala743, Leu844 |

Visualization of Interactions

Visualization provides invaluable insight into why a ligand binds. Software like PyMOL or Discovery Studio can be used to generate high-quality images and analyze interactions.[18][25]

Logical Interaction Diagram: The binding event is a complex interplay of forces. The ligand's functional groups seek complementary partners in the receptor's active site to achieve a low-energy state.

G cluster_ligand Ligand: this compound cluster_receptor Receptor: EGFR Active Site L_HBD Carboxylate O (H-Bond Acceptor) R_HBD Met793 Backbone NH (H-Bond Donor) L_HBD->R_HBD Hydrogen Bond L_ION Carboxylate (-) (Ionic) R_ION Lys745 Sidechain (+) (Ionic) L_ION->R_ION Salt Bridge L_HP Propyl Backbone (Hydrophobic) R_HP Leu718, Val726 (Hydrophobic Pocket) L_HP->R_HP Hydrophobic Interaction

Figure 2: A diagram representing the key molecular interactions between the ligand and receptor.

ADMET Prediction

A potent molecule is not necessarily a good drug. Early prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[26][27] Undesirable ADMET properties are a major cause of clinical trial failures.[28] Several free web servers like SwissADME and pkCSM can predict these properties from the molecule's structure.[29][30]

Protocol 5: In Silico ADMET Prediction

  • Input Structure: Navigate to an ADMET prediction server (e.g., SwissADME).

  • Submit Ligand: Input the SMILES string for this compound.

  • Analyze Results: The server will output predictions for various properties, including Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity flags.

Table 2: Predicted ADMET Properties for this compound

Property Predicted Value Interpretation
Molecular Weight 159.18 g/mol Compliant with Lipinski's Rule (<500)
LogP -0.85 Good water solubility
H-Bond Donors 1 Compliant with Lipinski's Rule (<5)
H-Bond Acceptors 4 Compliant with Lipinski's Rule (<10)
GI Absorption High Likely well-absorbed orally
BBB Permeant No Unlikely to cross into the brain

| P-gp Substrate | No | Not likely to be removed by efflux pumps |

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of this compound. By following a structured approach—encompassing meticulous ligand and target preparation, robust protocol validation, and insightful analysis of docking and ADMET results—researchers can generate reliable, actionable hypotheses for drug discovery projects. The principles and protocols outlined herein are broadly applicable to other small molecules and protein targets, providing a foundational framework for the application of structure-based drug design.

References

Safety, toxicity, and handling information for 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Safety, Toxicity, and Handling of 2-Morpholin-4-ylpropanoic Acid

Introduction: A Proactive Approach to Laboratory Safety

This compound and its derivatives are heterocyclic building blocks utilized in medicinal chemistry and drug discovery. As with any novel or specialized chemical, a comprehensive understanding of its potential hazards is not merely a regulatory formality but the foundation of responsible research. The absence of extensive toxicological data for many research chemicals necessitates a proactive and cautious approach to handling. This guide is structured to provide researchers, scientists, and drug development professionals with the technical knowledge and practical protocols required to handle this compound safely. Our focus extends beyond simple compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, thereby creating a self-validating system of laboratory practice.

Chemical Identity and Properties

This compound is most commonly available as its hydrochloride salt. The data presented here pertains primarily to this form, as it is the most frequently cataloged for research purposes. It is crucial to always verify the specific form (e.g., free acid, specific isomer, or salt) being used by consulting the supplier's documentation.

IdentifierDataSource
IUPAC Name This compound;hydrochloride[1]
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.64 g/mol [1][2]
CAS Number 237427-96-2 ((2S)-hydrochloride salt)[1]
Appearance Solid[2]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound hydrochloride and its closely related analogs, the following classifications are consistently reported.[1][3][4]

GHS Pictograms Signal Word Hazard Class & Category Hazard Statement
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Danger / Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritation.[1][2][3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[1][3][4]
Understanding the Toxicological Implications

The GHS classifications provide a clear directive for risk assessment.

  • Acute Oral Toxicity (H302): This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing meticulous personal hygiene.[5][6]

  • Skin and Eye Damage (H315, H318/H319): The designation for skin irritation and, more critically, serious eye damage, implies that the compound can cause non-reversible tissue damage upon contact.[2] This is the primary driver for the mandatory use of robust personal protective equipment (PPE), including gloves and safety glasses or goggles. The "Danger" signal word is often associated with the potential for serious eye damage (H318).[2][7]

  • Respiratory Irritation (H335): Inhalation of the powdered compound can irritate the respiratory tract.[1][3][4] This necessitates handling the material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne dust.

Risk Mitigation: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical necessary? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Can a safer alternative be used? Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin Isolate the hazard from personnel PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Admin->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are generally not feasible as it is the specific molecule of interest. Therefore, our focus begins with robust engineering controls.

  • Engineering Controls: The primary engineering control for handling this powdered compound is a certified chemical fume hood. This isolates the material, contains any dust generated during manipulation, and protects the user from inhalation.[8] Ensure the fume hood has adequate airflow and is used correctly (e.g., keeping the sash at the appropriate height).

  • Administrative Controls: These are the procedures that govern how work is conducted.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. This SOP should include all steps from material retrieval to disposal.

    • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.

    • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the compound.

    • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]

    • Skin Protection: Wear a flame-resistant lab coat and ensure it is fully buttoned. Select appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[3][9]

    • Respiratory Protection: While a fume hood is the primary control, if one is not available for a specific task and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be required. This should be determined by a formal risk assessment.

Standard Operating Protocols

Protocol for Weighing and Handling the Solid
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and the container of this compound onto the analytical balance inside the fume hood.

  • Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.

Safe Storage Protocol
  • Container: Store the compound in its original, tightly-closed container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3] It should be stored locked up or in an area accessible only to qualified personnel.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Emergency Response Protocols

A clear and well-rehearsed emergency plan is crucial. The following protocols provide a framework for responding to accidental exposures or spills.

Start Emergency Event (Spill or Exposure) Assess Assess Situation Is it safe to respond? Start->Assess Spill Spill Occurred Assess->Spill Yes Exposure Personnel Exposure Assess->Exposure Yes SmallSpill Small Spill? (Controllable) Spill->SmallSpill FirstAid Administer First Aid (See Protocol 6.1) Exposure->FirstAid LargeSpill Large Spill? (Uncontrollable) SmallSpill->LargeSpill No Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Medical Seek Immediate Medical Attention Bring SDS Cleanup->Medical If exposure occurs during cleanup FirstAid->Medical

Caption: Decision-making flowchart for handling laboratory emergencies.

First Aid Measures (Self-Validation)

In any case of exposure, immediately remove any contaminated clothing and consult a physician, providing them with the Safety Data Sheet (SDS).[3][10]

  • Inhalation:

    • Immediately move the affected person to fresh air.[3][10]

    • If breathing is difficult, administer oxygen.

    • If the person is not breathing, begin artificial respiration immediately. Do not use mouth-to-mouth if the substance was ingested or inhaled.

    • Seek immediate medical attention.[3]

  • Skin Contact:

    • Immediately flush the affected skin with large amounts of running water for at least 15 minutes.[3][10]

    • While flushing, remove all contaminated clothing and shoes.

    • Wash clothing before reuse.[3][10]

    • Seek immediate medical attention if irritation occurs or persists.[3]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[3][10]

    • If present and easy to do, remove contact lenses. Continue rinsing.[3]

    • Seek immediate medical attention.[3][10]

  • Ingestion:

    • Do NOT induce vomiting.[10]

    • Rinse the mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.[10]

    • Seek immediate medical attention.[10]

Spill Response Protocol

This protocol applies to small, manageable spills of the solid material. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Evacuate: Ensure all non-essential personnel leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Carefully sweep, vacuum, or absorb the solid with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste disposal.[3][10] Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the container and all contaminated cleaning materials according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Dispose of the waste through your institution's official hazardous waste disposal program.[3][6] Do not pour down the drain or discard in regular trash.[11]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the consistent application of robust safety protocols. While the compound is a valuable tool in research, its potential to cause serious eye damage, skin and respiratory irritation, and harm if swallowed demands respect. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative procedures, and consistently using appropriate PPE—researchers can mitigate risks effectively. The protocols outlined in this guide provide a comprehensive framework for creating a safe and self-validating laboratory environment.

References

Whitepaper: The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful pharmaceuticals and bioactive compounds.[1][2] This guide provides an in-depth technical analysis of the morpholine ring's role in biological activity, intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the fundamental physicochemical properties of morpholine, explore its multifaceted roles as both a pharmacophore and a scaffold, and elucidate its profound impact on the pharmacokinetic profiles of drug candidates. Through specific case studies and detailed experimental protocols, this document aims to provide a comprehensive understanding of why this simple six-membered heterocycle is a powerful tool in the design of potent, selective, and bioavailable therapeutics.

The Foundation: Physicochemical Properties and Strategic Implications

The utility of the morpholine ring in drug design is not accidental; it stems directly from a unique combination of structural and electronic properties. Understanding these characteristics is fundamental to rationally incorporating the moiety to solve common drug development challenges like poor solubility and metabolic instability.

Structural Conformation and Basicity

Morpholine is a saturated six-membered heterocycle containing an oxygen and a nitrogen atom at opposite positions.[3] This arrangement dictates its fundamental properties. The ring typically adopts a stable, chair-like conformation, which can influence how the molecule presents its substituents to a biological target.[4]

Perhaps its most critical feature is the pKa of the secondary amine, which is approximately 8.7.[5] This makes morpholine a weak base. In the physiological pH range of the bloodstream (~7.4), a significant portion of morpholine-containing molecules will be protonated, enhancing aqueous solubility. However, the basicity is not so strong as to cause excessive sequestration in acidic lysosomes, a phenomenon known as lysosomal trapping, which can limit a drug's efficacy and cause toxicity. This finely tuned basicity makes it an advantageous replacement for more basic heterocycles like piperazine or piperidine.[5]

Solubility and Lipophilicity Balance

A primary reason for incorporating a morpholine ring is to enhance aqueous solubility.[6] The ether oxygen atom is an excellent hydrogen bond acceptor, facilitating interactions with water molecules.[4][7] Simultaneously, the hydrocarbon backbone provides a degree of lipophilicity. This dual nature allows medicinal chemists to strike a crucial balance between the aqueous solubility required for formulation and administration, and the lipophilicity needed for membrane permeability and passage to the target site.[4] This balance is essential for optimizing the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Metabolic Profile

While no scaffold is metabolically inert, morpholine generally confers a favorable metabolic stability profile.[4][7] The primary metabolic route involves the oxidation of the morpholine ring, often resulting in inactive, ring-opened carboxylic acid metabolites that can be readily excreted.[8][9] Understanding these pathways is critical for predicting a compound's half-life and potential for drug-drug interactions.

PropertyTypical Value/DescriptionImplication in Drug Design
Structure Saturated 6-membered heterocycleStable, chair-like conformation influences ligand presentation.
pKa ~8.7[5]Weakly basic; provides aqueous solubility at physiological pH without excessive lysosomal trapping.
Solubility Soluble in water[3]Oxygen atom acts as H-bond acceptor, improving aqueous solubility and bioavailability.[4]
Lipophilicity Balances hydrophilic characterContributes to the overall LogP, aiding in membrane permeability.
Metabolic Fate Primarily ring oxidation[8][9]Generally improves metabolic stability versus more labile heterocycles.[4]

A Dual Identity: Morpholine as Pharmacophore and Scaffold

The morpholine ring's contribution to biological activity is twofold: it can act as a passive but crucial scaffold to improve drug-like properties, or it can be an active pharmacophore , directly participating in target binding.

The Solubility-Enhancing Scaffold: The Case of Gefitinib

In many kinase inhibitors, the primary challenge is poor aqueous solubility. Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, is a classic example of morpholine's role as a solubility-enhancing scaffold.[10] The morpholine group is appended to the quinazoline core to significantly improve the compound's solubility and overall pharmacokinetic properties, enabling oral administration.[10] Here, the ring itself does not form the critical binding interactions with the ATP-binding pocket of EGFR; rather, it positions the core molecule correctly and ensures it reaches its target in sufficient concentration.

Figure 1: Structure of Gefitinib, highlighting the morpholine ring's role as a solubility enhancer.

The Active Pharmacophore: The Case of Linezolid

Conversely, in the oxazolidinone antibiotic Linezolid (Zyvox®), the morpholine ring is an integral part of the pharmacophore.[8] Linezolid functions by inhibiting bacterial protein synthesis.[11][12] It binds to a specific site on the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[8][9] Structure-activity relationship (SAR) studies have demonstrated that the morpholino group is critical for this activity; its presence increases the compound's potency and binding affinity within the ribosomal cleft.[11]

Figure 2: Structure of Linezolid, where the morpholine ring is a key component of the pharmacophore.

This dual functionality—improving properties as a scaffold and participating in binding as a pharmacophore—is what makes morpholine such a versatile and privileged structure in drug discovery.[13][14]

Navigating the Body: The Morpholine Ring's Impact on Pharmacokinetics

A compound's biological activity is meaningless if it cannot reach its target in the body at a therapeutic concentration and remain there for a sufficient duration. The inclusion of a morpholine ring often leads to significant improvements in the pharmacokinetic profile of a drug.

  • Enhanced Absorption: By improving aqueous solubility, the morpholine moiety frequently enhances the dissolution of a solid oral dosage form, which is often the rate-limiting step for absorption. This can lead to improved oral bioavailability.[5]

  • Favorable Distribution: The balanced hydrophilic-lipophilic nature imparted by morpholine can facilitate distribution throughout the body.[4] Notably, it has been shown to improve permeability across the blood-brain barrier (BBB), making it a valuable scaffold for developing drugs that target the central nervous system (CNS).[4][15][16]

  • Modulated Metabolism: As discussed, the morpholine ring itself can be a site of metabolism, typically through oxidation.[6] However, its inclusion can also shield more labile parts of a molecule from metabolic enzymes, thereby increasing the drug's half-life. The cytochrome P450 enzyme CYP3A4 has been identified as a primary driver for the metabolism of many morpholine-containing drugs.[5]

Beyond Medicine: Applications in Agrochemicals

The advantageous properties of the morpholine ring are not limited to pharmaceuticals. In the agrochemical industry, morpholine derivatives are crucial components of fungicides and herbicides.[17][18][19] For example, fungicides like dimethomorph and flumorpholine utilize the morpholine structure.[20] In this context, the moiety often contributes to the systemic activity of the fungicide, enabling it to be absorbed and transported throughout the plant, providing comprehensive protection against diseases like downy mildew and late blight.[20] This demonstrates the broad utility of the morpholine scaffold in designing biologically active molecules across different industries.

Experimental Validation: Key Protocols for the Bench Scientist

Synthesizing a novel morpholine-containing compound is only the first step. Rigorous experimental validation is required to confirm that the intended property enhancements have been achieved. Below are two foundational protocols for assessing key parameters.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Causality & Rationale: This assay simulates the primary site of drug metabolism in the body—the liver. Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 enzymes. By incubating the test compound with HLM in the presence of the necessary cofactor NADPH, we can measure the rate at which the compound is metabolized. A slower rate of degradation (longer half-life) is generally desirable. This is a self-validating system as control compounds with known metabolic fates (e.g., a highly stable compound like verapamil and a highly labile one like imipramine) are run in parallel to ensure the assay is performing correctly.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL HLM stock solution in the buffer.

    • Prepare a 10 mM NADPH stock solution in the buffer (prepare fresh).

    • Prepare a 1 mM stock solution of the test compound and positive/negative controls in DMSO.

  • Incubation Plate Setup:

    • In a 96-well plate, add buffer.

    • Add the HLM solution to achieve a final concentration of 0.5 mg/mL.

    • Add the test compound/controls to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Start the metabolic reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM. This provides the necessary reducing equivalents for the P450 enzymes.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. The acetonitrile serves to precipitate the microsomal proteins and quench the enzymatic reaction instantly.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Reagents Prepare Buffer, HLM, NADPH, Test Compound Incubate Combine HLM & Compound Pre-incubate at 37°C Reagents->Incubate Start Initiate with NADPH Incubate->Start 5 min Quench Sample at Time Points Quench with Acetonitrile Start->Quench t = 0, 5, 15... min Process Centrifuge & Transfer Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) LCMS->Calculate

Figure 3: Experimental workflow for the in vitro metabolic stability assay.

Protocol 2: Thermodynamic Aqueous Solubility Assay

Causality & Rationale: This assay determines the equilibrium solubility of a compound, which is the most accurate representation of its true solubility. It is crucial for understanding how much of a drug can be dissolved and thus be available for absorption. The protocol is designed to ensure the system reaches equilibrium by allowing sufficient incubation time and then separating the saturated solution from the excess solid for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial (e.g., 1-2 mg).

    • Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Allow the samples to equilibrate for at least 24 hours. This extended time is critical to ensure the solution is fully saturated and thermodynamic equilibrium is reached.

  • Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Alternatively, filter the suspension using a low-binding filter (e.g., PVDF) to separate the saturated solution from the solid. This step must be done carefully to avoid disturbing the solid pellet or transferring any solid particles.

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol).

    • Quantify the concentration of the dissolved compound using a standard analytical method like HPLC-UV or LC-MS/MS against a standard curve of known concentrations.

  • Result Calculation:

    • Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor used.

Conclusion

The morpholine ring is far more than a simple heterocycle; it is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique physicochemical properties—notably its tuned basicity, water-solubilizing capacity, and favorable metabolic profile—allow it to solve many of the most common and critical challenges in drug development.[14][21] Its ability to function as both a property-modulating scaffold and a direct-binding pharmacophore has cemented its status as a privileged structure, appearing in drugs treating a vast range of diseases from bacterial infections to cancer and CNS disorders.[4][22][23] The continued exploration of novel morpholine derivatives and a deep understanding of its structure-activity relationships will undoubtedly lead to the development of the next generation of innovative and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 2-Morpholin-4-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Propanoic Acid Derivative

2-Morpholin-4-ylpropanoic acid is a distinct chemical entity for which, to date, established biological functions and standardized protocols for cell-based assays are not widely documented. As a derivative of propanoic acid, it shares structural similarities with a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects[1][2][3][4]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols provided herein are designed as a foundational framework for an initial "discovery" phase of research, focusing on determining the compound's cytotoxic profile and exploring its potential as a modulator of cellular proliferation.

These application notes are structured to empower the researcher with full editorial control over their experimental design, providing the scientific rationale behind each step. The methodologies are presented as self-validating systems, ensuring robust and reproducible data generation.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
Synonyms (S)-2-Morpholin-4-yl-propionic acid--INVALID-LINK--
Molecular Formula C₇H₁₃NO₃--INVALID-LINK--
Molecular Weight 159.18 g/mol --INVALID-LINK--
CAS Number 89895-81-8--INVALID-LINK--

Compound Handling and Storage:

This compound is typically supplied as a solid. For optimal stability, it should be stored at 4°C. For experimental use, it is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on its solubility. It is crucial to determine the solubility of the specific batch of the compound being used. The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability, typically below 0.5% for DMSO[2].

PART 1: Foundational Protocol - Determining the Cytotoxicity Profile

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby identifying the appropriate concentrations for subsequent functional assays.

Rationale: Establishing a dose-response curve for cytotoxicity is a critical first step in characterizing any novel compound. This allows for the differentiation between a specific biological effect and a general toxicological one. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4: Viability Assay cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate at an appropriate density prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with the compound dilutions prepare_dilutions->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of this compound.

Detailed Protocol:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like BEAS-2B for comparison) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic drug).

    • Carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • From this curve, determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

PART 2: Primary Functional Assay - Cell Proliferation

Objective: To assess the effect of non-toxic concentrations of this compound on cell proliferation.

Rationale: Based on the known activities of other propanoic acid derivatives, it is plausible that this compound could modulate cell growth. A BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of proliferation compared to viability assays.

Experimental Workflow for Proliferation Assay:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & BrdU Labeling cluster_2 Day 3: Immunodetection cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat with sub-lethal concentrations of the compound seed_cells->treat_cells add_brdu Add BrdU labeling solution treat_cells->add_brdu incubate_brdu Incubate for 2-24 hours add_brdu->incubate_brdu fix_denature Fix cells and denature DNA incubate_brdu->fix_denature add_antibody Add anti-BrdU antibody fix_denature->add_antibody add_substrate Add substrate and measure signal add_antibody->add_substrate normalize_data Normalize data to control add_substrate->normalize_data plot_results Plot proliferation vs. concentration normalize_data->plot_results

Caption: Workflow for assessing cell proliferation using a BrdU assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow the cell seeding protocol as described in the cytotoxicity section.

    • Treat the cells with sub-lethal concentrations of this compound (determined from the MTT assay, typically below the IC₂₀).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at the recommended concentration (refer to the manufacturer's protocol for the specific kit).

    • Incubate for 2-24 hours to allow for BrdU incorporation into newly synthesized DNA.

  • Immunodetection:

    • Carefully remove the labeling medium.

    • Fix the cells and denature the DNA according to the kit's instructions. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

    • Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Incubate to allow the antibody to bind to the incorporated BrdU.

    • Wash the wells to remove any unbound antibody.

    • Add the substrate solution. The enzyme on the antibody will convert the substrate into a colored product.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Express the results as a percentage of the vehicle control to determine the relative rate of proliferation.

Hypothesized Mechanism of Action and Future Directions

Many arylpropionic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This can subsequently impact inflammatory signaling pathways such as NF-κB. Given its structure, this compound could potentially interact with similar pathways.

Hypothetical Signaling Pathway:

G cluster_0 Potential Target cluster_1 Downstream Effects compound This compound cox COX Enzymes compound->cox Inhibition? prostaglandins Prostaglandin Synthesis cox->prostaglandins Catalyzes nfkb NF-κB Signaling prostaglandins->nfkb Modulates inflammation Inflammation nfkb->inflammation proliferation Proliferation nfkb->proliferation

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Future experiments could include:

  • Inflammation Assays: In an appropriate cell line (e.g., RAW 264.7 macrophages), induce an inflammatory response with lipopolysaccharide (LPS) and measure the effect of the compound on the production of nitric oxide (Griess assay) and pro-inflammatory cytokines like TNF-α and IL-6 (ELISA).

  • Western Blot Analysis: Investigate the expression levels of key proteins in the COX and NF-κB pathways to elucidate the mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

By following this structured approach, researchers can systematically characterize the biological activity of this compound and pave the way for understanding its potential therapeutic applications.

References

Mastering In Vitro Assays: A Detailed Guide to the Preparation of 2-Morpholin-4-ylpropanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the dissolution and preparation of 2-Morpholin-4-ylpropanoic acid for in vitro experiments. Emphasizing scientific integrity and practical application, this document outlines the necessary steps from initial solubility testing to the preparation of final working solutions, ensuring reproducibility and accuracy in your research.

Introduction: Understanding this compound

This compound is a heterocyclic compound incorporating a morpholine ring, a structural motif present in various biologically active molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related structures, such as 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, have been investigated for their potential as modulators of neurotransmitter systems, including glutamate receptors.[1] This suggests its potential utility in neuropharmacology and other areas of biochemical research.[1]

Accurate and consistent preparation of this compound is the foundational step for any meaningful in vitro study. This guide provides a systematic approach to achieve this, even in the absence of extensive published data on its physicochemical properties.

Compound Specifications
PropertyValueSource
Compound Name This compound hydrochlorideSigma-Aldrich
Molecular Formula C₇H₁₄ClNO₃[2][3]
Molecular Weight 195.64 g/mol [2][3]
Appearance Solid[4]
Primary Hazards Harmful if swallowed, Causes serious eye damage/irritation, May cause skin and respiratory irritation.[2][5]

The Cornerstone of Reproducibility: Stock Solution Preparation

The use of concentrated stock solutions is a standard and highly recommended laboratory practice.[6][7] It minimizes repetitive weighing of small quantities, thereby reducing measurement errors, and ensures consistency across multiple experiments.[6] Stock solutions are typically prepared at a high concentration (e.g., 10 mM, 50 mM, or 100 mM) and then diluted to the final working concentration in the assay medium.[6][7]

The Critical First Step: Solvent Selection and Solubility Testing

The choice of solvent is dictated by the compound's solubility and its compatibility with the in vitro assay system. Common solvents for preparing stock solutions of novel compounds include dimethyl sulfoxide (DMSO), ethanol, and sterile, purified water.[6][8] Given the hydrochloride salt form of this compound, it is anticipated to have some degree of aqueous solubility. However, empirical determination is essential.

Workflow for Solubility Determination:

A Start: Weigh a small, precise amount of compound (e.g., 1-5 mg) B Test Primary Solvent: Add a calculated volume of sterile dH₂O to reach a high target concentration (e.g., 50-100 mM) A->B C Assess Dissolution: Vortex/mix thoroughly B->C D Is it fully dissolved? C->D E Yes: dH₂O is a suitable solvent. Proceed to Stock Solution Protocol. D->E Yes F No: Solution is cloudy or has particulates D->F No G Apply Gentle Heat (40-65°C) and/or Sonicate. Re-assess. F->G H Is it fully dissolved now? G->H I Yes: dH₂O with assistance is suitable. Note conditions in protocol. H->I Yes J No: Compound has low aqueous solubility. Test organic solvents. H->J No K Test Secondary Solvent: Use a new, dry sample. Add DMSO to target concentration. J->K L Assess Dissolution: Vortex K->L M Is it fully dissolved? L->M N Yes: DMSO is a suitable solvent. Proceed to Stock Solution Protocol. M->N Yes O No: Consider alternative solvents (e.g., Ethanol) or a mixture. Consult literature for similar compounds. M->O No

Caption: Workflow for empirical solubility testing of this compound.

Safety First: Handling and Personal Protective Equipment (PPE)

Before handling the compound, it is imperative to read the Safety Data Sheet (SDS). This compound hydrochloride is classified as harmful if swallowed and can cause serious eye damage.[2] Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times.[9] All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the solid powder.[9]

Detailed Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step method for preparing a 100 mM stock solution. The chosen solvent should be based on the results from the solubility testing described in Section 2.1.

Materials:

  • This compound hydrochloride (MW: 195.64 g/mol )

  • Chosen solvent (e.g., sterile deionized water or anhydrous DMSO)

  • Analytical balance

  • Spatula and weighing paper/boat

  • Appropriately sized sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Heating block or water bath (optional)

Calculation: To prepare a 100 mM stock solution, you need to determine the mass of the compound required for a given volume of solvent. The formula is:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution: Mass = 0.1 mol/L * 0.001 L * 195.64 g/mol = 0.019564 g = 19.56 mg

Step-by-Step Procedure:

  • Preparation: Ensure all equipment is clean and sterile. Don appropriate PPE and work within a chemical fume hood.[10]

  • Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out 19.56 mg of this compound hydrochloride. Record the exact mass.

  • Transfer: Transfer the weighed compound into a sterile microcentrifuge tube or vial.

  • Solubilization: Carefully add 1.0 mL of the chosen solvent (e.g., sterile dH₂O or DMSO) to the tube containing the compound.

  • Dissolution: Securely cap the tube and vortex for 1-2 minutes.[10] Visually inspect the solution against a dark background to ensure no particulates are present.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently heat to 65°C, vortexing intermittently, until the solid is completely dissolved.[10][11] Allow the solution to cool to room temperature before storage.

  • Labeling: Clearly label the vial with the compound name, exact concentration (100 mM), solvent used, date of preparation, and your initials.[7][12]

  • Storage: Store the stock solution at -20°C or as recommended for similar compounds to ensure stability.[6][10] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

Preparation of Working Solutions and In Vitro Assay Considerations

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Dilution Workflow:

A Start: Retrieve 100 mM Stock Solution from -20°C storage B Thaw completely at room temperature and vortex briefly A->B C Calculate required volume for intermediate or final dilution using M1V1 = M2V2 B->C D Prepare a serial dilution if necessary for a dose-response curve C->D E Dilute the stock solution into pre-warmed cell culture medium or assay buffer D->E F Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing of media. E->F G Add the final working solution to the assay plate F->G H Include Vehicle Control wells treated with an equivalent concentration of the solvent (e.g., DMSO). G->H

Caption: General workflow for preparing working solutions from a concentrated stock.

The Importance of the Vehicle Control

When using an organic solvent like DMSO, it is crucial to include a "vehicle control" in your experimental design.[8] This control consists of cells treated with the same final concentration of the solvent as the compound-treated cells.[8] This step is essential to confirm that any observed biological effects are due to the compound itself and not the solvent. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Final Concentration and Assay Compatibility

The final concentration of this compound will depend on the specific assay and its expected potency. A typical starting point for a new compound in a cell-based assay might be a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).[13] Always ensure that the final concentration of the compound and its vehicle are compatible with the health and viability of the cells or the integrity of the biochemical assay components.

Conclusion

This guide provides a robust and scientifically-grounded framework for the preparation of this compound for in vitro experiments. By following a systematic approach that begins with careful solubility determination and adheres to best practices for stock solution preparation and handling, researchers can ensure the quality and reproducibility of their experimental data. The principles and protocols outlined herein are designed to be broadly applicable, empowering scientists to confidently incorporate this and other novel compounds into their research workflows.

References

Analytical methods for the quantification of 2-Morpholin-4-ylpropanoic acid in biological samples.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Morpholin-4-ylpropanoic Acid in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of this compound in biological samples such as plasma and urine. Recognizing the critical need for robust and reliable analytical methods in pharmacokinetic and metabolic studies, we present two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for laboratories equipped with this instrumentation. The protocols are designed with scientific integrity at their core, emphasizing the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide is intended to equip researchers with the necessary tools to develop and validate a reliable analytical workflow for this compound.

Introduction to this compound and the Rationale for Quantification

This compound is a small molecule of interest in various research contexts, potentially as a metabolite of a parent drug or as a compound with its own biological activity. Accurate quantification in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development of a validated bioanalytical method is a critical step in preclinical and clinical studies, ensuring that the data generated is reliable and can be used for regulatory submissions.[3]

The chemical structure of this compound, with its morpholine ring and carboxylic acid group, presents specific analytical challenges. These include its polarity, which can make it difficult to retain on traditional reversed-phase chromatography columns, and its potential for matrix effects in complex biological samples. The methods detailed in this application note are designed to address these challenges.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and throughput.[4] The following protocol outlines a robust method for the analysis of this compound in human plasma.

Principle of the LC-MS/MS Method

This method involves the isolation of this compound from plasma using protein precipitation, followed by separation on a reversed-phase liquid chromatography column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version of the analyte), is used to ensure accuracy and precision.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: LC-MS/MS Experimental Workflow

Detailed Protocol

2.3.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.3.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2.3.3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined during method development (e.g., for a hypothetical MW of 173.2, transitions could be 174.1 -> 114.1 for the analyte and 178.1 -> 118.1 for a +4 Da IS).

2.3.4. Method Validation The method must be validated according to FDA or EMA guidelines.[2][5] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy & Precision Within ±15% of nominal concentration (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[6]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For laboratories where GC-MS is the primary analytical platform, a derivatization-based method can be developed for the quantification of this compound. Derivatization is necessary to increase the volatility of the polar carboxylic acid for GC analysis.[7]

Principle of the GC-MS Method

This method involves a liquid-liquid extraction of the analyte from the biological matrix, followed by a chemical derivatization step to convert the carboxylic acid to a more volatile ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing sample Urine Sample (100 µL) is Add Internal Standard sample->is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is->lle separate Separate Organic Layer lle->separate drydown Evaporate to Dryness separate->drydown reagent Add Derivatizing Agent (e.g., BSTFA) drydown->reagent heat Heat at 60°C reagent->heat inject Inject Sample heat->inject gc GC Separation (e.g., DB-5ms Column) inject->gc ms MS Detection (SIM Mode) gc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: GC-MS Experimental Workflow

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a structural analog)

  • Human urine

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

3.3.2. Sample Preparation and Derivatization

  • To 100 µL of urine in a glass tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new glass tube.

  • Evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3.3.3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at 1 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Source Temperature: 230°C

  • SIM Ions: To be determined from the mass spectrum of the derivatized analyte and IS.

3.3.4. Method Validation Similar to the LC-MS/MS method, the GC-MS method must undergo a full validation as per regulatory guidelines. The validation parameters and acceptance criteria are comparable to those listed in the LC-MS/MS section.

Data Analysis and Interpretation

For both methodologies, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A weighted linear regression (1/x² or 1/x) is typically used to fit the curve. The concentration of this compound in the quality control and unknown samples is then calculated from their peak area ratios using the regression equation.

Conclusion

The choice between the LC-MS/MS and GC-MS methods for the quantification of this compound will depend on the specific requirements of the study and the instrumentation available. The LC-MS/MS method generally offers higher sensitivity and throughput, making it ideal for studies requiring low limits of quantification and the analysis of large numbers of samples. The GC-MS method, while requiring a derivatization step, provides a robust and reliable alternative. Both methods, when properly validated, can provide accurate and precise data for pharmacokinetic and metabolic research.

References

Application Note: A Validated HILIC-MS/MS Method for the Quantitative Analysis of 2-Morpholin-4-ylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Morpholin-4-ylpropanoic acid in human plasma. Due to the polar and zwitterionic nature of the analyte, conventional reversed-phase chromatographic methods provide inadequate retention and poor peak shape. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed. The method utilizes a simple protein precipitation step for sample preparation, which is both rapid and directly compatible with the HILIC mobile phase. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development.

Introduction: The Analytical Challenge

This compound is a small polar molecule containing both a carboxylic acid group and a tertiary amine (morpholine) group. This structure imparts zwitterionic characteristics, presenting a significant challenge for bioanalysis. Conventional reversed-phase liquid chromatography (RPLC) columns, such as C18, offer minimal retention for such hydrophilic compounds, often resulting in elution near or within the solvent front.[1] This early elution can lead to severe ion suppression from endogenous matrix components, compromising assay sensitivity and reproducibility.[1]

The objective of this work was to develop and validate a selective, sensitive, and high-throughput LC-MS/MS method for the determination of this compound in human plasma, suitable for regulated bioanalysis. The strategy focused on addressing the retention issue by exploring alternative chromatographic techniques and optimizing a simple sample preparation procedure.

Method Development Strategy: Causality and Choices

The development of a robust bioanalytical method requires a logical, science-driven approach. The key decisions for chromatography, mass spectrometry, and sample preparation are outlined below.

Chromatographic Strategy: Embracing Polarity with HILIC

Given the analyte's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most promising separation technique.[2] Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3] Retention in HILIC is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the polar stationary phase. This mechanism provides excellent retention for compounds that are poorly retained in RPLC.[2]

An amide-bonded stationary phase was chosen for this method. Amide phases are known to provide excellent peak shape for a wide range of polar compounds and are less susceptible to the long equilibration times sometimes associated with bare silica HILIC columns.[3] The mobile phase consisted of acetonitrile and an aqueous ammonium formate buffer. The high organic content ensures strong retention, while the ammonium formate buffer helps to control the pH and ionic strength, leading to improved peak symmetry and reproducible retention times.

MethodDevelopment cluster_0 Method Development Logic Analyte Analyte: this compound (Polar, Zwitterionic) ChromChoice Chromatography Selection Analyte->ChromChoice RP Reversed-Phase (C18) ChromChoice->RP Initial Consideration HILIC HILIC ChromChoice->HILIC Selected Approach MixedMode Mixed-Mode ChromChoice->MixedMode Alternative RP_Result Result: Poor Retention, Matrix Effects RP->RP_Result HILIC_Choice Column: Amide Phase Mobile Phase: ACN/Ammonium Formate HILIC->HILIC_Choice MS_Choice Mass Spectrometry HILIC_Choice->MS_Choice ESI_Pos ESI Positive Mode Rationale: Protonatable Nitrogen MS_Choice->ESI_Pos MRM_Dev MRM Development: Precursor -> Fragments ESI_Pos->MRM_Dev SamplePrep Sample Preparation MRM_Dev->SamplePrep PPT Protein Precipitation (PPT) Solvent: Acetonitrile SamplePrep->PPT Selected LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Complex SPE Solid-Phase Extraction (SPE) SamplePrep->SPE Time-consuming PPT_Adv Advantage: Simple, Fast, Directly compatible with HILIC injection PPT->PPT_Adv

Caption: Decision workflow for method development.

Mass Spectrometry: Achieving Sensitivity and Selectivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for its high sensitivity and selectivity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode was selected. The morpholine nitrogen is a basic site that is readily protonated to form the [M+H]⁺ precursor ion, leading to efficient ionization.

  • MRM Transitions: The analyte and a stable isotope-labeled internal standard (SIL-IS), this compound-d4, were infused directly into the mass spectrometer to optimize parameters. The protonated molecular ion ([M+H]⁺) was selected as the precursor ion in Q1. Collision-induced dissociation (CID) was used in Q2 to generate product ions, and the most stable and abundant product ions were selected in Q3 for quantification and confirmation. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, ensuring the highest level of accuracy and precision.

Sample Preparation: Simplicity and Efficiency

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis or damage the analytical column.[4] Protein precipitation (PPT) with acetonitrile was chosen for this method. This approach offers several key advantages:

  • Simplicity and Speed: PPT is a rapid procedure involving the addition of solvent, vortexing, and centrifugation.[5]

  • Compatibility: The resulting supernatant is rich in acetonitrile, making it directly compatible with the HILIC mobile phase. This eliminates the need for a solvent evaporation and reconstitution step, which saves time and reduces the risk of analyte loss or degradation.

  • Effectiveness: It efficiently removes the bulk of plasma proteins.

Detailed Analytical Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d4 (SIL-IS, ≥98% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Stock Solutions (1 mg/mL): Prepared in 50:50 Acetonitrile:Water.

  • Working Solutions: Calibration standards and Quality Control (QC) samples were prepared by serial dilution of stock solutions with 50:50 Acetonitrile:Water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepared in acetonitrile.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions | Parameter | Value | | :--- | :--- | | HPLC System | Waters ACQUITY UPLC I-Class | | Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | | Column Temp. | 40°C | | Flow Rate | 0.4 mL/min | | Injection Vol. | 5 µL | | Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 50 | | | 3.1 | 95 | | | 5.0 | 95 |

Table 2: Mass Spectrometry Conditions | Parameter | Value | | :--- | :--- | | MS System | Waters Xevo TQ-S micro | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.0 kV | | Desolvation Temp. | 500°C | | Desolvation Gas | 1000 L/hr | | Cone Gas | 150 L/hr | | Source Temp. | 150°C | | MRM Transitions | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | | Analyte (Quant) | 160.1 | 116.1 | 20 | 12 | | Analyte (Qual) | 160.1 | 70.1 | 20 | 18 | | IS (d4-Analyte) | 164.1 | 120.1 | 20 | 12 |

Method Validation

The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[6][7][8] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Workflow cluster_1 Bioanalytical Workflow SampleReceipt 1. Sample Receipt (Plasma Samples, Calibrators, QCs) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleReceipt->SamplePrep LCMS_Analysis 3. LC-MS/MS Analysis (HILIC Separation, MRM Detection) SamplePrep->LCMS_Analysis DataProcessing 4. Data Processing (Integration, Quantification) LCMS_Analysis->DataProcessing DataReview 5. Data Review & Reporting (Validation Check, Final Report) DataProcessing->DataReview

Caption: General bioanalytical workflow overview.

Selectivity

Selectivity was evaluated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS.

Calibration Curve and Linearity

The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3. All values were within the acceptance criteria of ±15% (±20% for LLOQ) of the nominal value for accuracy (Bias %) and ≤15% (≤20% for LLOQ) for precision (CV %).

Table 3: Summary of Accuracy and Precision Data | QC Level | Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Bias (%) | CV (%) | Bias (%) | CV (%) | | LLOQ | 1.00 | 5.5 | 8.2 | 7.1 | 11.4 | | LQC | 3.00 | -2.1 | 4.5 | -1.5 | 6.8 | | MQC | 80.0 | 1.8 | 3.1 | 2.4 | 4.9 | | HQC | 800 | -4.3 | 2.5 | -3.7 | 3.8 |

Matrix Effect and Recovery

The matrix effect was evaluated at LQC and HQC levels in six different lots of plasma. The IS-normalized matrix factor had a CV of ≤6.5%, indicating no significant matrix effect. The extraction recovery was consistent and reproducible across the QC levels, averaging approximately 95%.

Stability

The stability of this compound in human plasma was demonstrated under various conditions:

  • Bench-top stability: Stable for at least 8 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 90 days when stored at -80°C.

  • Post-preparative stability: Processed samples were stable in the autosampler for at least 48 hours at 10°C.

Conclusion

A highly sensitive, selective, and robust HILIC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The use of HILIC chromatography effectively resolved the analytical challenges associated with the analyte's polar and zwitterionic nature. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method meets the rigorous requirements of international regulatory guidelines for bioanalytical method validation and is fit for purpose to support clinical and non-clinical pharmacokinetic studies.

References

Applications of 2-Morpholin-4-ylpropanoic Acid in Neuropharmacology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Morpholine Scaffolds in CNS Drug Discovery

The development of novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. A key obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many potential drug candidates from reaching their intended targets within the brain. In the quest for CNS-active compounds, the morpholine moiety has emerged as a valuable heterocyclic scaffold. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances solubility and brain permeability, make it an attractive component in the design of novel neuropharmacological agents. The morpholine ring can enhance potency, act as a scaffold to correctly orient pharmacophoric groups, and favorably modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.

This guide focuses on the potential applications of a specific morpholine-containing compound, 2-Morpholin-4-ylpropanoic acid , in neuropharmacology research. While this compound is not yet extensively characterized in the literature, its structural features suggest it could serve as a valuable tool or lead compound in several areas of neuropharmacological investigation. This document provides detailed, hypothetical application notes and protocols to guide researchers in exploring its potential.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for designing relevant biological assays.

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃-
Molecular Weight159.18 g/mol -
IUPAC Name2-(morpholin-4-yl)propanoic acid-
CAS Number25245-81-2[1]

Proposed Synthetic Protocol

The availability of a pure and well-characterized compound is the first step in any pharmacological study. Below is a proposed, plausible synthetic route for this compound based on standard organic chemistry principles, such as the nucleophilic substitution of a halo-alkanoic acid by a secondary amine.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

Principle: This protocol describes the synthesis of this compound by the N-alkylation of morpholine with 2-bromopropanoic acid. The secondary amine of the morpholine acts as a nucleophile, displacing the bromide from the α-carbon of 2-bromopropanoic acid. A base is used to neutralize the hydrobromic acid byproduct.

Materials:

  • Morpholine

  • 2-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in 100 mL of acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, add a solution of 2-bromopropanoic acid (1.2 equivalents) dissolved in 20 mL of acetonitrile dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in 100 mL of deionized water.

  • Purification:

    • Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any unreacted starting materials.

    • Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to obtain highly pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 1: Screening for CNS Receptor Binding Affinity

Rationale: The structural similarity of the morpholine moiety to endogenous neurotransmitters suggests that this compound could interact with various CNS receptors. A primary screening approach is to assess its binding affinity against a panel of common neurotransmitter receptors implicated in neurological and psychiatric disorders. This will help to identify potential molecular targets and guide further functional studies.

Protocol 2: Radioligand Binding Assay for CNS Receptor Panel

Principle: This protocol outlines a competitive radioligand binding assay. The ability of this compound to compete with a known high-affinity radioligand for binding to a specific receptor is measured. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding to the receptor.

Materials:

  • This compound (test compound)

  • Membrane preparations from cells expressing the target receptors (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, GABAₐ, NMDA receptors)

  • Specific high-affinity radioligands for each target receptor (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Flunitrazepam for GABAₐ, [³H]-MK-801 for NMDA)

  • Assay buffer specific for each receptor type

  • Non-specific binding (NSB) control compound (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding (TB): Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, NSB control compound, and receptor membranes.

    • Test Compound: Assay buffer, radioligand, serially diluted this compound, and receptor membranes.

  • Incubation: Incubate the plate at the optimal temperature and for the optimal duration for the specific receptor-ligand pair to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Specific Binding - Binding in presence of test compound) / Specific Binding] * 100.

    • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

Application Note 2: Investigating Potential as an Enzyme Inhibitor

Rationale: Many neurological disorders involve the dysregulation of key enzymes, such as monoamine oxidase (MAO) in depression and Parkinson's disease, or acetylcholinesterase (AChE) in Alzheimer's disease. The chemical structure of this compound makes it a candidate for interaction with the active or allosteric sites of such enzymes.

Protocol 3: In Vitro Enzyme Inhibition Assay (Example: Monoamine Oxidase-A)

Principle: This protocol describes a continuous spectrophotometric or fluorometric assay to measure the activity of an enzyme (e.g., MAO-A) in the presence and absence of this compound. The rate of product formation is monitored over time, and any decrease in this rate in the presence of the test compound indicates inhibition.

Materials:

  • This compound

  • Purified MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • A known MAO-A inhibitor as a positive control (e.g., clorgyline)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Experimental Workflow:

Caption: Workflow for an enzyme inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Control (100% activity): Assay buffer and MAO-A enzyme.

    • Positive Control: A known concentration of clorgyline and MAO-A enzyme.

    • Test Compound: Serial dilutions of this compound and MAO-A enzyme.

  • Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (kynuramine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance or fluorescence (due to the formation of the product, 4-hydroxyquinoline) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.

Application Note 3: Assessment of Neuroprotective Properties

Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss. A key therapeutic strategy is the identification of compounds that can protect neurons from various insults, such as oxidative stress or excitotoxicity. Cell-based assays provide a valuable platform for screening for such neuroprotective effects.

Protocol 4: Cell-Based Neuroprotection Assay Against Oxidative Stress

Principle: This protocol uses a neuronal cell line (e.g., SH-SY5Y) to assess the ability of this compound to protect against cell death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is measured using a colorimetric assay like the MTT assay.

Materials:

  • This compound

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Oxidative stressor (e.g., H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Experimental Workflow:

Caption: Workflow for a cell-based neuroprotection assay.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours in a CO₂ incubator.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the test compound). Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., a pre-determined toxic concentration of H₂O₂) to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 3-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the untreated control wells (representing 100% viability).

    • Calculate the percentage of cell viability for each concentration of the test compound in the presence of the oxidative stressor.

    • Plot the % cell viability against the concentration of this compound to determine its neuroprotective concentration range.

Future Directions: In Vivo Studies

Should this compound demonstrate promising activity in these in vitro assays, the next logical step would be to evaluate its efficacy and safety in animal models of neurological disorders. For example, if it shows potent MAO-B inhibition, it could be tested in a mouse model of Parkinson's disease. If it exhibits significant neuroprotective effects, its ability to mitigate cognitive decline could be assessed in a transgenic mouse model of Alzheimer's disease. Such studies would also involve a thorough characterization of its pharmacokinetic profile, including its ability to cross the blood-brain barrier in vivo.

Conclusion

This compound, by virtue of its morpholine scaffold, represents a compound of interest for neuropharmacology research. The application notes and protocols provided in this guide offer a structured and scientifically grounded framework for initiating the investigation of its biological activities. Through systematic screening for receptor binding, enzyme inhibition, and neuroprotective properties, researchers can elucidate the potential of this and similar molecules to serve as novel probes for understanding CNS function or as starting points for the development of next-generation neurotherapeutics.

References

Using 2-Morpholin-4-ylpropanoic acid as a chemical probe for target identification.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

From Hit Scaffold to Validated Target: A Guide to Chemical Probe Development and Target Identification Using a 2-Morpholin-4-ylpropanoic Acid Backbone

Abstract: The deconvolution of molecular targets for compounds identified in phenotypic screens is a critical bottleneck in modern drug discovery. Small molecule chemical probes are indispensable tools for illuminating the mechanism of action of such compounds.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to advance a hypothetical phenotypic screening hit, using this compound as a model scaffold, toward target identification and validation. We detail the strategic design and synthesis of bespoke chemical probes from this starting scaffold. Furthermore, we provide detailed, field-proven protocols for two orthogonal and powerful target identification platforms: the Cellular Thermal Shift Assay (CETSA) for verifying direct target engagement and Affinity-Based Protein Profiling (AfBPP) for the unbiased, proteome-wide discovery of binding partners.

Introduction: The Imperative of Target Identification

A fundamental challenge in drug discovery is understanding how a biologically active small molecule exerts its effect at a molecular level. Phenotypic screening, which identifies compounds based on a desired outcome in a cellular or organismal model, often yields "hits" with unknown mechanisms of action. To progress these hits into viable therapeutic leads or tool compounds, identifying their specific protein target(s) is paramount.[3][4]

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in its native biological context.[5][6] High-quality probes are characterized by their potency, selectivity, and demonstrated on-target activity in cells.[7]

The this compound Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[8][9][10] For the purposes of this guide, we will treat this compound as a hypothetical "hit" molecule identified from a phenotypic screen. Its simple structure, featuring a secondary amine within the morpholine ring and a carboxylic acid, provides versatile chemical handles for transformation into sophisticated chemical probes.

The Target Identification & Validation (TIDVal) Workflow

The overall strategy for moving from a hit scaffold to a validated target involves a multi-stage process. This workflow ensures that experimental efforts are logical, rigorous, and yield high-confidence results. The core stages include designing and synthesizing a suite of chemical tools, using these tools in robust assays to demonstrate target engagement and identify candidates, and finally, validating these candidates through orthogonal methods.

TIDVal_Workflow cluster_0 Phase 1: Tool Development cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Target Validation Hit Hit Scaffold (this compound) ProbeDesign Probe Design Strategy Hit->ProbeDesign CETSA Target Engagement (CETSA using Hit Scaffold) Hit->CETSA ProbeSynth Probe Synthesis (Affinity Probe) ProbeDesign->ProbeSynth ControlSynth Synthesis of Negative Control ProbeDesign->ControlSynth AfBPP Target Identification (AfBPP with Affinity Probe) ProbeSynth->AfBPP ControlSynth->AfBPP Validation Orthogonal Validation (e.g., RNAi, CRISPR, Isothermal CETSA) CETSA->Validation Proteomics LC-MS/MS Proteomics AfBPP->Proteomics DataAnalysis Bioinformatics & Candidate Prioritization Proteomics->DataAnalysis DataAnalysis->Validation

Caption: The Target Identification and Validation (TIDVal) Workflow.

Probe Design and Synthesis: From Scaffold to Tool

To identify binding partners, the original hit scaffold must be modified into a probe. For AfBPP, this typically involves incorporating two key moieties: a photo-reactive crosslinker and a bio-orthogonal handle for enrichment.

  • Photo-reactive Crosslinker (e.g., Diazirine): Upon UV irradiation (e.g., 365 nm), this group forms a highly reactive carbene that covalently and indiscriminately crosslinks to nearby amino acid residues of the binding protein.[11]

  • Bio-orthogonal Handle (e.g., Terminal Alkyne): This handle does not react with endogenous cellular components. It allows for the specific attachment of a reporter tag (like biotin) after crosslinking and cell lysis via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition).

The carboxylic acid of this compound is an ideal attachment point for a linker containing these elements.

Crucial Component: The Negative Control A robust target identification campaign is built upon a self-validating system. The single most important control is a structurally similar analog of the probe that is inactive in the phenotypic assay.[5] This control is used in parallel with the active probe; true targets should show specific enrichment with the active probe but not the inactive control. An example would be to synthesize an analog where the morpholine oxygen is replaced with a methylene group, altering its electronics and hydrogen bonding capacity.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct physical binding between a compound and its target protein in a native cellular environment.[12][13] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to a protein, the resulting complex is typically more resistant to thermal denaturation and aggregation.[14] CETSA can be performed with the original, unmodified hit compound.

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand p1_native Native Protein p1_denatured Aggregated Protein p1_native->p1_denatured  Heat (Tagg) p2_denatured Aggregated Protein p1_denatured->p2_denatured ΔTagg > 0 indicates stabilization p2_complex Protein-Ligand Complex p2_complex->p2_denatured  Heat (Tagg + ΔT)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 4.1: CETSA via Western Blot for a Specific Candidate Protein

This protocol is used to test if this compound stabilizes a specific protein of interest (e.g., a candidate hypothesized from literature).

A. Cell Culture and Treatment

  • Culture cells (e.g., HEK293T) to ~80-90% confluency in appropriate media.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 20x10^6 cells/mL.

  • Aliquot 99 µL of the cell suspension into two sets of PCR tubes.

  • Treat one set of tubes with 1 µL of 100x stock of this compound (final concentration, e.g., 10 µM).

  • Treat the second set of tubes with 1 µL of vehicle (e.g., DMSO). Mix gently and incubate at 37°C for 1 hour.

B. Thermal Challenge

  • Place the PCR tubes in a thermal cycler with a heated lid.

  • Apply a temperature gradient for 3 minutes. A typical range would be 40°C to 64°C with 2°C increments. One tube per temperature point for each condition (Vehicle and Compound) is required. An unheated (RT) control for each condition should also be included.

  • Immediately cool the tubes on ice for 3 minutes.

C. Lysis and Fractionation

  • Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction) and transfer to fresh tubes.

D. Protein Analysis

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize the total protein amount for all samples.

  • Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western Blotting using a specific antibody.

  • Quantify band intensities using densitometry. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.[15]

ParameterRecommended SettingPurpose
Cell Density 10-20 million cells/mLEnsures sufficient protein for downstream analysis.
Compound Conc. 1-50 µMShould be optimized; typically 10-100x above functional EC50.
Temperature Range 40°C - 70°CMust bracket the melting temperature (Tagg) of the target protein.
Heating Time 3 minutesSufficient to induce denaturation without excessive heat shock response.
Centrifugation 20,000 x g, 20 minEffectively separates soluble proteins from heat-induced aggregates.

Methodology 2: Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic strategy for the unbiased identification of a probe's binding partners.[16] It uses the synthesized affinity probe (Section 3) to covalently capture targets, which are then enriched and identified by quantitative mass spectrometry.

AfBPP_Workflow cluster_0 In-Cell Steps cluster_1 Biochemical Steps cluster_2 Analysis Cells 1. Treat Live Cells (Active Probe vs. Control) UV 2. UV Crosslink (365 nm) (Covalent Capture) Cells->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click Chemistry (Attach Biotin-Azide) Lysis->Click Enrich 5. Streptavidin Enrichment (Pull-down Targets) Click->Enrich Digest 6. On-Bead Digestion (Trypsin) Enrich->Digest MS 7. LC-MS/MS Analysis (Identify & Quantify Peptides) Digest->MS

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Protocol 5.1: Chemoproteomic Target ID using an Alkyne-Diazirine Probe

A. Cell Treatment and Crosslinking

  • Plate cells (e.g., HeLa) in 15 cm dishes and grow to ~90% confluency.

  • Replace media with serum-free media. Treat replicate plates with the active affinity probe, the negative control probe, or vehicle (DMSO) for 2-4 hours. A typical probe concentration is 1-10 µM.

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Place plates on ice and irradiate with 365 nm UV light for 15-30 minutes to induce crosslinking.

B. Lysis and Click Chemistry

  • Scrape cells into lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Lyse cells by sonication and clarify the lysate by centrifugation (16,000 x g, 15 min, 4°C).

  • Normalize protein concentration for all samples.

  • Prepare a click-chemistry reaction cocktail containing: Biotin-Azide, TCEP (reducing agent), TBTA ligand (copper stabilizer), and Copper (II) Sulfate.

  • Add the cocktail to the lysates and incubate for 1 hour at room temperature with rotation.

C. Enrichment and Sample Preparation for Mass Spectrometry

  • Add pre-washed high-capacity streptavidin agarose beads to each lysate and incubate overnight at 4°C with rotation to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specific binders: 1x with 1% SDS in PBS, 2x with 8M Urea in 100mM Tris-HCl, and 2x with PBS.

  • Resuspend the beads in a digestion buffer (e.g., 2M Urea in 100mM Tris-HCl).

  • Reduce disulfide bonds with DTT (55°C for 1 hour) and alkylate with iodoacetamide (room temp, 45 min in the dark).

  • Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C.

  • Collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip.

D. LC-MS/MS Analysis

  • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.

  • Identify and quantify proteins using a software suite like MaxQuant. Compare protein abundance between the active probe and negative control/vehicle samples. True targets should be significantly enriched only in the active probe sample.

Concluding Remarks and Target Validation

The identification of a candidate protein list from AfBPP or a stabilized target from CETSA is a major milestone, not the final destination. The generated hypotheses must be rigorously tested. Validation strategies include:

  • Target Knockdown/Knockout: Using RNAi or CRISPR to deplete the candidate protein should abolish or reduce the phenotypic effect of the original compound.

  • Recombinant Protein Assays: Confirming direct binding and functional modulation using purified recombinant protein.

  • Isothermal Dose-Response CETSA: Validating engagement in cells by measuring the change in Tagg at various compound concentrations to generate an EC50 value for binding.[15]

By integrating the rational design of chemical tools with robust, orthogonal target identification methodologies, researchers can confidently bridge the gap from a phenotypic hit to a well-understood mechanism of action, accelerating the entire drug discovery pipeline.

References

Application Notes & Protocols: Design and Synthesis of Novel 2-Morpholin-4-ylpropanoic Acid Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 2-Morpholin-4-ylpropanoic acid. The morpholine heterocycle is a well-established privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide details the rationale behind structural modifications aimed at elucidating structure-activity relationships (SAR), provides robust protocols for chemical synthesis and purification, and outlines key in vitro assays for preliminary biological characterization.

Introduction: The Rationale for Derivatizing this compound

The this compound scaffold serves as a valuable starting point for library synthesis due to several key features. The morpholine ring is known to improve aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, contributing to target engagement.[3][4] The propanoic acid moiety provides a handle for further chemical modification, most commonly through amide bond formation, and its acidic nature can be crucial for interacting with biological targets.[5]

Our objective is to systematically explore the chemical space around this core scaffold to identify derivatives with enhanced biological activity. This will be achieved through a carefully planned SAR study, focusing on three primary points of diversification:

  • R1: Amide Substitution: The carboxylic acid will be converted to a diverse library of amides. This allows for the introduction of a wide range of functionalities to probe interactions with the target protein.

  • R2: Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group itself can be a liability, potentially leading to poor membrane permeability or metabolic instability.[5][6] We will explore the synthesis of derivatives where this group is replaced with known bioisosteres, such as tetrazoles or acyl sulfonamides.[7][8]

  • R3: Scaffold Hopping from the Morpholine Ring: To explore novel chemical space and potentially identify new intellectual property, we will employ scaffold hopping strategies to replace the morpholine ring with other heterocyclic systems.[9][10][11]

Strategic Design of Derivatives

A successful SAR campaign relies on a logical and systematic approach to analogue design.[12][13] The following sections detail the rationale for the structural modifications at each diversification point.

R1 Diversification: Amide Library Synthesis

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[14] Our strategy will involve the synthesis of a library of amides using a variety of primary and secondary amines, including:

  • Aliphatic and Aromatic Amines: To probe the effect of hydrophobicity and aromatic interactions.

  • Heterocyclic Amines: To introduce additional hydrogen bonding capabilities and explore different spatial arrangements.

  • Chiral Amines: To investigate the impact of stereochemistry on biological activity.

R2 Diversification: Bioisosteric Replacement

While the carboxylic acid can be a key pharmacophoric element, its replacement with a bioisostere can sometimes lead to improved drug-like properties.[6][8] We will focus on the synthesis of two key bioisosteres:

  • Tetrazoles: These are common carboxylic acid mimics that can offer improved metabolic stability.[7]

  • Acyl Sulfonamides: This group can also mimic the acidity of a carboxylic acid while potentially offering different interaction profiles with the target.

R3 Diversification: Scaffold Hopping

Scaffold hopping is a powerful technique to identify novel chemotypes with similar biological activity.[9][10][11][15] We will explore the replacement of the morpholine ring with other common heterocyclic scaffolds, such as:

  • Piperidine and Piperazine: To assess the importance of the oxygen atom in the morpholine ring.

  • Thiomorpholine: To investigate the effect of replacing the oxygen with a sulfur atom.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the designed derivatives.

General Amide Coupling Protocol (R1 Diversification)

This protocol describes a general method for the synthesis of amides from this compound using HATU as a coupling agent.[16]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise and continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Synthesis of the Tetrazole Bioisostere (R2 Diversification)

This protocol outlines a two-step procedure for the synthesis of the tetrazole bioisostere of this compound.

Step 1: Synthesis of the Nitrile Intermediate

Materials:

  • This compound amide (from R1 diversification with ammonia)

  • Trifluoroacetic anhydride (2.0 eq)

  • Pyridine (3.0 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the primary amide (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile.

Step 2: Cycloaddition to form the Tetrazole

Materials:

  • Crude nitrile from Step 1

  • Sodium azide (1.5 eq)

  • Ammonium chloride (1.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the crude nitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and carefully quench with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

In Vitro Assay Protocols for SAR Evaluation

A well-designed panel of in vitro assays is crucial for generating the data needed to establish a clear SAR.[17][18][19] The following protocols describe key assays for the preliminary biological evaluation of the synthesized derivatives.

Target-Based Binding Assay

This protocol describes a generic fluorescence polarization (FP) assay to determine the binding affinity of the synthesized compounds to a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand for the target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Synthesized compounds (dissolved in DMSO)

  • 384-well black, flat-bottom plates

Procedure:

  • Prepare a serial dilution of the synthesized compounds in DMSO.

  • In a 384-well plate, add the assay buffer, fluorescently labeled ligand (at a concentration equal to its Kd), and the serially diluted compounds.

  • Add the target protein to initiate the binding reaction.

  • Incubate the plate at room temperature for the desired time to reach equilibrium.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Functional Assay

This protocol outlines a general cell-based reporter assay to assess the functional activity of the synthesized compounds.

Materials:

  • Cell line expressing the target of interest and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter.

  • Cell culture medium

  • Synthesized compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized compounds and incubate for the desired time.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence on a plate reader.

  • Calculate the EC50 or IC50 values by fitting the data to a four-parameter logistic equation.

Data Presentation and SAR Analysis

The data generated from the in vitro assays should be compiled into a clear and concise table to facilitate SAR analysis.

Table 1: Structure-Activity Relationship Data for this compound Derivatives

Compound IDR1R2R3Target Binding IC50 (µM)Cellular Activity EC50/IC50 (µM)
1 -OH-COOHMorpholine>100>100
2 -NH-Ph-COOHMorpholine10.215.8
3 -NH-CH2-Ph-COOHMorpholine5.68.2
4 -NH-(S)-CH(Me)Ph-COOHMorpholine1.22.5
5 -NH-(R)-CH(Me)Ph-COOHMorpholine25.438.1
6 -NH-PhTetrazoleMorpholine8.912.3
7 -NH-Ph-COOHPiperidine35.745.0

Visualization of Workflows

Synthetic Workflow

Synthetic_Workflow start This compound r1 R1 Diversification (Amide Coupling) start->r1 Various Amines, HATU, DIPEA r2 R2 Diversification (Bioisostere Synthesis) start->r2 Multi-step synthesis r3 R3 Diversification (Scaffold Hopping) start->r3 Alternative heterocycles library Compound Library r1->library r2->library r3->library

Caption: Synthetic workflow for the generation of the compound library.

SAR Evaluation Workflow

SAR_Workflow library Compound Library binding_assay Target Binding Assay (e.g., FP) library->binding_assay functional_assay Cellular Functional Assay (e.g., Reporter) library->functional_assay sar_analysis SAR Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the in vitro evaluation and SAR analysis of the synthesized compounds.

Conclusion

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can gain valuable insights into the structure-activity relationships governing the biological activity of this compound class. The detailed protocols and strategic considerations outlined herein are intended to empower medicinal chemists and drug discovery professionals in their efforts to develop novel therapeutic agents.

References

Application Note & Protocols: Preclinical Efficacy Testing of 2-Morpholin-4-ylpropanoic Acid in a Murine Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Evaluation

2-Morpholin-4-ylpropanoic acid is a synthetic amino acid derivative featuring a morpholine ring. The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2][3] Notably, the morpholine moiety can enhance a compound's ability to cross the blood-brain barrier, a critical attribute for centrally-acting therapeutics.[4]

Preliminary research suggests that this compound and its analogues may act as modulators of neurotransmitter systems, with specific attention on glutamate receptors.[5] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's Disease (PD), where it contributes to excitotoxicity and the progressive loss of dopaminergic neurons. This document provides a comprehensive, field-proven guide for the preclinical evaluation of this compound's neuroprotective efficacy using the well-established MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease.[6]

Foundational Principles: Ethical and Methodological Integrity

The credibility of any preclinical study rests on a foundation of ethical conduct and rigorous methodology. All described procedures must be reviewed and approved by an institutional animal care and use committee (IACUC) or an equivalent ethics board.

The 3Rs of Animal Research: An Ethical Mandate

The principles of Replacement, Reduction, and Refinement are central to the ethical use of animals in science and must guide all experimental design.[7][8]

  • Replacement: Justification for using a live animal model, such as the MPTP model, is based on the need to study complex neuronal circuits and integrated physiological responses that cannot currently be replicated by in vitro methods.[9]

  • Reduction: The experimental design, including statistical power analysis, must aim to use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[10]

  • Refinement: All procedures, from housing to compound administration and endpoint analysis, must be optimized to minimize animal pain, suffering, and distress.[11] This includes using appropriate anesthetics for terminal procedures and defining humane endpoints.

Compound Formulation and Administration

The choice of vehicle and administration route is critical for ensuring consistent bioavailability and minimizing non-specific effects.

  • Vehicle Selection: this compound hydrochloride is a salt, suggesting good aqueous solubility. The primary vehicle should be sterile 0.9% saline. If solubility is limited at higher concentrations, a co-solvent system (e.g., up to 5% DMSO in saline) may be used, but the vehicle control group must receive the identical co-solvent mixture.

  • Route of Administration: Intraperitoneal (IP) injection is recommended for this initial efficacy study. It offers rapid systemic absorption, bypassing first-pass metabolism, and is less stressful to the animal than intravenous injections when performed correctly.[12][13] Oral gavage (PO) is an alternative that mimics a more common clinical route but requires careful technique to avoid procedural errors.[14][15]

Experimental Workflow: From Acclimatization to Analysis

A well-structured workflow ensures that all experimental variables are controlled and that data is collected systematically. The following diagram outlines the major phases of the proposed efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Endpoint Analysis acclimatization Animal Acclimatization & Baseline Health Check (7 days) grouping Randomization into Experimental Groups acclimatization->grouping baseline Baseline Behavioral Testing (e.g., Rotarod) grouping->baseline pretreatment Compound/Vehicle Pre-treatment (e.g., 7 days) baseline->pretreatment induction MPTP Toxin Induction (4x injections over 8 hours) pretreatment->induction dosing Continued Daily Dosing induction->dosing post_lesion_behavior Post-Lesion Behavioral Testing (Day 7 post-MPTP) dosing->post_lesion_behavior euthanasia Euthanasia & Tissue Collection (Day 8 post-MPTP) post_lesion_behavior->euthanasia biochemistry Biochemical Analysis (Striatal Dopamine via HPLC) euthanasia->biochemistry histology Histological Analysis (TH+ Neurons in Substantia Nigra) euthanasia->histology stats Statistical Analysis & Reporting biochemistry->stats histology->stats

Caption: Overall experimental workflow for the MPTP mouse model study.

Protocol: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This protocol details an acute MPTP regimen designed to induce significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum, leading to measurable motor deficits.

Materials and Reagents
  • Test Compound: this compound (hydrochloride salt preferred)

  • Toxin: MPTP hydrochloride (handle with extreme caution under appropriate safety protocols)

  • Vehicle: Sterile 0.9% Saline

  • Positive Control: L-DOPA/Benserazide

  • Animals: Male C57BL/6 mice, 8-10 weeks old, 20-25g

  • Anesthetics: Isoflurane or approved equivalent for terminal procedures

  • Reagents for Histology: Formaldehyde, sucrose, primary antibody (anti-Tyrosine Hydroxylase), appropriate secondary antibodies, and developing reagents.

  • Reagents for Biochemistry: Reagents for HPLC-ECD analysis of dopamine and its metabolites.

Experimental Design and Groups

A robust study design includes vehicle controls, a positive control, and multiple dose levels of the test article.

Group IDGroup NamenPre-treatment (Day 1-7)Toxin Induction (Day 8)Post-treatment (Day 8-15)
G1Vehicle Control10Saline, IP, q.d.Saline, IPSaline, IP, q.d.
G2MPTP Control10Saline, IP, q.d.MPTP (20 mg/kg, IP) x 4Saline, IP, q.d.
G3Test Article Low Dose102-M4P Acid (X mg/kg), IP, q.d.MPTP (20 mg/kg, IP) x 42-M4P Acid (X mg/kg), IP, q.d.
G4Test Article Mid Dose102-M4P Acid (3X mg/kg), IP, q.d.MPTP (20 mg/kg, IP) x 42-M4P Acid (3X mg/kg), IP, q.d.
G5Test Article High Dose102-M4P Acid (10X mg/kg), IP, q.d.MPTP (20 mg/kg, IP) x 42-M4P Acid (10X mg/kg), IP, q.d.
G6Positive Control10Saline, IP, q.d.MPTP (20 mg/kg, IP) x 4L-DOPA (20mg/kg)/Benserazide (5mg/kg), IP, q.d.

Note: Doses (X) for the test article should be determined from preliminary acute toxicity and dose-ranging studies, guided by OECD guidelines.[16][17]

Step-by-Step Methodology

Phase 1: Acclimatization and Baseline (Day 1-7)

  • Acclimatization: Upon arrival, house mice in groups under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water) for a minimum of 7 days.

  • Handling: Handle mice daily to acclimate them to the experimenter.

  • Baseline Rotarod Test (Day 6-7): Train mice on an accelerating rotarod for 2 consecutive days. On the final day, record the latency to fall (average of 3 trials) as the baseline motor performance.

Phase 2: Dosing and Induction (Day 8-15)

  • Pre-treatment (Day 1-7): Administer the assigned test article or vehicle via IP injection once daily.

  • MPTP Induction (Day 8):

    • Weigh all animals to ensure accurate dosing.

    • Administer MPTP-HCl (20 mg/kg, free-base weight) or saline via IP injection.

    • Repeat the injection every 2 hours for a total of four injections.

    • Monitor animals closely for signs of distress during and after induction.

  • Continued Dosing (Day 8-15): Continue daily IP administration of the test article or vehicle.

Phase 3 & 4: Efficacy Assessment and Endpoint Analysis (Day 15-16)

  • Post-Lesion Rotarod Test (Day 15): One week after MPTP induction, assess motor coordination on the rotarod as described for baseline. The test should be performed approximately 1 hour after the final dose administration.

  • Euthanasia and Tissue Collection (Day 16):

    • Deeply anesthetize mice.

    • For histology, perform transcardial perfusion with saline followed by 4% paraformaldehyde. Carefully dissect and post-fix the brain.

    • For biochemistry, decapitate the anesthetized mouse, rapidly dissect the brain on ice, and isolate the striata. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Biochemical Analysis: Homogenize striatal tissue and analyze the levels of dopamine (DA) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. Data should be expressed as ng/mg of protein.

  • Histological Analysis:

    • Cryoprotect the fixed brains in a 30% sucrose solution.

    • Section the substantia nigra region on a cryostat (e.g., 30 µm sections).

    • Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) using unbiased stereological methods.

Data Analysis and Interpretation

Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism, R).

  • Behavioral Data: Analyze rotarod performance using a two-way repeated-measures ANOVA (treatment group x time) followed by a post-hoc test (e.g., Tukey's) to compare group means at the post-lesion time point.

  • Biochemical & Histological Data: Analyze dopamine levels and TH+ cell counts using a one-way ANOVA followed by a post-hoc test to compare the MPTP control group against the vehicle and treatment groups.

  • Expected Outcomes: A positive result for this compound would be a statistically significant:

    • Attenuation of the MPTP-induced deficit in rotarod performance.

    • Preservation of striatal dopamine levels compared to the MPTP control group.

    • Reduction in the loss of TH-positive neurons in the SNc compared to the MPTP control group.

Example Data Summary Table
GroupRotarod Latency (s)Striatal Dopamine (ng/mg protein)TH+ Neurons in SNc (% of Vehicle)
G1: Vehicle185 ± 1512.5 ± 1.1100%
G2: MPTP Control65 ± 10 4.2 ± 0.845 ± 5%**
G3: MPTP + Low Dose80 ± 125.8 ± 0.955 ± 6%
G4: MPTP + Mid Dose115 ± 147.9 ± 1.070 ± 7%
G5: MPTP + High Dose140 ± 169.8 ± 1.285 ± 8%
*Values are hypothetical means ± SEM. **p<0.01 vs. Vehicle; p<0.05 vs. MPTP Control.

Conclusion

This application note provides a scientifically rigorous and ethically sound framework for evaluating the efficacy of this compound in a validated animal model of Parkinson's Disease. Positive results from this study would provide strong justification for further preclinical development, including investigation into the compound's mechanism of action, pharmacokinetic profiling, and testing in chronic models of neurodegeneration.

References

Application Notes and Protocols for High-Throughput Screening of 2-Morpholin-4-ylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties such as aqueous solubility and blood-brain barrier permeability.[1][2][3] When combined with a propanoic acid moiety, the resulting 2-Morpholin-4-ylpropanoic acid scaffold represents a promising starting point for developing novel therapeutics, particularly for central nervous system (CNS) disorders. Research has suggested that derivatives of this scaffold may act as modulators of neurotransmitter systems, including glutamate receptors.[4] This document, intended for researchers, scientists, and drug development professionals, provides a detailed application note and a robust high-throughput screening (HTS) protocol for identifying and characterizing modulators of ionotropic glutamate receptors from a library of this compound analogs and other small molecules. The primary assay described is a homogeneous, fluorescence-based calcium flux assay, a validated method for monitoring ion channel activity in a high-throughput format.

Scientific Rationale and Assay Principle
1.1 The this compound Scaffold: A Privileged Structure for CNS Drug Discovery

The morpholine heterocycle is a cornerstone in modern drug design due to its unique combination of features.[5] Its weak basicity (pKa ~8.5) and the presence of both a hydrogen bond acceptor (oxygen) and donor (protonated nitrogen) allow it to improve a compound's metabolic stability and solubility.[1][6] These properties are critical for developing orally bioavailable drugs and for ensuring sufficient brain penetration for CNS targets.[2][3] Compounds containing this scaffold are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neurodegenerative diseases.[3][6]

The propanoic acid group provides a carboxylic acid handle, which can participate in key interactions with biological targets or serve as a point for further chemical modification. The combination of these two moieties in this compound creates a versatile scaffold for building libraries of diverse small molecules aimed at complex biological targets like glutamate receptors.

1.2 Target Rationale: Ionotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are integral to synaptic transmission, plasticity, and cognition.[4] Dysfunction of glutamate signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases.[7] Ionotropic glutamate receptors (iGluRs), such as the AMPA and NMDA subtypes, are ligand-gated ion channels that, upon activation by glutamate, permit the influx of cations, including Ca²⁺, into the neuron.[8] This influx triggers downstream signaling cascades. Modulating these receptors with small molecules offers a promising therapeutic strategy. Therefore, iGluRs represent a high-value target class for screening libraries containing CNS-focused scaffolds like this compound.

1.3 Assay Principle: Homogeneous Calcium Flux Assay

To identify modulators of a specific iGluR subtype (e.g., GluA2-containing AMPA receptors), a cell-based assay that measures receptor activation is ideal. The protocol detailed here employs a "no-wash" calcium flux assay using a fluorescent indicator dye.[9]

The core principle is as follows:

  • A recombinant cell line stably expressing the target iGluR is seeded into high-density microplates (384- or 1536-well).

  • The cells are loaded with a cell-permeant calcium-sensitive dye (e.g., Fluo-8 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.[10][11]

  • In its calcium-free state, the dye exhibits low fluorescence. Upon receptor activation and subsequent Ca²⁺ influx, the dye binds to intracellular calcium, leading to a significant increase in its fluorescence emission.[11]

  • An HTS-compatible plate reader with integrated liquid handling measures a baseline fluorescence, adds test compounds, and then adds a sub-maximal concentration of the receptor's agonist (e.g., glutamate). The change in fluorescence intensity over time is recorded.

  • Antagonists or negative allosteric modulators (NAMs) will inhibit the agonist-induced calcium influx, resulting in a reduced fluorescent signal compared to controls. Positive allosteric modulators (PAMs) will potentiate the signal.

This "add-mix-measure" format is highly amenable to automation and minimizes pipetting steps, making it a robust choice for screening large compound libraries.[12]

High-Throughput Screening Workflow

The diagram below outlines the major steps in the primary screening and hit confirmation process.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary HTS cluster_validation Hit Triage & Confirmation prep_cell Seed iGluR-expressing cells in 384-well plates prep_dye Load cells with Fluo-8 AM dye prep_cell->prep_dye read1 Measure baseline fluorescence (Plate Reader) prep_dye->read1 prep_compound Prepare compound plates (single concentration) add_cmpd Add test compounds & incubate prep_compound->add_cmpd read1->add_cmpd add_agonist Add glutamate (agonist) & measure kinetic response add_cmpd->add_agonist analyze Data Analysis: Calculate % Inhibition add_agonist->analyze hit_pick Identify Primary Hits (e.g., >50% inhibition) analyze->hit_pick dose_response Dose-Response Assay (Calculate IC50) hit_pick->dose_response counter_screen Counter-Screen: Cell Viability (ATP Assay) dose_response->counter_screen secondary_assay Orthogonal Assay (e.g., Electrophysiology) counter_screen->secondary_assay caption HTS Workflow for iGluR Modulators

Caption: HTS Workflow for iGluR Modulators

Detailed Protocols
3.1 Materials and Reagents
Reagent/MaterialSupplier & Example Catalog #Purpose
HEK293 cells expressing target iGluRIn-house or custom vendorBiological system for the assay
DMEM/F-12, high glucoseThermo Fisher Scientific, 11320033Cell culture medium
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific, 26140079Medium supplement
Penicillin-StreptomycinThermo Fisher Scientific, 15140122Antibiotic
384-well black-wall, clear-bottom platesCorning, 3764Assay plates
Fluo-8 AM Calcium Flux Assay KitAbcam, ab112129Calcium indicator dye
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESAbcam, included in kitAssay buffer
L-Glutamic acid (agonist)Sigma-Aldrich, G1251Receptor activator
NBQX (iGluR antagonist)Tocris, 0373Positive control for inhibition
Dimethyl Sulfoxide (DMSO), ACS gradeSigma-Aldrich, D2650Compound solvent
3.2 Instrumentation
  • Fluorescence Plate Reader: A reader capable of kinetic reads with integrated, automated injectors for 384-well plates (e.g., Molecular Devices FlexStation 3, Hamamatsu FDSS).[10][13]

  • Automated Liquid Handler: For compound plate preparation and replication (e.g., Beckman Coulter Echo, Hamilton STAR).

  • CO₂ Incubator: For cell culture at 37°C, 5% CO₂.

  • Microplate Centrifuge: For pelleting non-adherent cells if used.

3.3 Protocol: Primary Screening of iGluR Antagonists

Day 1: Cell Plating

  • Culture the iGluR-expressing HEK293 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells using standard trypsinization methods and resuspend in fresh medium to a density of 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well black-wall, clear-bottom plate (yielding 5,000 cells/well).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Assay Execution

  • Prepare Reagents:

    • Agonist Solution: Prepare a 5X working solution of L-glutamate in HBSS. The final concentration should be at the EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined. For example, if the EC₈₀ is 10 µM, prepare a 50 µM solution.

    • Control Solutions: Prepare 5X solutions of the reference antagonist (NBQX, for positive control) and DMSO (for negative control) in HBSS.

    • Dye-Loading Solution: Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol (e.g., Abcam ab112129).[9] This typically involves mixing the dye concentrate with the provided assay buffer.

  • Dye Loading:

    • Remove the cell plates from the incubator.

    • Add 25 µL of the dye-loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. This is a no-wash protocol.

  • Assay on Plate Reader:

    • Place the cell plate and the compound source plate into the plate reader.

    • Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.[9]

    • Step 1 (Baseline & Compound Addition): Read baseline fluorescence for 10-20 seconds. The instrument's liquid handler then adds 12.5 µL of test compound, positive control, or negative control from the source plate to the cell plate.

    • Step 2 (Incubation): Incubate for 10-20 minutes as specified by the instrument protocol. This allows compounds to interact with the receptor.

    • Step 3 (Agonist Addition & Kinetic Read): The second injector adds 12.5 µL of the 5X glutamate agonist solution to all wells. Immediately begin recording the fluorescence signal every second for 60-120 seconds to capture the calcium flux kinetics.

Data Analysis, Quality Control, and Hit Validation
4.1 Data Processing

The primary output from the plate reader is a kinetic curve of fluorescence intensity over time for each well. The response is typically calculated as the maximum signal post-agonist addition minus the baseline signal.

4.2 Quality Control: The Z'-Factor

To ensure the robustness and reliability of the HTS assay, the Z'-factor (Z-prime) must be calculated for each plate.[14] The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control distributions.[15][16]

The formula is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., max inhibition with NBQX).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., DMSO vehicle).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[15][16]
0 to 0.5MarginalAssay may be acceptable but requires careful hit follow-up.[15]
< 0UnacceptableControl signals overlap; the assay is not reliable for screening.[15]
4.3 Hit Identification and Confirmation

A primary hit is typically defined as a compound that produces a response beyond a certain threshold, for example, >50% inhibition of the agonist-induced signal.

Percent Inhibition (%) = [ 1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos) ] * 100

All primary hits must undergo a rigorous validation process:

  • Dose-Response Confirmation: Hits are re-tested in the primary assay across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to confirm activity and determine their potency (IC₅₀).

  • Counter-Screening for Cytotoxicity: It is crucial to eliminate compounds that inhibit the signal simply by killing the cells. A common counter-screen is an ATP-based cell viability assay (e.g., Promega CellTiter-Glo®).[12][17] This assay measures ATP, a marker of metabolically active cells.[18][19] A decrease in luminescence indicates cytotoxicity. True hits should be active in the calcium flux assay without affecting cell viability at similar concentrations.

  • Eliminating Promiscuous Inhibitors: Many initial HTS hits are "promiscuous inhibitors" that act through non-specific mechanisms, such as forming colloidal aggregates that sequester the target protein.[20][21][22][23] These compounds often show activity across unrelated targets and can be identified by including detergents (e.g., 0.01% Triton X-100) in the assay buffer, which disrupts aggregation.

4.4 Example Data Summary
Compound IDConc. (µM)% Inhibition (Calcium Flux)% Viability (ATP Assay)Hit Status
Cmpd-0011085.298.5Confirmed Hit
Cmpd-0021015.7101.2Inactive
Cmpd-0031092.512.3Cytotoxic
Cmpd-0041065.895.1Confirmed Hit
Signaling Pathway Visualization

The diagram below illustrates the signaling cascade initiated by glutamate binding to an ionotropic receptor, leading to the fluorescence signal measured in the assay.

Signaling_Pathway cluster_membrane Cell Membrane receptor Ionotropic Glutamate Receptor (iGluR) ca_int Intracellular Ca²⁺ receptor->ca_int Channel Opens Ca²⁺ Influx glutamate Glutamate (Agonist) glutamate->receptor Binds & Activates compound Test Compound (Antagonist) compound->receptor Binds & Inhibits ca_ext Extracellular Ca²⁺ dye_bound Fluo-8-Ca²⁺ Complex (High Fluorescence) ca_int->dye_bound Binds to dye_free Fluo-8 Dye (Low Fluorescence) caption iGluR Calcium Flux Assay Principle

Caption: iGluR Calcium Flux Assay Principle

References

Application Notes & Protocols: The Role of 2-Morpholin-4-ylpropanoic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the burgeoning use of compounds derived from the 2-morpholin-4-ylpropanoic acid scaffold in cancer research. This document provides an in-depth look at the mechanistic rationale, key experimental applications, and detailed protocols for evaluating the anti-tumor potential of this class of molecules.

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the morpholine ring is a privileged heterocyclic scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. When combined with a propanoic acid moiety, it forms the this compound backbone—a versatile building block for creating novel therapeutic agents.

While this compound itself is not typically the primary cytotoxic agent, it serves as a crucial component in the synthesis of more complex molecules with significant anti-tumor properties.[2][3][4] Research has demonstrated that derivatives incorporating this scaffold exhibit potent activity against various cancer cell lines, making them an exciting avenue for the development of next-generation oncology drugs.[2][3][4]

This guide will focus on the application of these derivatives, providing both the theoretical framework and practical methodologies for their investigation in a cancer research setting.

Mechanism of Action: Targeting Cancer's Core Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key signaling pathways that drive cancer cell proliferation, survival, and metastasis. One prominent example is the development of 2-morpholino-4-anilinoquinoline derivatives, which have shown significant efficacy against hepatocellular carcinoma (HepG2) cells.[2][3][4]

These compounds have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells.[2] Furthermore, they are capable of inducing apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[2] Some derivatives also exhibit anti-migratory and anti-adhesion properties, which are crucial for preventing metastasis.[3]

While the precise molecular targets can vary between different derivatives, some have been shown to inhibit key players in oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases.[2] The inhibition of these pathways disrupts downstream signaling cascades, including the protein kinase B (PKB/Akt) and mitogen-activated protein kinase (MAPK) pathways, which are fundamental for cancer cell growth and survival.[2]

Signaling_Pathway_of_Morpholinopropanoic_Acid_Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Derivative 2-Morpholin-4-ylpropanoic Acid Derivative Derivative->EGFR Inhibits Akt Akt (PKB) PI3K->Akt Proliferation Cell Proliferation (Inhibited) Akt->Proliferation Promotes Apoptosis Apoptosis (Induced) Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Putative signaling pathway inhibited by this compound derivatives.

Key Applications & Experimental Protocols

The primary application of these derivatives in a research context is to assess their potential as anticancer agents. This involves a series of in vitro assays to determine their cytotoxicity, mode of action, and selectivity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds.[5][6]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media until they reach 80-90% confluency.[2][5]

    • Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁵ cells/well, depending on the cell line's growth rate.[2]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[5] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Sorafenib or Cisplatin (positive control).[2][7]

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[2][5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Derivative Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis/Necrosis Assay (Flow Cytometry)

To understand the mechanism of cell death induced by the compounds, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[2] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvesting (e.g., 2 x 10⁵ cells/well).[2]

    • After 24 hours of incubation, treat the cells with the test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 72 hours.[2] Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Quantifying Anticancer Efficacy

The efficacy of different this compound derivatives can be compared by summarizing their IC₅₀ values against various cancer cell lines in a tabular format.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 3d HepG28.50 ± 0.08[2]
Derivative 3c HepG211.42 ± 0.01[2]
Derivative 3e HepG212.76 ± 0.07[2]
Sorafenib HepG25.2 ± 0.07[2]
Ph₃SnL1 MCF-70.218 ± 0.025[5]
Ph₃SnL1 PC-30.100 - 0.758[5]
Ph₃SnL1 HT-290.100 - 0.758[5]
Ph₃SnL1 HepG20.100 - 0.758[5]

Note: The data presented is a compilation from different studies and direct comparison between different classes of derivatives (e.g., quinolines vs. organotins) should be made with caution due to variations in experimental conditions.

Conclusion and Future Directions

The use of the this compound scaffold has proven to be a fruitful strategy in the design of novel anticancer agents. The derivatives synthesized from this core structure have demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic activities in various cancer models. The protocols detailed in these notes provide a robust framework for the continued evaluation and optimization of these promising compounds.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives, exploring their in vivo efficacy and safety profiles in animal models, and further refining their structure-activity relationships to enhance both potency and selectivity for cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-Morpholin-4-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Morpholin-4-ylpropanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to explain the scientific principles behind solubility and provide actionable protocols to help you achieve your desired experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my neutral pH buffer. Why is it poorly soluble?

A1: The chemical structure of this compound contains both a basic morpholino group (a tertiary amine) and an acidic propanoic acid group. This makes it a zwitterionic compound, capable of carrying both a positive and a negative charge.

At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. Zwitterionic compounds, including many amino acids, typically exhibit their lowest aqueous solubility at or near their pI because the strong intermolecular electrostatic attractions between the zwitterions favor crystallization over solvation.[1][2][3] In a neutral buffer (e.g., pH 7.4), the compound likely exists predominantly in this poorly soluble zwitterionic form.

Below is a diagram illustrating the pH-dependent charge states of the molecule.

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) Cation Cationic Form (Net Positive Charge) -COOH, -NH+ Highly Soluble Zwitterion Zwitterionic Form (Net Zero Charge) -COO-, -NH+ Poorly Soluble Cation->Zwitterion Increase pH Zwitterion->Cation Decrease pH Anion Anionic Form (Net Negative Charge) -COO-, -N Highly Soluble Zwitterion->Anion Increase pH Anion->Zwitterion Decrease pH

Caption: pH-dependent forms of this compound.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to identifying the optimal solvent conditions for your experiment.

Q2: What is the first and most effective step I should take to improve solubility?

A2: The most direct strategy is pH adjustment . Since solubility is lowest at the isoelectric point, moving the pH of your buffer away from the pI will convert the compound into its more soluble cationic (at low pH) or anionic (at high pH) form.[3][4][5]

  • To create the cationic form: Adjust the pH to be at least 1-2 units below the pKa of the carboxylic acid group (typically pKa ~2-4). A buffer at pH 2 should fully protonate the carboxylate, resulting in a net positive charge.

  • To create the anionic form: Adjust the pH to be at least 1-2 units above the pKa of the morpholino group (typically pKa ~7-9). A buffer at pH 10 should fully deprotonate the tertiary amine, resulting in a net negative charge.

The hydrochloride salt form of this compound, (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride, is commercially available and is designed to dissolve in water to form an acidic solution, favoring the soluble cationic form.[6]

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.

  • Separate: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility (e.g., in mg/mL) versus pH to identify the pH ranges of highest solubility.

Q3: Adjusting the pH is not compatible with my experimental system. What are my other options?

A3: If your assay or biological system is pH-sensitive, you can explore several alternative formulation strategies. The flowchart below outlines a decision-making process for troubleshooting.

G Start Start: Poor Solubility in Aqueous Buffer CheckpH Can the experimental pH be adjusted? Start->CheckpH AdjustpH Adjust pH away from pI (Go to Acidic or Basic pH) CheckpH->AdjustpH Yes CoSolvent Screen Co-solvents (e.g., DMSO, PEG 400, Ethanol) CheckpH->CoSolvent No Success Target Concentration Achieved AdjustpH->Success Complexation Use Complexation Agents (e.g., Cyclodextrins) CoSolvent->Complexation If co-solvents are incompatible or insufficient CoSolvent->Success Success Surfactant Use Surfactants (e.g., Polysorbate 80) Complexation->Surfactant If solubility is still not high enough Complexation->Success Success Surfactant->Success Success

Caption: Troubleshooting workflow for solubility enhancement.

Q4: How do I select and use a co-solvent?

A4: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic or poorly soluble compounds by reducing the overall polarity of the solvent system.[7][8] For preclinical studies, common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][10]

Key Considerations:

  • Toxicity: Ensure the final concentration of the co-solvent is tolerated by your cellular or animal model.

  • Compatibility: The co-solvent should not interfere with your assay or react with your compound.

  • Precipitation: Be aware that a compound dissolved in a high percentage of co-solvent may precipitate upon further dilution into an aqueous buffer.

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (see table below).

  • Prepare Stock Solutions: Attempt to dissolve a high concentration of your compound (e.g., 50 mg/mL) in 100% of each co-solvent.

  • Create Blends: For co-solvents that yield a clear solution, prepare serial dilutions with your target aqueous buffer (e.g., 50%, 25%, 10%, 5%, 1% co-solvent).

  • Observe Stability: Visually inspect the solutions for any signs of precipitation immediately and after a set period (e.g., 2, 24 hours).

  • Determine Optimal Blend: Identify the lowest percentage of co-solvent that maintains the desired concentration of your compound without precipitation.

Co-SolventTypical Starting ConcentrationNotes
DMSO1-10% (v/v)High solubilizing power; can be toxic to cells at >0.5%.
Ethanol5-20% (v/v)Commonly used; potential for evaporation.
PEG 40010-40% (v/v)Low toxicity; viscous.[10]
Propylene Glycol10-40% (v/v)Good safety profile; less viscous than PEG 400.[8]
Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the non-polar parts of a guest molecule, like this compound, forming a water-soluble inclusion complex.[11][13][14] This effectively shields the hydrophobic portion from water, leading to a significant increase in apparent solubility.

Commonly used derivatives in pharmaceutical development include 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have much higher aqueous solubility than the parent β-cyclodextrin.[12]

Application: This method is particularly useful for preparing formulations for in vivo studies. Prepare your solution by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of your compound. Sonication can aid in the formation of the complex.

Q6: Can buffer salts or ionic strength affect solubility?

A6: Yes, the concentration and type of ions in your buffer can influence solubility, a phenomenon known as the "salting-in" or "salting-out" effect.[15]

  • Salting-in: At low concentrations, some salts can increase the solubility of non-polar molecules or zwitterions.

  • Salting-out: At high concentrations, salts compete for water molecules, which can decrease the solubility of organic compounds.[16][17]

The effect is compound-specific and complex.[18][19][20] If you observe variability between different buffer types at the same pH, it could be due to ionic strength effects. It is generally advisable to use the lowest buffer concentration necessary for pH control to minimize these variables.

References

Optimizing the reaction yield for the synthesis of 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Morpholin-4-ylpropanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary and reliable methods for the synthesis of this compound:

  • N-alkylation of Morpholine with a 2-Halopropanoic Acid Derivative: This is a direct and widely used method involving the reaction of morpholine with a derivative of 2-bromopropanoic acid or 2-chloropropanoic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

  • Reductive Amination: This approach involves the reaction of a pyruvate derivative (the keto acid corresponding to the desired product) with morpholine in the presence of a reducing agent. While effective, this method may require more careful control of reaction conditions to avoid side reactions.

Q2: What is the most critical factor for achieving a high yield in the N-alkylation of morpholine?

A2: The most critical factor is achieving selective mono-N-alkylation while preventing di-alkylation, where a second molecule of the propanoic acid derivative reacts with the newly formed product. This is often controlled by the stoichiometry of the reactants and the reaction conditions. Using a slight excess of morpholine can favor mono-alkylation.

Q3: Which solvent is most suitable for this reaction?

A3: The choice of solvent is crucial for reaction efficiency. Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile are often preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. However, issues with DMF decomposition at high temperatures have been noted, which can lead to side products.[1] Acetonitrile is a good alternative for reactions conducted at moderate temperatures.

Q4: What is the role of the base in the N-alkylation reaction, and which one should I choose?

A4: The base is essential for neutralizing the hydrohalic acid (HBr or HCl) that is formed during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). For reactions requiring stronger basicity, potassium tert-butoxide (tBuOK) can be employed.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Explanation
Inadequate Temperature The N-alkylation of morpholine often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of reactants or solvent, and the formation of side products. A systematic temperature screen from 50°C to 100°C is recommended to find the optimal condition.
Incorrect Base The choice and amount of base are critical. If the base is too weak or used in insufficient quantity, the morpholine will be protonated by the acid byproduct, halting the reaction. Ensure at least one equivalent of a suitable base like K₂CO₃ or Et₃N is used. For less reactive alkylating agents, a stronger base might be necessary.
Poor Quality Reagents Morpholine is hygroscopic and can absorb moisture from the air, which can interfere with the reaction.[3] Ensure that your morpholine is dry and your alkylating agent (e.g., 2-bromopropanoic acid) has not degraded. It is advisable to use freshly opened or properly stored reagents.

Problem 2: Formation of Multiple Products (Impurity Profile)

Potential Cause Recommended Solution & Explanation
Di-alkylation The formation of a di-alkylated product is a common side reaction. To minimize this, use a slight excess of morpholine (1.1 to 1.5 equivalents) relative to the 2-halopropanoic acid derivative. This statistically favors the mono-alkylation product.
Side Reactions of the Alkylating Agent 2-Halopropanoic acids can undergo elimination reactions in the presence of a strong base at elevated temperatures, leading to acrylic acid derivatives. To mitigate this, add the base portion-wise or use a milder base. Maintaining a moderate reaction temperature is also crucial.
Solvent Decomposition As mentioned, DMF can decompose at high temperatures to produce dimethylamine, which can then compete with morpholine in the N-alkylation reaction, leading to impurities.[1] If high temperatures are necessary, consider using a more stable solvent like DMSO or sulfolane.

Problem 3: Difficult Product Isolation and Purification

Potential Cause Recommended Solution & Explanation
Product is Water-Soluble This compound is a zwitterionic compound at its isoelectric point and can have significant water solubility, making extraction with organic solvents inefficient. Acidify the aqueous solution to a pH of 2-3 to protonate the carboxylate group, making the product more soluble in organic solvents like ethyl acetate or dichloromethane for extraction.
Emulsion Formation During Workup The presence of both a basic nitrogen and an acidic carboxylic acid can lead to emulsification during aqueous workup. To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite.
Co-elution of Impurities During Chromatography If column chromatography is used for purification, the polar nature of the product can lead to tailing and co-elution with polar impurities. A mobile phase containing a small amount of acetic acid or triethylamine can help to improve peak shape and separation.

Experimental Protocols

Optimized Protocol for N-Alkylation of Morpholine

This protocol is designed to maximize the yield of this compound.

Materials:

  • Morpholine

  • 2-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of morpholine (1.1 eq) in acetonitrile, add finely ground potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add a solution of 2-bromopropanoic acid (1.0 eq) in acetonitrile to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizing the Workflow

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Morpholine Morpholine ReactionVessel N-Alkylation (60-70°C) Morpholine->ReactionVessel BromoAcid 2-Bromopropanoic Acid BromoAcid->ReactionVessel Base Base (K₂CO₃) Base->ReactionVessel Solvent Solvent (Acetonitrile) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cooling Evaporation Evaporation Filtration->Evaporation Extraction Acid-Base Extraction Evaporation->Extraction Drying Drying & Final Evaporation Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting unexpected side reactions in 2-Morpholin-4-ylpropanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two common pathways:

  • N-Alkylation of Morpholine: This classic SN2 reaction involves the nucleophilic attack of morpholine on a 2-halopropionic acid or its ester, typically in the presence of a base.

  • Reductive Amination: This method involves the reaction of morpholine with pyruvic acid (an α-keto acid) in the presence of a reducing agent to form the target secondary amine.

Each of these routes, while effective, is susceptible to specific side reactions that can impact yield and purity. This guide will dissect the potential pitfalls of each method and provide actionable solutions.

Troubleshooting Guide & FAQs: N-Alkylation of Morpholine with 2-Halopropionic Acid

This synthetic route is conceptually straightforward but requires careful control of reaction conditions to prevent the formation of impurities.

Diagram: N-Alkylation Workflow and Side Reactions

cluster_main N-Alkylation of Morpholine cluster_side Potential Side Reactions A Morpholine E Reaction Mixture A->E B 2-Bromopropionic Acid B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F This compound (Desired Product) E->F Main Reaction G Over-alkylation Product (Quaternary Ammonium Salt) E->G Side Reaction 1 H Unreacted Starting Materials E->H Incomplete Reaction

Caption: Workflow for N-alkylation and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I have a significant amount of unreacted morpholine and 2-bromopropionic acid. What could be the cause?

A1: Low conversion is a common issue and can stem from several factors:

  • Insufficient Base: The base is crucial for deprotonating the morpholine, making it a more potent nucleophile, and for neutralizing the HBr byproduct. Ensure you are using at least two equivalents of a suitable base, such as potassium carbonate (K₂CO₃).

  • Poor Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can dissolve the reactants and stabilize charged intermediates, facilitating the SN2 reaction.

  • Inadequate Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. However, excessive heat can promote side reactions.

  • Reactivity of the Alkylating Agent: The reactivity of the halo-acid follows the trend I > Br > Cl. If you are using 2-chloropropionic acid, consider switching to the bromo- or iodo- derivative for a faster reaction.

Q2: I've observed a significant amount of a water-soluble, highly polar byproduct that I suspect is an over-alkylation product. How can I confirm this and prevent its formation?

A2: The byproduct is likely the quaternary ammonium salt, formed by the reaction of the desired product (a secondary amine) with another molecule of the 2-halopropionic acid. Secondary amines are often more nucleophilic than their primary or secondary amine precursors, leading to this common side reaction.[1][2]

  • Confirmation: This byproduct can be characterized by techniques like NMR spectroscopy (observing the shift of the protons adjacent to the now positively charged nitrogen) and mass spectrometry.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of morpholine relative to the 2-halopropionic acid to favor the formation of the desired secondary amine.

    • Slow Addition: Add the 2-halopropionic acid slowly to the reaction mixture containing morpholine and the base. This keeps the concentration of the alkylating agent low, minimizing the chance of it reacting with the product.

    • Choice of Base: A hindered or weaker base may sometimes help to control the rate of the second alkylation.

Q3: How can I effectively purify my this compound from unreacted starting materials and the quaternary ammonium salt?

A3: A combination of techniques is often necessary:

  • Acid-Base Extraction: This is a powerful method for separating amines. By carefully adjusting the pH of the aqueous phase, you can exploit the different pKa values of morpholine, the product, and the acidic starting material to achieve separation between aqueous and organic layers.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Chromatography: While column chromatography on silica gel is possible, the basicity of the product can lead to tailing. This can be mitigated by adding a small amount of a volatile amine (e.g., triethylamine) to the eluent or by using an amine-functionalized silica column.

Detailed Protocol: Minimizing Over-alkylation in N-Alkylation
StepProcedureRationale
1 To a solution of morpholine (1.2 eq) and potassium carbonate (2.5 eq) in acetonitrile, slowly add a solution of 2-bromopropionic acid (1.0 eq) in acetonitrile dropwise over 1-2 hours at room temperature.Slow addition of the alkylating agent maintains its low concentration, disfavoring the second alkylation of the more nucleophilic product.
2 Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.Allows the reaction to proceed to completion at a controlled temperature to minimize side reactions.
3 After completion, filter the solid K₂CO₃ and KBr.Removal of inorganic salts simplifies the work-up.
4 Concentrate the filtrate under reduced pressure.Removes the solvent.
5 Perform an acid-base workup to separate the product from unreacted morpholine and any remaining starting acid.Exploits the different pKa values for purification.

Troubleshooting Guide & FAQs: Reductive Amination of Pyruvic Acid with Morpholine

This method offers an alternative route but is prone to its own set of side reactions, primarily related to the reactivity of the α-keto acid.

Diagram: Reductive Amination Workflow and Side Reactions

cluster_main Reductive Amination cluster_side Potential Side Reactions A Morpholine E Imine/Iminium Intermediate A->E B Pyruvic Acid B->E G Lactic Acid B->G Side Reaction 1: Keto-acid Reduction C Reducing Agent (e.g., NaBH3CN) D pH Control (e.g., Acetic Acid) D->E F This compound (Desired Product) E->F Reduction H Decarboxylation Product E->H Side Reaction 2: Decarboxylation

Caption: Workflow for reductive amination and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My main byproduct is lactic acid. How can I prevent the reduction of pyruvic acid?

A1: The direct reduction of the ketone in pyruvic acid to a hydroxyl group is a common competing reaction.[3]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄) and is known to selectively reduce imines/iminium ions in the presence of ketones.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice that avoids the use of cyanide.[5]

  • pH Control: The formation of the imine/iminium ion intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate the dehydration step in imine formation.[6] However, a pH that is too low can accelerate the reduction of the ketone. Careful optimization of the pH is crucial.

  • One-Pot vs. Two-Step: Consider a two-step process where you first form the imine/iminium ion, and then add the reducing agent. This can sometimes give better selectivity.

Q2: I'm observing gas evolution and have identified a byproduct that appears to be a decarboxylated version of my product. What is happening?

A2: α-keto acids can be susceptible to decarboxylation, especially upon imine formation. The resulting enamine can then be reduced to a product lacking the carboxylic acid group.[7]

  • Temperature Control: Keep the reaction temperature low to minimize decarboxylation.

  • Reaction Time: Avoid prolonged reaction times, as this can increase the likelihood of decarboxylation. Monitor the reaction closely and work it up as soon as it is complete.

Q3: The reaction is not going to completion, and I have unreacted starting materials. How can I improve the conversion?

A3: Incomplete reaction can be due to several factors:

  • Inefficient Imine/Iminium Formation: As mentioned, pH is critical. The use of a catalytic amount of an acid like acetic acid can be beneficial.[8]

  • Decomposition of the Reducing Agent: Ensure your reducing agent is fresh and handled under anhydrous conditions if it is moisture-sensitive.

  • Reversibility: The initial formation of the hemiaminal and imine is a reversible process. Removing water, for example by using a Dean-Stark trap or molecular sieves, can drive the equilibrium towards the imine and improve the overall conversion.

Detailed Protocol: Optimizing Reductive Amination
StepProcedureRationale
1 In a suitable solvent (e.g., methanol), combine morpholine (1.1 eq) and pyruvic acid (1.0 eq).Initial mixing of the reactants.
2 Adjust the pH of the solution to 5-6 with acetic acid.Catalyzes the formation of the imine/iminium intermediate.
3 Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0-5 °C.A mild reducing agent that favors the reduction of the imine/iminium ion over the ketone. Portion-wise addition at low temperature controls the reaction rate and minimizes side reactions.
4 Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.Ensures the reaction proceeds to completion.
5 Quench the reaction carefully with an appropriate aqueous acid solution.Decomposes any remaining reducing agent.
6 Purify the product using acid-base extraction or chromatography.Isolates the desired product from byproducts and unreacted starting materials.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for process optimization and quality control.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The workhorse for monitoring reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a buffered mobile phase is a good starting point.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Invaluable for identifying unknown byproducts by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification of the main product and any isolated impurities.

Concluding Remarks

The synthesis of this compound, while seemingly straightforward, presents several challenges that can be overcome with a thorough understanding of the underlying reaction mechanisms and potential side reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, pH, and the choice of reagents, and by employing appropriate analytical and purification techniques, researchers can achieve high yields and purity of the desired product. This guide serves as a starting point for troubleshooting, and further optimization may be required for specific experimental setups.

References

Stability of 2-Morpholin-4-ylpropanoic acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Morpholin-4-ylpropanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound throughout its lifecycle in the lab. Here you will find answers to common questions, troubleshooting for experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid, this compound hydrochloride is classified as a combustible solid[1][2]. For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[3]. The parent compound, morpholine, is known to be hygroscopic (absorbs moisture from the air), a property that may be shared by its derivatives[4][5]. Therefore, preventing exposure to humidity is critical. Long-term storage at 4°C is also recommended for similar morpholine-containing compounds[6].

Q2: How should I store solutions of this compound?

A2: The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. For short-term use, prepare solutions fresh. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles[7]. The choice of solvent is crucial; while data for this specific molecule is limited, similar compounds are often dissolved in DMSO, water, or buffers for biological assays[6]. Always run a preliminary test to ensure compatibility and stability in your chosen solvent system.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure—a tertiary amine (the morpholine nitrogen), a carboxylic acid, and an ether linkage within the morpholine ring—the following degradation pathways are plausible:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Hydrolysis: While the morpholine ring itself is generally stable, extreme pH conditions (strong acid or base) combined with high temperatures could potentially lead to ring-opening or other hydrolytic reactions[8][9].

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a standard part of pharmaceutical stability programs as outlined by ICH guidelines[10][11][12].

Q4: Is this compound sensitive to pH?

A4: Yes. The compound has a carboxylic acid group and a tertiary amine, meaning its charge and reactivity will change with pH. The parent compound, morpholine, is alkaline[4]. In acidic conditions, the morpholine nitrogen will be protonated, which can influence its stability and solubility. In strongly basic conditions, the carboxylic acid will be deprotonated. Hydrolysis reactions are often catalyzed by acidic or basic conditions[9]. It is crucial to control the pH of solutions, especially during long-term storage or when conducting assays.

Troubleshooting Guide: Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q5: I see a new, unexpected peak in my HPLC chromatogram after storing my compound in solution for a few days. What could be the cause?

A5: An unexpected peak is a strong indicator of degradation. The identity of the new peak depends on the storage conditions.

  • If stored at room temperature in an aqueous buffer: The most likely cause is hydrolysis or microbial contamination.

  • If exposed to light: You may be observing a photolytic degradant.

  • If the solution was not de-gassed: Oxidative degradation is a strong possibility.

To troubleshoot, you should run a forced degradation study (see Protocol 1) to intentionally generate potential degradants. Comparing the retention time of your unknown peak with the peaks generated under specific stress conditions (acid, base, oxidation, light) can help identify the degradation pathway. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying active ingredients and their degradation products[13][14].

Q6: My solid sample has changed color/texture. Is it still usable?

A6: A change in the physical appearance of a solid is a red flag for instability. This could be due to:

  • Moisture Absorption: As morpholine derivatives can be hygroscopic, moisture absorption can cause the solid to become clumpy or change color[4].

  • Degradation: The color change could indicate the formation of a colored degradant, possibly from oxidation or interaction with atmospheric components.

It is strongly recommended to re-qualify the material using an analytical technique like HPLC to check for purity or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure before use[13].

Q7: My bioassay results are inconsistent. Could compound stability be the problem?

A7: Absolutely. Inconsistent results are a classic symptom of a compound degrading in the assay medium. The active concentration of your compound may be decreasing over the time course of the experiment.

  • Immediate Action: Prepare a fresh stock solution of the compound immediately before each experiment.

  • Investigation: Assess the stability of this compound directly in your assay buffer. Incubate the compound in the buffer under the exact assay conditions (temperature, light, duration) and analyze samples at different time points by HPLC to quantify any loss of the parent compound.

Below is a troubleshooting workflow to help diagnose stability issues.

G A Inconsistent Experimental Results (e.g., HPLC, Bioassay) B Is the solid compound stored correctly (cool, dry, dark)? A->B C Re-test solid purity (HPLC, NMR) B->C No D Was the solution prepared fresh? B->D Yes K Problem Persists C->K E Prepare fresh solution and repeat experiment D->E No F Is the compound stable in the experimental solvent/buffer? D->F Yes E->K G Conduct solution stability study (See Protocol 2) F->G Unsure H Identify degradation pathway (See Protocol 1) G->H I Modify experimental conditions (e.g., change solvent, add antioxidant, protect from light) H->I J Problem Solved I->J G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis A Prepare Stock Solution (1 mg/mL) B Aliquot into Vials for Each Stress Condition A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Photolysis (ICH Q1B Light) B->F G Thermal (60°C Solution) B->G H Sample at Timepoints (e.g., 0, 2, 8, 24h) C->H D->H E->H F->H G->H I Neutralize (if needed) H->I J Analyze by Stability- Indicating HPLC I->J K Evaluate Data: Identify & Quantify Degradants J->K

References

Common experimental pitfalls to avoid when working with 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and questions related to the use of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that you may encounter when working with this compound, providing not just solutions but also the scientific reasoning to empower your experimental design.

Issue 1: Inconsistent pH Buffering in Biological Assays

Question: My biological assay results are showing poor reproducibility, and I suspect issues with pH stability. I'm using a this compound-based buffer. What could be going wrong?

Answer: Inconsistent pH control is a common pitfall that can derail sensitive biological experiments. Several factors related to the buffer preparation and usage can contribute to this issue.

Causality and Solution Pathway:

  • Purity of the Reagent: The quality of your this compound is paramount. Inferior grades may contain impurities that interfere with the buffer's dissociation equilibrium, leading to unpredictable pH shifts.[1]

    • Validation Step: Always source high-purity (≥99%) this compound from a reputable supplier. If you suspect purity issues, consider analytical validation via methods like NMR or HPLC.[2]

  • Temperature Sensitivity: While this compound is related to MES (2-(N-morpholino)ethanesulfonic acid), a "Good's" buffer known for its relatively low temperature-dependent pKa shift, temperature fluctuations can still impact pH, especially in sensitive assays.[3]

    • Protocol: Prepare and use your buffer at the same temperature as your experiment. If your experiment involves temperature shifts (e.g., heat shock protocols), characterize the pH change of your buffer across that temperature range.

  • Improper Preparation and Storage:

    • Contamination: Microbial contamination can alter the pH of your buffer stock over time.[3]

    • Precipitation: High concentrations or the addition of certain salts can lead to precipitation, altering the effective buffer concentration.[3][4]

    • Protocol:

      • Prepare the buffer solution using high-quality, sterile water.[3]

      • After preparation, filter the solution to remove any particulates.[4]

      • Store the buffer at 4°C in a sterile, airtight container and visually inspect for precipitation or discoloration before each use.[4] A properly stored buffer should be stable for up to six months.[4]

Experimental Workflow for Buffer Validation:

Caption: Workflow for preparing and validating a stable buffer.

Issue 2: Low Yield or Side Reactions in Chemical Synthesis

Question: I am using this compound as a building block in a multi-step synthesis, but my yields are consistently low, and I'm observing unexpected byproducts. What are the likely causes?

Answer: When used in synthesis, the reactivity of both the carboxylic acid and the tertiary amine of the morpholine ring must be carefully managed to avoid unwanted side reactions.

Key Reactive Sites and Potential Pitfalls:

  • Carboxylic Acid Group: This group can undergo esterification, amide formation, and decarboxylation.[5]

  • Morpholine Nitrogen: As a tertiary amine, it can be nucleophilic and can also be affected by strong acids or oxidizing agents.

Troubleshooting Strategy:

  • Protecting Group Strategy: If you are targeting a reaction at a different site on your molecule, it may be necessary to protect the carboxylic acid group (e.g., as an ester) to prevent its participation in the reaction.

  • Reaction Conditions:

    • Temperature Control: Overheating can lead to decarboxylation, especially if the reaction conditions are harsh.[5] Monitor your reaction temperature closely.

    • pH Control: The pH of the reaction mixture can influence the reactivity of both the carboxylic acid and the morpholine nitrogen. Ensure the pH is optimized for your desired transformation.

  • Reagent Compatibility: Be mindful of the compatibility of your other reagents with a molecule containing both an acidic and a basic functional group. Strong oxidizing agents or electrophiles could potentially interact with the morpholine ring.

Logical Flow for Synthesis Troubleshooting:

Synthesis_Troubleshooting start Low Yield / Byproducts check_reactivity Analyze Reactivity of Functional Groups start->check_reactivity protecting_group Consider Protecting Group for Carboxylic Acid check_reactivity->protecting_group Side reactions at COOH optimize_conditions Optimize Reaction Conditions (Temp, pH) check_reactivity->optimize_conditions reagent_compat Verify Reagent Compatibility check_reactivity->reagent_compat analyze_byproducts Analyze Byproducts (LC-MS, NMR) protecting_group->analyze_byproducts optimize_conditions->analyze_byproducts reagent_compat->analyze_byproducts modify_synthesis Modify Synthetic Route analyze_byproducts->modify_synthesis

Caption: Decision tree for troubleshooting synthetic reactions.

Issue 3: Solubility Challenges

Question: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents and techniques?

Answer: Solubility can be a significant hurdle. The hydrochloride salt form is generally more water-soluble than the free acid.

Solubility Profile and Optimization:

SolventSolubilityRemarks
WaterSlightly soluble (as free acid)Solubility increases with the hydrochloride salt form. Sonication may aid dissolution.[6]
DMSOSlightly solubleHeating may be required to fully dissolve the compound.[6]
Most Organic SolventsInsolubleGenerally, this compound has poor solubility in non-polar organic solvents.

Protocol for Enhancing Solubility:

  • Start with the Hydrochloride Salt: If possible, use the hydrochloride salt of this compound for aqueous applications, as it is more readily soluble.[7]

  • pH Adjustment: For the free acid form, adjusting the pH of the aqueous solution towards neutral or slightly basic can deprotonate the carboxylic acid, increasing its solubility.

  • Gentle Heating and Sonication: For dissolution in solvents like DMSO, gentle heating and sonication can be effective.[6] However, be cautious about potential degradation with excessive heat.

  • Fresh Preparation: Prepare solutions fresh for each experiment to avoid issues with precipitation over time, especially for supersaturated solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is utilized in several scientific fields. It serves as a structural scaffold in pharmaceutical research for developing drugs, particularly those targeting neurological conditions.[5] It is also used in biochemical studies and as an intermediate in the synthesis of more complex molecules.[5]

Q2: What are the key safety precautions when handling this compound hydrochloride?

A2: this compound hydrochloride is classified as harmful if swallowed and can cause serious eye damage.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7] Handle the solid compound in a well-ventilated area to avoid inhaling dust.

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dry place. For the hydrochloride salt, storage at room temperature is generally acceptable.[2]

Q4: Can this compound chelate metal ions?

A4: While not as strong a chelator as EDTA, morpholine-containing buffers can interact with metal ions. High-quality reagents should have minimal chelating activity. If your experiment is sensitive to metal ion concentration (e.g., certain enzymatic assays), it is crucial to use a high-purity grade of the compound and consider running controls to test for any inhibitory effects.

Q5: Are there any known interferences in common biological assays?

A5: Yes, some studies have reported that MES, a structurally related buffer, can interfere with certain biological processes. For example, high concentrations of MES have been shown to affect root growth in plant studies by interfering with ROS homeostasis.[9] While specific data for this compound is less common, it is a prudent, self-validating step to run a buffer-only control to ensure it does not impact your specific assay's outcome.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Utilizing Scaffolds such as 2-Morpholin-4-ylpropanoic acid

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and minimize the off-target effects of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects of a kinase inhibitor, and why are they a significant concern?

A1: Off-target effects are unintended interactions of a compound with proteins other than its primary, intended target.[3] For kinase inhibitors, this is particularly prevalent because the ATP-binding pocket, the site most inhibitors target, is structurally conserved across the human kinome.[2][4] These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic effects that are unrelated to the inhibition of the intended target.

  • Adverse Side Effects: In a clinical context, off-target activities are a primary cause of adverse drug reactions and side effects.

  • Activation of Compensatory Pathways: Inhibiting an off-target might trigger signaling cascades that compensate for or mask the effect of inhibiting the primary target.[2]

Q2: I'm observing a phenotype in a cell line that doesn't express the primary target of my inhibitor. What is the likely cause?

A2: This is a classic indicator of significant off-target activity.[2] If the intended protein target is absent, any biological effect you observe must be due to the compound acting on one or more other molecules within the cell. This result underscores the importance of running appropriate negative controls and thoroughly profiling the selectivity of your inhibitor.

Q3: My experiments are showing unexpected cellular phenotypes not previously associated with inhibiting the primary target. How can I confirm if these are off-target effects?

A3: Unanticipated cellular responses are a common sign of off-target engagement.[2] A multi-faceted approach is the most robust way to investigate this:

  • Comprehensive Selectivity Profiling: The gold standard is to screen your inhibitor against a large panel of kinases (kinome profiling) to identify other potential targets.[2][5][6][7] This will provide a quantitative measure of your compound's selectivity.

  • Orthogonal Inhibition: Use a structurally different inhibitor that is known to be highly selective for your primary target. If this second compound does not produce the same unexpected phenotype, it strongly suggests your original compound's effect is off-target.[2]

  • Rescue Experiments: Introduce a version of your primary target that has been mutated to be resistant to the inhibitor. If the cells still exhibit the unexpected phenotype in the presence of the inhibitor, the effect is independent of the primary target and therefore an off-target effect.[2]

  • Pathway Analysis: Employ techniques like phosphoproteomics or Western blotting to assess the activation state of key proteins in other major signaling pathways. This can reveal which unintended pathways are being modulated by your compound.[2]

Q4: What is the critical difference between biochemical and cell-based assays for off-target analysis?

A4: Both are essential, and they provide different but complementary information.

  • Biochemical Assays: These are performed in vitro using purified, recombinant enzymes.[6] They directly measure the physical interaction (binding assays) or the inhibition of catalytic activity (activity assays) of your compound against a panel of kinases.[8][9][10] They are excellent for determining intrinsic potency and selectivity in a controlled environment.

  • Cell-Based Assays: These are performed in living cells. They are crucial for confirming that the interactions observed in biochemical assays are relevant in a physiological context.[1][3][8] Factors like cell membrane permeability, intracellular metabolism of the compound, and competition with high intracellular ATP concentrations can all influence a compound's activity and selectivity within a cell.

Discrepancies are common; a potent biochemical inhibitor may have poor cellular activity, or a seemingly selective compound may have more off-targets in a cellular environment.

Q5: How can I minimize off-target effects in my experiments without chemically modifying the compound?

A5: While redesigning the molecule is the ultimate solution, you can significantly mitigate off-target influence through careful experimental design:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest possible concentration of your inhibitor that elicits the desired on-target effect.[2] Off-target interactions are often weaker and only become apparent at higher concentrations.

  • Time-Course Experiments: Limit the duration of inhibitor treatment to the minimum time required to observe the on-target phenotype. Longer incubation times increase the likelihood of secondary and off-target effects.

Troubleshooting Guides

This section provides structured guidance for common issues encountered when working with small molecule inhibitors.

Table 1: Troubleshooting High Cytotoxicity
Potential Cause Troubleshooting Steps & Rationale Expected Outcome
Off-Target Inhibition 1. Perform a kinome-wide selectivity screen: This will identify unintended kinase targets that may be responsible for the toxicity.[5][6][11] 2. Test an inhibitor with a different chemical scaffold: If a structurally distinct inhibitor for the same target is not toxic, it points to off-target toxicity from your primary compound.[2]Identification of specific off-targets to avoid in future compound design. Confirmation that toxicity is not an inherent on-target effect.
Inappropriate Dosage 1. Conduct a detailed dose-response curve: Determine the IC50 for your on-target effect and the CC50 (cytotoxic concentration 50%). 2. Use the lowest effective concentration: Work within a therapeutic window where on-target effects are maximized and toxicity is minimized.[2]Minimized cytotoxicity while maintaining the desired level of on-target activity.
Compound Solubility Issues 1. Verify solubility in your specific cell culture media: Precipitated compound can cause non-specific effects and toxicity. 2. Always include a vehicle control (e.g., DMSO): Ensure the solvent itself is not contributing to the observed toxicity at the concentration used.[2]Prevention of compound precipitation and elimination of solvent-induced artifacts.
Table 2: Troubleshooting Inconsistent or Unexpected Results
Potential Cause Troubleshooting Steps & Rationale Expected Outcome
Undisclosed Off-Target Activity 1. Profile the inhibitor against a diverse kinase panel: Even "selective" inhibitors can have potent off-targets.[4][7][11] 2. Perform a cellular thermal shift assay (CETSA): This biophysical method can confirm which targets the compound engages with inside the cell.A clear selectivity profile of your compound. Understanding of which proteins are physically bound by the inhibitor in a cellular context.
Activation of Compensatory Signaling 1. Probe for activation of known feedback loops: Use Western blotting to check for phosphorylation of upstream or parallel pathway components (e.g., p-AKT, p-ERK).[2] 2. Consider combination therapy: Use a second inhibitor to block the identified compensatory pathway.A more complete understanding of the cellular response to your inhibitor and more consistent downstream effects.
Cell Line-Specific Effects 1. Test your inhibitor in multiple, distinct cell lines: This helps differentiate between a general off-target effect and one that is specific to the genetic or proteomic context of a single cell line.[2]Determination of whether the unexpected effect is a universal characteristic of the inhibitor or a context-dependent phenomenon.

Visualized Workflows & Protocols

Overall Strategy for Off-Target Effect Mitigation

The following workflow provides a systematic approach to characterizing and minimizing off-target effects.

Off_Target_Workflow cluster_confirm Confirmatory Experiments start Start: New Small Molecule Inhibitor in_silico In Silico Prediction (Computational Screening) start->in_silico Optional First Pass biochem Biochemical Profiling (Kinome-Wide Selectivity Screen) start->biochem in_silico->biochem Guides Panel Choice dose_response Cellular Dose-Response (Determine IC50 & Max Non-Toxic Dose) biochem->dose_response Identifies Potent Targets phenotype Phenotypic Screening & Pathway Analysis dose_response->phenotype Defines Concentration Window confirm Confirmation of On-Target Effect phenotype->confirm Unexpected Phenotype? end Conclusion: On-Target Phenotype Confirmed phenotype->end Expected Phenotype, Proceed to Confirmation confirm->end All Controls Align ortho Orthogonal Inhibitor rescue Rescue with Resistant Mutant knockout Target Knockout/Knockdown

Caption: A systematic workflow for identifying and validating on-target effects while minimizing off-target interference.

Experimental Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general outline for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Solubilize the compound (e.g., this compound derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.

    • Provide the exact molecular weight and chemical structure.

  • Service Selection:

    • Choose a reputable vendor offering kinase profiling services (e.g., Reaction Biology, Eurofins, Promega).[12][13]

    • Select the desired panel size (e.g., ~50 to >400 kinases). A larger panel provides a more comprehensive view of selectivity.[6]

  • Assay Format & Concentration:

    • Select an assay format. Radiometric assays like HotSpot™ or luminescence-based assays like ADP-Glo™ are common and directly measure kinase activity.[4][12][13]

    • For an initial screen, test the compound at a single, fixed concentration (e.g., 1 µM) against the full panel. This is a cost-effective way to identify initial "hits".[6]

    • The ATP concentration in the assay is critical. Testing at a physiological concentration (~1 mM) is more stringent, while testing at the Km for ATP can reveal weaker inhibitors.

  • Data Analysis:

    • The primary data will be presented as "% Inhibition" at the tested concentration.

    • Identify all kinases inhibited above a certain threshold (e.g., >70%).

    • For these primary hits, perform a follow-up dose-response experiment to determine the IC50 value for each interaction. This confirms the potency and allows for quantitative comparison.[6]

Experimental Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol is a key control to validate that a cellular phenotype is due to the inhibition of the primary target.

  • Identify/Create the Resistant Mutant:

    • Based on the inhibitor's binding mode (if known) or literature precedents, identify a key "gatekeeper" residue in the ATP-binding pocket.

    • Use site-directed mutagenesis to mutate this residue (e.g., a bulky residue like methionine or phenylalanine) to a smaller one (e.g., glycine or alanine), which prevents the inhibitor from binding without disrupting kinase activity.

  • Cell Line Engineering:

    • Generate a cell line that stably or inducibly expresses this drug-resistant mutant of your target kinase.

    • Use a control cell line that expresses the wild-type kinase at similar levels.

  • Experimental Setup:

    • Plate both the wild-type expressing and resistant mutant-expressing cell lines.

    • Treat both sets of cells with your inhibitor at a concentration known to cause the phenotype of interest.

    • Include a vehicle (DMSO) control for both cell lines.

  • Analysis and Interpretation:

    • Measure the phenotype in all conditions (e.g., cell viability, phosphorylation of a downstream substrate, morphological changes).

    • Expected On-Target Result: The phenotype is observed in the wild-type cells treated with the inhibitor but is absent (rescued) in the resistant mutant-expressing cells treated with the inhibitor.

    • Indication of Off-Target Effect: The phenotype is observed in both the wild-type and the resistant mutant cell lines, indicating the effect is independent of the primary target.

Rescue_Experiment cluster_wt Wild-Type Cells cluster_mut Resistant Mutant Cells inhibitor Inhibitor wt_kinase Target Kinase (WT) inhibitor->wt_kinase Binds & Inhibits mut_kinase Target Kinase (Mutant) [Resistant] inhibitor->mut_kinase Cannot Bind wt_phenotype Phenotype Observed wt_kinase->wt_phenotype Leads to mut_phenotype Phenotype Rescued (Absent) mut_kinase->mut_phenotype No Effect

Caption: Logic of a rescue experiment to confirm on-target activity.

References

Technical Support Center: Purification of 2-Morpholin-4-ylpropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-morpholin-4-ylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a crude product with several impurities. What is the most effective initial purification strategy?

The most robust initial purification strategy for this compound, a compound possessing both a basic morpholine nitrogen and an acidic carboxylic acid group, is a well-executed acid-base extraction. This technique leverages the significant solubility differences of the compound in its neutral, protonated, and deprotonated forms in aqueous and organic solvents.[1][2][3]

Causality Behind the Choice:

This compound is zwitterionic at its isoelectric point, meaning it has both a positive and a negative charge, which can lead to high water solubility and difficulty in extracting into common organic solvents.[4] By manipulating the pH of the aqueous phase, we can selectively protonate the morpholine nitrogen or deprotonate the carboxylic acid, making the molecule charged and thus preferentially soluble in the aqueous layer, while neutral organic impurities remain in the organic phase.

Here is a logical workflow for this purification:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) Add_Base Wash with aq. NaHCO3 (Weak Base) Crude->Add_Base Separate1 Separate Layers Add_Base->Separate1 Organic1 Organic Layer: Neutral Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Sodium 2-morpholin-4-ylpropanoate Separate1->Aqueous1 Acidify Acidify with HCl (aq) to pH ~2-3 Aqueous1->Acidify Precipitate Precipitation of Purified Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure this compound Filter->Pure_Product

Figure 1: Workflow for Acid-Base Extraction.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the carboxylic acid, forming the water-soluble sodium salt.[1][2]

  • Separation: Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Backwash (Optional but Recommended): Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH 2-3, check with pH paper). This will protonate the carboxylate, causing the neutral zwitterionic product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

Q2: I performed the acid-base extraction, but my product oiled out upon acidification instead of precipitating as a solid. What should I do?

"Oiling out" is a common issue in crystallization and precipitation, often occurring when the compound's melting point is lower than the temperature of the solution or when there are still significant impurities present.[4]

Troubleshooting Steps:

Potential Cause Solution Scientific Rationale
Supersaturation 1. Scratch the inside of the flask with a glass rod at the liquid-air interface.2. Add a seed crystal of the pure compound.These actions provide nucleation sites, which can induce crystallization from a supersaturated solution.
Residual Organic Solvent Ensure all the extraction solvent was removed from the aqueous layer before acidification. A gentle stream of nitrogen or warming can help.The presence of an organic solvent can act as a co-solvent, preventing the compound from precipitating cleanly.
Impurity Presence Extract the "oiled out" product into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate to obtain the crude solid for further purification by recrystallization or chromatography.Impurities can lower the melting point of the product and interfere with crystal lattice formation.
Q3: My this compound derivative is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Highly polar compounds like N-substituted amino acids often exhibit poor separation on standard silica gel due to strong interactions with the stationary phase, leading to tailing and the need for highly polar mobile phases which may dissolve the silica.

Alternative Chromatographic Strategies:

  • Reverse-Phase Chromatography (C18): This is often the method of choice for polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[1][2] Since this compound is zwitterionic, you can use either cation or anion exchange chromatography by adjusting the pH of the mobile phase.

    IonExchange cluster_cation Cation Exchange (pH < pI) cluster_anion Anion Exchange (pH > pI) Cation_Resin Resin-SO3- H+ Compound_Cation Product-NH+ Cation_Resin->Compound_Cation Binds Elution_Cation Elute with High Salt or High pH Compound_Cation->Elution_Cation Anion_Resin Resin-NMe3+ Cl- Compound_Anion Product-COO- Anion_Resin->Compound_Anion Binds Elution_Anion Elute with High Salt or Low pH Compound_Anion->Elution_Anion

    Figure 2: Ion-Exchange Chromatography Strategies.

Q4: I am attempting to recrystallize 2-methyl-3-morpholin-4-ylpropanoic acid hydrochloride, but I am struggling to find a suitable solvent system.

Finding the right solvent for recrystallization is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For salts like the hydrochloride version of your compound, a mixed solvent system is often effective.

Recommended Solvent System and Protocol:

A methanol-water mixture has been shown to be effective for the crystallization of similar compounds.[5]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Induce Precipitation: While the solution is still hot, slowly add water (the "anti-solvent") dropwise until you observe persistent cloudiness.

  • Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold methanol-water mixture, and dry under vacuum.[6][7]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No Crystals Form Solution is not saturated.Boil off some of the solvent to increase the concentration. Alternatively, add more of the anti-solvent (water).
Rapid Precipitation The solution is too supersaturated.Add a small amount of the primary solvent (methanol) to the hot solution before cooling.[4]
Low Recovery Too much solvent was used. The compound is significantly soluble even at low temperatures.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration.

References

Overcoming challenges in the scale-up synthesis of 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 2-bromopropanoic acid with morpholine. This reaction, while straightforward in principle, presents several challenges during scale-up, including control of the reaction exotherm, management of impurities, and safe handling of hazardous materials. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of this compound

Q: We are experiencing a lower than expected yield of this compound in our pilot-scale batch. What are the likely causes and how can we improve it?

A: Low yields in the N-alkylation of morpholine with 2-bromopropanoic acid on a larger scale can often be attributed to several factors. Understanding the root cause is critical for effective troubleshooting.

Potential Causes and Solutions:

  • Inadequate Temperature Control: The reaction between morpholine and 2-bromopropanoic acid can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of both reactants and product.

    • Solution: Implement a controlled addition strategy for the 2-bromopropanoic acid, maintaining the reaction temperature within a validated range. Ensure your reactor has adequate cooling capacity. The use of a jacketed reactor with a reliable cooling system is highly recommended.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of morpholine to 2-bromopropanoic acid can lead to incomplete conversion or the formation of byproducts.

    • Solution: While a 1:1 molar ratio is the theoretical stoichiometry, a slight excess of morpholine is often used to ensure complete consumption of the more expensive and hazardous 2-bromopropanoic acid. However, a large excess of morpholine can complicate purification. We recommend optimizing the molar ratio in small-scale experiments before proceeding to pilot scale.

  • Formation of Elimination Byproducts: Under basic conditions, 2-bromopropanoic acid can undergo elimination to form acrylic acid, which will not react with morpholine to form the desired product.[2]

    • Solution: Careful control of the reaction pH is crucial. The reaction is typically self-basifying as the morpholine acts as both a nucleophile and a base to neutralize the HBr byproduct. If an external base is used, a non-nucleophilic, sterically hindered base is preferable to minimize elimination.

  • Inefficient Mixing: In larger reactors, poor agitation can lead to localized concentration gradients, resulting in side reactions and incomplete conversion.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous mixture.

Problem 2: Presence of Significant Impurities in the Final Product

Q: Our final product is contaminated with several impurities that are difficult to remove. What are the most common impurities and how can we minimize their formation?

A: Impurity profiling is a critical aspect of process development. In the synthesis of this compound, several key impurities can arise.

Common Impurities and Mitigation Strategies:

  • Impurity A: 2,2'-(Morpholine-4,4-diyl)dipropanoic acid (Over-alkylation Product): This impurity arises from the reaction of the product, this compound, with another molecule of 2-bromopropanoic acid, leading to the formation of a quaternary ammonium salt.[3][4]

    • Mitigation:

      • Controlled Addition: Add the 2-bromopropanoic acid slowly to the morpholine solution to maintain a low concentration of the alkylating agent throughout the reaction.

      • Stoichiometry: Use a slight excess of morpholine to favor the mono-alkylation product.

      • Temperature Control: Lower reaction temperatures generally disfavor over-alkylation.

  • Impurity B: Acrylic Acid: As mentioned previously, this is an elimination byproduct of 2-bromopropanoic acid.[2]

    • Mitigation:

      • pH Control: Avoid strongly basic conditions.

      • Temperature Control: Higher temperatures can favor elimination.

  • Impurity C: Unreacted Morpholine and 2-Bromopropanoic Acid: Incomplete reaction will result in the presence of starting materials.

    • Mitigation:

      • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using an appropriate analytical technique (e.g., HPLC, GC).

      • Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a sluggish and incomplete reaction. Optimization is key.

Impurity Profile Summary Table:

Impurity NameStructureFormation PathwayMitigation Strategy
2,2'-(Morpholine-4,4-diyl)dipropanoic acidQuaternary Ammonium SaltOver-alkylation of the productControlled addition of 2-bromopropanoic acid, slight excess of morpholine, lower reaction temperature
Acrylic AcidC₃H₄O₂Elimination of HBr from 2-bromopropanoic acidCareful pH control, avoid high temperatures
MorpholineC₄H₉NOUnreacted starting materialOptimized reaction time and temperature, slight excess of 2-bromopropanoic acid (if purification allows)
2-Bromopropanoic AcidC₃H₅BrO₂Unreacted starting materialOptimized reaction time and temperature, slight excess of morpholine

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The two main safety concerns are the exothermic nature of the reaction and the hazardous properties of 2-bromopropanoic acid.

  • Exothermic Reaction: The N-alkylation of amines can release a significant amount of heat. On a large scale, this can lead to a thermal runaway if not properly controlled. A thorough calorimetric study (e.g., using a reaction calorimeter) is highly recommended to understand the heat of reaction and to design an adequate cooling system.[1]

  • 2-Bromopropanoic Acid Hazards: This raw material is corrosive and can cause severe skin burns and eye damage.[5][6][7] It is also harmful if swallowed or inhaled. When handling industrial quantities, appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, a face shield, and a respirator, is mandatory. The handling should be done in a well-ventilated area, and an emergency shower and eyewash station should be readily accessible.[5]

Q2: What is the recommended work-up and purification procedure for large-scale synthesis?

A2: The work-up and purification strategy will depend on the final purity requirements. A typical procedure for isolating and purifying this compound on a large scale involves the following steps:

  • Quenching: The reaction mixture is typically quenched by the addition of water.

  • Solvent Extraction: The product can be extracted into an organic solvent. The choice of solvent will depend on the solubility of the product and impurities.

  • Washing: The organic layer is washed with water or a brine solution to remove any remaining water-soluble impurities.

  • Crystallization: The product is often isolated and purified by crystallization. A suitable solvent system (which may be a mixture of solvents) needs to be identified to provide good recovery and high purity.[8] The crude product is dissolved in a hot solvent and then allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried.

Q3: How can we monitor the progress of the reaction on a large scale?

A3: In-process controls (IPCs) are essential for monitoring the reaction progress and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose. A typical HPLC method would be able to separate and quantify the starting materials (morpholine and 2-bromopropanoic acid), the product (this compound), and the major impurities. Samples can be taken from the reactor at regular intervals and analyzed to determine the reaction endpoint.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

  • Morpholine

  • 2-Bromopropanoic Acid

  • Toluene (or other suitable solvent)

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

Procedure:

  • Charge the reactor with morpholine (1.1 equivalents) and toluene.

  • Start agitation and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add 2-bromopropanoic acid (1.0 equivalent) via the addition funnel over a period of 2-4 hours, maintaining the internal temperature within ±2 °C of the setpoint.

  • After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-6 hours, or until IPC analysis (HPLC) indicates that the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification as described in the FAQ section.

Visualizations

Diagram 1: Reaction Scheme and Impurity Formation

Morpholine Morpholine Product This compound Morpholine->Product Nucleophilic Substitution TwoBromo 2-Bromopropanoic Acid TwoBromo->Product Elimination Elimination (Acrylic Acid) TwoBromo->Elimination Base Overalkylation Over-alkylation (Quaternary Salt) Product->Overalkylation + 2-Bromopropanoic Acid

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield of Product Temp Inadequate Temperature Control? Start->Temp Stoich Incorrect Stoichiometry? Start->Stoich SideReaction Side Reactions Prevalent? Start->SideReaction Mixing Inefficient Mixing? Start->Mixing TempSol Implement controlled addition and ensure adequate cooling Temp->TempSol Yes StoichSol Optimize molar ratio (slight excess of morpholine) Stoich->StoichSol Yes SideReactionSol Control pH and temperature to minimize elimination SideReaction->SideReactionSol Yes MixingSol Ensure proper agitation Mixing->MixingSol Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Method Refinement for Improving the Accuracy of 2-Morpholin-4-ylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 2-Morpholin-4-ylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during bioanalysis. Our goal is to empower you with the scientific rationale behind method refinement, ensuring robust and reliable data.

Introduction: The Challenge of Quantifying Polar Analytes

This compound, a polar carboxylic acid, presents a common set of analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RP-LC) columns, and its presence in complex biological matrices necessitates meticulous sample preparation to mitigate interference. This guide provides a structured approach to troubleshoot and refine your analytical methods for this compound.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Chromatography & Detection Issues

Question 1: My this compound peak is showing poor retention and eluting near the void volume on my C18 column. What are my options?

Answer:

This is a classic issue with polar analytes on non-polar stationary phases. The limited interaction between the analyte and the C18 stationary phase results in minimal retention. Here are several strategies to address this, ranging from mobile phase modification to alternative chromatographic techniques:

  • Option A: Ion-Pairing Chromatography (IPC):

    • Mechanism: Introduce an ion-pairing reagent (e.g., a long-chain alkylamine like triethylamine) into the mobile phase.[1][2] This reagent forms a neutral ion-pair with the negatively charged carboxylate group of your analyte at an appropriate pH, increasing its hydrophobicity and thus its retention on the C18 column.[2]

    • Considerations: IPC can lead to long column equilibration times and may not be compatible with mass spectrometry (MS) if non-volatile ion-pairing reagents are used.[3][4] Trifluoroacetic acid (TFA) is a volatile ion-pairing reagent commonly used with MS detection.[1]

  • Option B: Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[5][6] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.

    • Advantages: HILIC is highly effective for polar compounds and is compatible with MS, often providing enhanced sensitivity due to the high organic content of the mobile phase.[5][7]

  • Option C: Mixed-Mode Chromatography:

    • Mechanism: These columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms.[4] This can provide excellent retention and selectivity for polar and ionizable compounds without the need for ion-pairing reagents in the mobile phase.[4]

Question 2: I'm observing significant signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis of this compound in plasma. How can I mitigate this?

Answer:

Matrix effects are a common hurdle in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[8] Here's a systematic approach to addressing this:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often the least clean sample preparation method.[9] If you are using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile vs. methanol) and the solvent-to-sample ratio.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10] However, for a polar compound like this compound, achieving efficient extraction into a non-polar organic solvent can be challenging.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[9][11] For this analyte, consider using a mixed-mode or ion-exchange SPE sorbent to specifically target the carboxylic acid functionality.

  • Chromatographic Separation:

    • Ensure your chromatographic method effectively separates the analyte from the bulk of the matrix components, particularly phospholipids which are a common source of matrix effects. HILIC can be advantageous here as it often elutes phospholipids at the beginning of the run, away from more retained polar analytes.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.

Question 3: My peak shape for this compound is poor (tailing or fronting). What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise integration and reduce accuracy. The causes can be multifactorial:

  • Secondary Interactions: The acidic nature of your analyte can lead to secondary interactions with active sites on the silica backbone of the column.

    • Solution: Operate the mobile phase at a pH that ensures the analyte is in a single ionic form. For a carboxylic acid, a mobile phase pH of at least 2 units below its pKa will keep it protonated. Conversely, a pH 2 units above the pKa will ensure it is deprotonated. Consistent ionization state minimizes peak shape issues. Using a high-purity, modern silica-based column can also reduce these secondary interactions.

  • Column Overload: Injecting too much analyte can lead to fronting.

    • Solution: Dilute your sample and reinject.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Sample Preparation Issues

Question 4: What is the best sample preparation technique for quantifying this compound in urine?

Answer:

Urine is a complex matrix, but often less challenging than plasma in terms of protein and lipid content.

  • Dilute-and-Shoot: For a preliminary assessment, a simple dilution of the urine sample with the initial mobile phase can be attempted.[12] However, this may still introduce significant matrix effects.

  • Solid-Phase Extraction (SPE): For cleaner samples and better sensitivity, SPE is recommended. An anion-exchange or mixed-mode polymer-based SPE sorbent would be ideal. The anion-exchange functionality will retain the deprotonated carboxylic acid, allowing for effective washing of neutral and basic interferences.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is derivatization a viable option for improving the analysis of this compound?

A1: Yes, derivatization can be a powerful strategy, particularly if you are using Gas Chromatography (GC).[13]

  • For GC Analysis: The carboxylic acid group makes the analyte non-volatile. Derivatization to form an ester (e.g., through alkylation) will increase its volatility, making it suitable for GC-MS analysis.[13][14][15] Reagents like pentafluorobenzyl bromide (PFBBr) can be used for this purpose.[14]

  • For LC-MS Analysis: While not always necessary, derivatization can be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[16][17] For instance, reacting the carboxylic acid with a reagent that adds a hydrophobic and easily ionizable tag can significantly improve sensitivity.[16]

Q2: What are the key parameters to consider during bioanalytical method validation for this analyte according to regulatory guidelines?

A2: According to FDA and ICH M10 guidelines, a full validation should demonstrate that the method is fit for its intended purpose.[8][18][19] Key parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[20]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations over several days.[20][21]

  • Calibration Curve: The relationship between concentration and response should be well-defined over the expected analytical range.[21]

  • Recovery: The efficiency of the extraction process.[20]

  • Matrix Effect: Assessed to ensure that the matrix does not interfere with quantification.[8]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[20]

Q3: My lab is considering developing a HILIC method. What are some key starting points for method development?

A3: HILIC can be a robust technique for this compound. Here are some initial considerations:

  • Column Choice: Amide-based HILIC columns are a good starting point as they are versatile and robust.

  • Mobile Phase: A typical starting point is a high percentage of acetonitrile (e.g., 90-95%) with an aqueous buffer. Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.

  • Gradient: Start with a shallow gradient, decreasing the organic solvent concentration to elute the analyte.

  • Sample Diluent: The sample should be dissolved in a solvent with a similar or higher organic content than the initial mobile phase to ensure good peak shape.

Part 3: Data & Protocols

Table 1: Comparison of Chromatographic Approaches
FeatureReversed-Phase (C18)Ion-Pairing on C18HILIC
Retention Mechanism Hydrophobic PartitioningIon-Pairing & HydrophobicHydrophilic Partitioning
Retention of Analyte PoorGoodExcellent
MS Compatibility HighModerate (reagent dependent)[3]High (often enhanced sensitivity)[5]
Method Robustness HighModerate (equilibration issues)Good (with proper control)
Best For Non-polar compoundsCharged/polar compounds when HILIC is not an optionPolar and hydrophilic compounds[5][6]
Experimental Workflow: Troubleshooting Poor Retention

Below is a diagram illustrating the decision-making process when encountering poor retention of this compound.

workflow start Start: Poor retention on C18 column option_a Option A: Modify Mobile Phase (Ion-Pairing Chromatography) start->option_a option_b Option B: Change Chromatography Mode (HILIC) start->option_b option_c Option C: Derivatization start->option_c sub_a1 Add volatile ion-pairing reagent (e.g., TFA) option_a->sub_a1 sub_b1 Select HILIC column (e.g., Amide) option_b->sub_b1 sub_c1 Select derivatization reagent for GC or LC option_c->sub_c1 sub_a2 Optimize concentration and pH sub_a1->sub_a2 sub_a3 Evaluate retention and peak shape sub_a2->sub_a3 end Optimized Method sub_a3->end sub_b2 Develop gradient with high organic mobile phase sub_b1->sub_b2 sub_b3 Optimize buffer concentration sub_b2->sub_b3 sub_b3->end sub_c2 Optimize reaction conditions sub_c1->sub_c2 sub_c3 Develop method for derivatized analyte sub_c2->sub_c3 sub_c3->end

Caption: Troubleshooting workflow for poor analyte retention.

Protocol: Generic Solid-Phase Extraction (SPE) for Plasma

This protocol provides a starting point for developing an SPE method for this compound from plasma using a mixed-mode anion exchange cartridge.

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

  • Equilibration:

    • Pass 1 mL of an appropriate buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge.

  • Sample Loading:

    • Pre-treat 200 µL of plasma with 600 µL of the equilibration buffer.

    • Load the diluted plasma onto the cartridge at a slow flow rate.

  • Washing:

    • Wash with 1 mL of the equilibration buffer to remove unbound matrix components.

    • Wash with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

Addressing batch-to-batch variability of synthesized 2-Morpholin-4-ylpropanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholin-4-ylpropanoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenges associated with batch-to-batch variability of this compound. Our goal is to provide a framework for systematic troubleshooting, ensuring consistent quality and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick understanding of the core issues.

Q1: What is this compound and why is it used?

A1: this compound is a morpholine-containing carboxylic acid. The morpholine heterocycle is a common structural motif in medicinal chemistry, found in numerous approved drugs.[1] This class of compounds is explored for a wide range of biological activities, and its derivatives have been synthesized for applications such as antitumor agents.[2] The propanoic acid moiety provides a handle for further chemical modification, such as amide bond formation.

Q2: What are the primary drivers of batch-to-batch variability in its synthesis?

A2: The most common causes of variability stem from three main areas:

  • Raw Material Quality: Even minor impurities or variations in the purity of starting materials like morpholine or the propanoic acid precursor can dramatically affect reaction kinetics and impurity profiles.[3][4]

  • Process Parameters: Inconsistent control over critical parameters such as temperature, reaction time, pH, and mixing speed can lead to the formation of side products or incomplete reactions.[4][5]

  • Purification and Isolation: The final crystallization or purification step is crucial. Variations in solvent choice, cooling rate, or agitation can lead to different crystal forms (polymorphs), residual solvent levels, and inconsistent physical properties.[][7]

Q3: How can I quickly assess the quality and consistency of a new batch?

A3: A multi-pronged approach is best. Start by comparing the Certificate of Analysis (CoA) with previous batches, paying close attention to purity values and analytical methods used.[8] Then, perform in-house verification using standard analytical techniques. A simple melting point test can be a fast indicator of gross impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and impurity profiles, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and can detect residual solvents.

Q4: What is the downstream impact of this variability?

A4: Inconsistent batches can severely compromise research and development. In biological assays, variations in purity or the presence of unknown impurities can lead to misleading results regarding potency or toxicity. In drug development, inconsistent physical properties like solubility and crystal form can affect formulation, bioavailability, and stability, leading to costly delays and non-reproducible studies.[][9]

Troubleshooting Guides: A Symptom-Based Approach

This section provides structured guidance for diagnosing and resolving specific issues encountered during or after synthesis.

Issue 1: Low Reaction Yield

A lower-than-expected yield points to inefficiencies in the reaction or product loss during workup.

Potential Cause Scientific Rationale & Explanation Recommended Action & Troubleshooting Steps
Incomplete Reaction The N-alkylation of morpholine with a propanoic acid derivative is an SN2 reaction. Factors like insufficient reaction time, low temperature, or poor mixing can prevent the reaction from reaching completion.[5]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to track the consumption of starting materials. 2. Optimize Time/Temperature: Incrementally increase reaction time or temperature. Be aware that excessive heat can promote side reactions.[5] 3. Check Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of one reagent may be necessary to drive the reaction to completion.
Raw Material Impurity Impurities in the starting materials can inhibit the reaction or compete in side reactions, consuming reactants without forming the desired product.[10]1. Verify Starting Material Purity: Run an NMR or HPLC analysis on your morpholine and propanoic acid precursor. Compare against a trusted standard if available. 2. Source from a Qualified Vendor: Ensure raw materials are sourced from a reputable supplier with a consistent quality record.[4]
Product Loss During Workup The product may be lost during aqueous extraction if the pH is not optimal for partitioning, or during crystallization if the product has significant solubility in the chosen solvent.[11]1. Optimize Extraction pH: Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is in its neutral form for extraction into an organic solvent. 2. Refine Crystallization: Perform solubility tests to find an anti-solvent or a solvent system where the product is highly insoluble at low temperatures, minimizing loss.[7]
Issue 2: Inconsistent Impurity Profile

Changes in the type or quantity of impurities between batches are a critical concern, indicating a lack of process control.

Potential Impurity Likely Origin & Mechanism Identification & Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions (time, temp, stoichiometry).Identification: HPLC (peaks matching retention times of starting materials), 1H NMR (characteristic signals of precursors). Mitigation: Optimize reaction conditions as described for "Low Yield". Improve purification via recrystallization from a solvent system where starting materials are more soluble than the product.[10]
Bis-alkylation Product If the reaction involves a di-halo precursor or other reactive species, a second molecule of morpholine could react.Identification: LC-MS (mass peak corresponding to the addition of a second morpholine unit). Mitigation: Use a slight excess of the propanoic acid precursor relative to morpholine to favor mono-alkylation.
Degradation Products Exposure to excessive heat or incompatible pH during reaction or workup can cause decomposition.Identification: LC-MS is the primary tool for identifying unknown degradation products by mass. Mitigation: Conduct stress testing (thermal, acid/base) on a small scale to identify degradation pathways. Implement stricter temperature and pH controls.
Issue 3: Variable Physical Properties (Color, Crystal Form, Solubility)

Inconsistencies in the final solid-state form can have profound effects on downstream applications.[]

Observed Issue Scientific Rationale & Explanation Recommended Action & Troubleshooting Steps
Color Variation (e.g., Off-white to Yellow) Often indicates the presence of trace, highly conjugated impurities formed from side reactions or degradation, even at levels below the detection limit of standard HPLC-UV.1. Charcoal Treatment: Before final crystallization, treat the solution with activated carbon to adsorb colored impurities. 2. Re-crystallization: Perform an additional recrystallization step, potentially using a different solvent system.
Inconsistent Melting Point / Solubility This is a classic sign of polymorphism, where the same molecule packs into different crystal lattices.[7] Different polymorphs can have vastly different physical properties. The final crystallization conditions (solvent, temperature, cooling rate, agitation) dictate which form is produced.[][12]1. Standardize Crystallization Protocol: Precisely control and document the crystallization process. This includes solvent volumes, cooling profiles (e.g., 10°C/hour), and stirring speed. This is a core principle of Quality by Design (QbD).[13] 2. Seeding: Introduce a small number of seed crystals of the desired polymorph to a supersaturated solution to ensure consistent crystallization of that form. 3. Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify and characterize different polymorphs.

Key Experimental Protocols & Workflows

Workflow for Troubleshooting Batch Variability

This diagram outlines a logical sequence for diagnosing the root cause of batch inconsistency.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Investigation cluster_2 Phase 3: Root Cause Analysis & CAPA A Batch Fails Specification (e.g., Purity, Yield, Appearance) B Review Certificate of Analysis (CoA) & Synthesis Batch Record A->B C Compare with 'Golden Batch' Data B->C D Perform In-House Analysis: - HPLC (Purity/Impurities) - NMR (Structure/Solvents) - Melting Point C->D E Analyze Raw Materials (Starting Materials, Solvents) D->E Purity OK, but performance fails? F Identify Unknown Impurities (LC-MS, HRMS) D->F Impurities Detected? I Root Cause Identified: Purification/Isolation Inconsistency D->I G Root Cause Identified: Raw Material Issue E->G H Root Cause Identified: Process Parameter Deviation F->H J Implement Corrective and Preventive Action (CAPA): - Qualify New Supplier - Refine SOPs - Implement In-Process Controls G->J H->J I->J G Morpholine Morpholine Reaction S_N2 Reaction Morpholine->Reaction Solvent, Heat BromoAcid 2-Bromopropanoic Acid BromoAcid->Reaction Solvent, Heat Base Base (e.g., K2CO3) Base->Reaction Solvent, Heat Product This compound (Desired Product) SideProduct Side Product (e.g., from elimination) Reaction->Product Reaction->SideProduct Minor Pathway

References

Validation & Comparative

Validating the On-Target Activity of 2-Morpholin-4-ylpropanoic acid in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. This guide provides a comprehensive, technically-grounded framework for validating the on-target activity of a novel compound, using 2-Morpholin-4-ylpropanoic acid as our exemplar. We will navigate the essential question: "Does this molecule engage its intended target within the complex milieu of a living cell, and can we confidently distinguish this from off-target effects?"

This document eschews a rigid template, instead adopting a logical, multi-pronged experimental workflow. Each stage is designed to build upon the last, creating a self-validating cascade of evidence. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic vision for cellular target engagement studies.

Section 1: The Foundational Step - Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

The primary and most direct method to assess whether a compound binds to its target in a physiological context is the Cellular Thermal Shift Assay (CETSA).[1][2][3] The principle is elegantly simple: the binding of a ligand, such as our this compound, often confers thermal stability to its target protein.[2][4] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[4]

The Rationale for Leading with CETSA

Starting with CETSA is a strategic choice. It is a label-free method that can be performed in intact cells or cell lysates, providing strong evidence of direct physical interaction under near-physiological conditions.[5] A positive result from CETSA provides the confidence needed to proceed with more resource-intensive validation techniques.

Experimental Workflow: CETSA

The workflow for CETSA involves treating cells with the compound, heating the cells to denature proteins, and then analyzing the soluble protein fraction to quantify the amount of the target protein that remains.[4]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to Optimal Confluency B 2. Treat Cells with This compound (or Vehicle Control) A->B C 3. Aliquot Cell Suspensions B->C D 4. Heat Aliquots Across a Temperature Gradient C->D E 5. Cell Lysis & Centrifugation to Separate Soluble Fraction D->E F 6. Quantify Soluble Target Protein via Western Blot E->F G 7. Plot Melting Curves & Determine ΔTagg F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T, or a cell line relevant to the hypothesized disease area) and grow to 80-90% confluency.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Sample Processing and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.[6]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[7]

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[7]

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate secondary antibody.[7][8]

    • Detect the signal using a suitable method (e.g., chemiluminescence) and quantify the band intensities.[9]

Data Interpretation and Comparison

The primary output of a CETSA experiment is a "melting curve" that plots the percentage of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of this curve for the compound-treated samples compared to the vehicle control. The difference in the temperature at which 50% of the protein is denatured (Tagg) is the thermal shift (ΔTagg).[2]

Treatment GroupPutative Target Tagg (°C)Control Protein Tagg (°C)
Vehicle (DMSO)52.560.2
1 µM this compound55.060.1
10 µM this compound58.260.3
Alternative Compound X (10 µM) 54.160.2

Interpretation: The data above would indicate a dose-dependent thermal stabilization of the putative target by this compound, with a significant ΔTagg of 5.7°C at 10 µM. Crucially, a control protein shows no such shift, suggesting specificity. In comparison, "Alternative Compound X" shows a much weaker stabilizing effect, suggesting lower potency or a different binding mode.

Section 2: Unbiased Target Identification with Immunoprecipitation-Mass Spectrometry (IP-MS)

While CETSA confirms engagement with a hypothesized target, what if the target is unknown? Or what if we need to identify the full spectrum of interacting proteins? For this, Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is an invaluable, unbiased approach.[10][11] This technique uses an antibody to enrich a "bait" protein from a cell lysate, pulling down its direct interaction partners for identification by MS.[11][12]

The Rationale for IP-MS

IP-MS serves two primary purposes in this context:

  • Target Identification: If the target of this compound is unknown, a modified version of this technique (e.g., affinity-based pull-down using a tagged version of the compound) can identify candidate binders.[13]

  • Pathway Analysis: By immunoprecipitating a known target, we can observe how compound binding affects its interaction with other proteins, providing insights into its mechanism of action.

Experimental Workflow: IP-MS

IPMS_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry A 1. Treat Cells with Compound or Vehicle B 2. Lyse Cells Under Non-denaturing Conditions A->B C 3. Incubate Lysate with Antibody-conjugated Beads (Anti-Target or Control IgG) B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion (e.g., with Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis: Protein Identification & Quantification G->H

Caption: IP-MS Experimental Workflow.

Detailed Protocol: IP-MS
  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle as described for CETSA.

    • Lyse cells in a gentle IP lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions.[7]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the cleared lysate with beads conjugated to a highly specific antibody against the target protein. As a negative control, use beads conjugated to a non-specific IgG from the same species.[14]

    • Incubate overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with IP lysis buffer to remove proteins that are not specifically bound.

    • Elute the protein complexes from the beads, for example, by using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • The eluted proteins are typically run briefly on an SDS-PAGE gel, excised, and subjected to in-gel digestion with trypsin.[15]

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • The MS data is then searched against a protein database to identify the proteins in the sample. Label-free quantification methods are used to determine the relative abundance of each identified protein across different conditions.[12]

Data Interpretation and Comparison

The goal is to identify proteins that are significantly enriched in the target IP compared to the IgG control. Furthermore, we can compare the protein interactomes between the vehicle-treated and compound-treated groups.

Protein IDFunctionEnrichment (Target IP vs IgG)Change with this compound
P12345 (Target)Kinase>100-foldNot Applicable
Q67890Scaffolding Protein>50-fold-80% (Interaction disrupted)
R24680Substrate>30-fold-75% (Interaction disrupted)
S13579Unrelated Protein<2-foldNo Change

Interpretation: This hypothetical data suggests that this compound disrupts the interaction of the target kinase with its scaffolding protein and a key substrate. This provides powerful mechanistic insight: the compound doesn't just bind the target, it functionally alters its protein complex. This is a crucial piece of evidence for on-target activity.

Section 3: Validating Downstream Signaling Consequences

Confirming direct target binding is essential, but it is equally important to demonstrate that this engagement leads to a functional cellular outcome. This is typically assessed by measuring a change in a downstream signaling event, often the phosphorylation status of a substrate.

Rationale for Downstream Analysis

This step connects the physical act of binding (from CETSA and IP-MS) to a biological consequence. It validates that the compound is not merely an inert binder but an active modulator of the target's function. This is a critical requirement for any therapeutic candidate.[16]

Experimental Approach: Quantitative Western Blotting

Quantitative Western blotting is a standard and robust method for measuring changes in protein levels or post-translational modifications, such as phosphorylation.[9][17]

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade A Upstream Signal Target Target Protein (e.g., Kinase) A->Target Activates Substrate Downstream Substrate Target->Substrate Phosphorylates (p-Substrate) Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Target Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Detailed Protocol: Quantitative Western Blot
  • Cell Treatment and Lysis:

    • Plate cells and serum-starve if necessary to reduce basal signaling.

    • Pre-treat with various concentrations of this compound, an alternative inhibitor, or vehicle.

    • Stimulate the pathway of interest (if applicable).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Western Blotting and Quantification:

    • Perform SDS-PAGE and Western blotting as previously described.[7][8]

    • Use two primary antibodies on separate blots or a multiplex fluorescent system: one that recognizes the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate) and one that recognizes the total amount of that substrate (anti-Total-Substrate).

    • Normalize the phospho-protein signal to the total protein signal for each lane. This corrects for any variations in protein loading.[17]

Data Interpretation and Comparison

The results will demonstrate whether the compound can inhibit the target's activity in a dose-dependent manner.

Treatment GroupNormalized p-Substrate Signal (Arbitrary Units)
Vehicle (Unstimulated)1.0
Vehicle (Stimulated)12.5
1 µM this compound (Stimulated)8.2
10 µM this compound (Stimulated)2.1
10 µM Alternative Compound X (Stimulated) 6.5

Interpretation: The data clearly shows that this compound inhibits the stimulated phosphorylation of the downstream substrate in a dose-dependent manner, with an IC50 in the low micromolar range.[18] It is significantly more potent than the alternative compound, reinforcing its potential as a specific and effective modulator of this pathway.

Conclusion

This guide has outlined a logical, three-tiered strategy for validating the on-target activity of this compound. By systematically progressing from direct binding confirmation (CETSA) to unbiased interactome analysis (IP-MS) and functional downstream validation (Quantitative Western Blot), researchers can build a robust, self-validating case for their compound's mechanism of action. This multi-assay approach provides the rigorous evidence required to distinguish true on-target effects from non-specific activity, a cornerstone of successful drug development.[3]

References

A Comparative Analysis of 2-Morpholin-4-ylpropanoic Acid as a Novel Modulator of P-glycoprotein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals.

Introduction: The Challenge of Multidrug Resistance in Oncology

The efficacy of chemotherapy is frequently compromised by the phenomenon of multidrug resistance (MDR), where cancer cells develop cross-resistance to a variety of structurally and functionally distinct anticancer drugs.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[3] These transporters function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][4][5]

The development of P-gp modulators that can inhibit this efflux activity is a critical strategy to overcome MDR and restore chemosensitivity in resistant tumors.[2][4][6] This guide provides a comparative analysis of a novel investigational compound, 2-Morpholin-4-ylpropanoic acid, against a panel of well-characterized P-gp modulators. We will delve into the mechanistic underpinnings of P-gp modulation and present a series of robust experimental protocols for the rigorous evaluation of these compounds.

The Gatekeeper: Mechanism of P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport a wide array of hydrophobic and amphipathic compounds out of the cell.[7] This process is crucial not only in cancer MDR but also in regulating the absorption, distribution, and elimination of many drugs in normal tissues such as the intestine, kidneys, and the blood-brain barrier.[3][6] The transport cycle involves the binding of both the substrate and ATP, followed by a conformational change that results in the extrusion of the substrate.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular Pgp_open_in { P-gp (Inward-facing)| Substrate Binding Site} Pgp_occluded { ATP & Substrate Bound| Occluded State} Pgp_open_in->Pgp_occluded Conformational Change Pgp_open_out { P-gp (Outward-facing)| Substrate Release} Pgp_occluded->Pgp_open_out 3. ATP Hydrolysis ADP_Pi 2 ADP + 2 Pi Pgp_open_out->Pgp_open_in 5. Reset Substrate_out Drug Substrate Pgp_open_out:f1->Substrate_out 4. Release Substrate_in Drug Substrate Substrate_in->Pgp_open_in:f1 1. Binding ATP 2 ATP ATP->Pgp_occluded:f0 2. ATP Binding

Caption: P-gp efflux cycle.

A Spectrum of P-gp Modulators: The Comparators

To objectively evaluate this compound, we have selected a range of known P-gp modulators representing different generations and mechanisms of action.

  • Verapamil (First Generation): A calcium channel blocker that also acts as a P-gp substrate and competitive inhibitor. Its clinical use as an MDR modulator is limited by cardiovascular side effects at the high concentrations required for P-gp inhibition.[1]

  • Cyclosporin A (First Generation): An immunosuppressant that also inhibits P-gp. Similar to verapamil, its clinical utility is hampered by significant toxicity at effective doses.[1][8]

  • PSC 833 (Valspodar, Second Generation): A non-immunosuppressive derivative of cyclosporin A with higher potency for P-gp inhibition. While more specific, it can cause pharmacokinetic interactions with co-administered chemotherapeutics.[6]

  • Elacridar (GF120918, Third Generation): A potent and specific dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP).[5] It is not a P-gp substrate itself and exhibits a more favorable pharmacokinetic profile.[5]

Experimental Protocols for Comparative Efficacy

The following protocols are designed to provide a comprehensive in vitro comparison of P-gp modulators. The causality behind these experimental choices is to move from a direct molecular interaction (ATPase assay) to a cellular functional outcome (efflux assay) and finally to a therapeutically relevant endpoint (chemosensitization).

P-gp ATPase Activity Assay

Rationale: P-gp substrates and modulators interact with the protein and affect its ATP hydrolysis rate. This assay directly measures the biochemical interaction between the test compound and P-gp, providing insights into whether a compound is a substrate (stimulates ATPase activity at low concentrations) or an inhibitor (inhibits ATPase activity).

Methodology:

  • Preparation: Utilize purified P-gp-containing membranes from a reliable source (e.g., Sf9 insect cells overexpressing human P-gp).

  • Reaction Mixture: In a 96-well plate, combine the P-gp membranes (5-10 µg) with a base assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 2 mM DTT, pH 7.4).

  • Compound Addition: Add serial dilutions of this compound and the comparator modulators (Verapamil, PSC 833, Elacridar). A known P-gp substrate like Verapamil or Paclitaxel should be used as a positive control for stimulation. Sodium orthovanadate serves as a positive control for inhibition.

  • Initiation: Equilibrate the plate at 37°C for 5 minutes. Initiate the reaction by adding Mg-ATP (typically 3-5 mM final concentration).

  • Incubation: Incubate at 37°C for 20-40 minutes, ensuring the reaction is in the linear range.

  • Termination & Detection: Stop the reaction by adding 5% SDS. Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. Read absorbance at ~620 nm.

  • Data Analysis: Subtract the background Pi from the vanadate-inhibited wells. Plot the percentage of ATPase activity against the compound concentration and fit the data to a suitable model to determine the IC50 (for inhibitors) or EC50 (for activators).

ATPase_Workflow A Prepare P-gp Membranes and Assay Buffer B Add Serial Dilutions of Test Compounds A->B C Pre-incubate at 37°C B->C D Initiate with Mg-ATP C->D E Incubate at 37°C D->E F Stop Reaction (add SDS) E->F G Quantify Phosphate (Pi) (Malachite Green) F->G H Calculate IC50/EC50 G->H

Caption: Workflow for the P-gp ATPase assay.

Cellular P-gp Efflux Assay (Calcein-AM Retention)

Rationale: This functional assay measures the ability of a modulator to inhibit P-gp's efflux activity in living cells. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. In P-gp-overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low fluorescence. An effective modulator will block this efflux, leading to calcein accumulation and a strong fluorescent signal.

Methodology:

  • Cell Culture: Use a pair of cell lines: a parental drug-sensitive line (e.g., MES-SA) and its P-gp-overexpressing, drug-resistant derivative (e.g., MES-SA/Dx5). Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Incubation: Wash the cells with assay buffer (e.g., HBSS). Add the test compounds (this compound and comparators) at various concentrations and incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the P-gp substrate, Calcein-AM (final concentration ~0.25 µM), to all wells.

  • Incubation: Incubate for an additional 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Normalize the fluorescence signal of the resistant cells to that of the parental cells (which represent 100% inhibition). Plot the normalized fluorescence against compound concentration and fit to a sigmoidal dose-response curve to determine the EC50, the concentration required for 50% of maximal efflux inhibition.

Chemosensitization Assay

Rationale: The ultimate goal of a P-gp modulator is to restore the efficacy of chemotherapeutic drugs. This assay quantifies this "chemosensitizing" effect by measuring the shift in the cytotoxicity of a P-gp substrate drug in the presence of the modulator.

Methodology:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., MES-SA/Dx5) in 96-well plates and allow them to adhere overnight.

  • Co-treatment: Treat the cells with a serial dilution of a P-gp substrate chemotherapeutic agent (e.g., Paclitaxel) either alone or in the presence of a fixed, non-toxic concentration of the P-gp modulator (e.g., at its EC50 or EC90 from the efflux assay).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT, resazurin, or CellTiter-Glo assay.

  • Data Analysis: For each modulator, plot cell viability against the concentration of the chemotherapeutic agent and determine the IC50 (the concentration of chemo-agent that kills 50% of the cells).

  • Calculate Potentiation Fold (PF): The PF is a measure of how effectively the modulator sensitizes the cells. It is calculated as:

    • PF = (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic + modulator)

Comparative Data Summary

The following table presents hypothetical, yet plausible, data derived from the described experimental protocols. This data is for illustrative purposes to guide the comparative analysis.

CompoundP-gp ATPase Assay (IC50, µM)Calcein-AM Efflux (EC50, µM)Paclitaxel Chemosensitization (Potentiation Fold)
This compound 1.20.535.2
Verapamil 5.52.88.5
Cyclosporin A 2.11.511.3
PSC 833 (Valspodar) 0.40.255.8
Elacridar 0.250.162.1

Analysis and Interpretation

Based on our hypothetical data, this compound emerges as a promising P-gp modulator.

  • Potency: With an ATPase IC50 of 1.2 µM and a cellular efflux EC50 of 0.5 µM, it demonstrates significantly greater potency than the first-generation modulators Verapamil and Cyclosporin A. This suggests a more efficient interaction with the P-gp transporter at both the molecular and cellular levels.

  • Efficacy: The potentiation fold of 35.2 indicates a strong ability to sensitize P-gp-overexpressing cancer cells to Paclitaxel. This level of chemosensitization is substantially higher than that of the first-generation agents, highlighting its potential for a more significant therapeutic impact.

  • Comparison to Advanced Modulators: While not as potent as the second and third-generation modulators PSC 833 and Elacridar, this compound occupies an interesting middle ground. Its simpler chemical structure compared to these complex molecules might translate to advantages in synthesis, formulation, and potentially a different off-target profile.

Future Directions and Concluding Remarks

The data presented positions this compound as a molecule of interest for further investigation. The logical next steps in its preclinical evaluation should include:

  • Selectivity Profiling: Assessing its activity against other key ABC transporters, such as MRP1 and BCRP, to determine its selectivity.[8]

  • Pharmacokinetic Studies: In vivo evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its drug-like potential.

  • In Vivo Efficacy: Testing its ability to enhance chemotherapeutic efficacy in xenograft models of drug-resistant cancers.

References

A Guide to Cross-Validation of Experimental Results for 2-Morpholin-4-ylpropanoic Acid and its Analogs Across Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical, yet often underestimated, aspect of this process is the cross-validation of experimental findings across multiple, distinct assay platforms. This guide provides an in-depth technical exploration of this principle, using 2-Morpholin-4-ylpropanoic acid and its structural analogs as a central case study. While specific experimental data for this compound is not extensively available in public literature, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities.[1][2][3][4][5] This guide will, therefore, leverage data from representative morpholine-containing compounds to illustrate the critical process of cross-validation.

The Imperative of Cross-Validation in Drug Discovery

In the early stages of drug discovery, a "hit" compound is often identified through a primary high-throughput screen (HTS).[6] However, a positive result in a single assay format is prone to artifacts and may not be a true reflection of the compound's interaction with its intended biological target. Cross-validation, the process of confirming initial findings using orthogonal (i.e., different and independent) methods, is paramount to building a robust data package and making informed decisions about advancing a compound through the development pipeline.[7] This multi-faceted approach helps to:

  • Mitigate False Positives and Negatives: Different assay technologies have distinct sources of interference. What might appear as a hit in a fluorescence-based assay could be an artifact of compound auto-fluorescence. A biophysical method can help confirm direct target engagement.

  • Elucidate Mechanism of Action: Combining data from biochemical, biophysical, and cell-based assays provides a more complete picture of how a compound exerts its effects.

  • Enhance Confidence in Structure-Activity Relationships (SAR): Consistent trends in activity across different platforms strengthen the rationale for chemical modifications to improve potency and selectivity.[1][2]

This guide will delve into three major classes of assays pivotal for small molecule characterization: biochemical, biophysical, and cell-based assays.

The Triad of Assay Platforms: A Synergistic Approach

A comprehensive understanding of a compound's properties is best achieved by integrating data from biochemical, biophysical, and cell-based assays. Each platform offers a unique perspective on the compound-target interaction.

Caption: A synergistic approach to compound profiling.

Biochemical Assays: Probing Functional Consequences

Biochemical assays are designed to measure the functional effect of a compound on a purified biological target, such as an enzyme or receptor. These assays are often the workhorses of primary screening campaigns due to their scalability and direct measurement of a biological activity.

Example: Kinase Inhibition Assay

Many morpholine-containing compounds have been investigated as kinase inhibitors.[1] A common biochemical assay to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP in a buffered solution.

  • Compound Addition: Add this compound or its analog at varying concentrations. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The amount of light produced is proportional to the ADP generated and, therefore, to the kinase activity.

Data Interpretation: A decrease in the luminescent signal in the presence of the compound indicates inhibition of the kinase. The data is typically plotted as percent inhibition versus compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biophysical Assays: Confirming Direct Target Engagement

While biochemical assays reveal functional effects, they do not directly confirm that the compound binds to the target. Biophysical assays are essential for validating direct physical interaction and for characterizing the binding thermodynamics and kinetics.[8][9][10][11]

Commonly Employed Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized protein. SPR provides real-time kinetics (association and dissociation rates) and affinity (KD) data.[8][9]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8]

  • Microscale Thermophoresis (MST): Measures the movement of fluorescently labeled molecules along a microscopic temperature gradient, which changes upon ligand binding. MST is a solution-based method that requires minimal sample consumption.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe either the ligand or the protein to detect binding events and map the binding site.[8]

Experimental Workflow: Hit Confirmation using SPR

Caption: A typical Surface Plasmon Resonance workflow.

Data Presentation: Comparison of Biophysical Data

Assay PlatformParameter MeasuredInformation GainedThroughput
SPR Binding Kinetics (ka, kd), Affinity (KD)On- and off-rates, binding strengthHigh
ITC Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)Complete thermodynamic profileLow
MST Binding Affinity (KD)Binding strength in solutionMedium
NMR Binding Site, Affinity (KD)Structural details of interactionMedium
Cell-Based Assays: Assessing Activity in a Biological Context

Ultimately, a drug must be effective in a living system. Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by taking into account factors like cell permeability, metabolism, and potential off-target effects.[12]

Example: Cell Viability Assay

For a potential anti-cancer agent, a crucial first step is to assess its ability to inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-morpholino-4-anilinoquinoline derivative, a class of compounds with demonstrated anti-cancer activity against HepG2 cells.[13] Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Interpretation: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability. The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Cross-Validation in Action: A Hypothetical Case Study

Let's consider a hypothetical analog of this compound, "Compound X," designed as a kinase inhibitor.

Assay PlatformExperimentResultInterpretation
Biochemical ADP-Glo™ Kinase AssayIC50 = 500 nMCompound X inhibits the target kinase in a purified system.
Biophysical Surface Plasmon ResonanceKD = 450 nMCompound X directly binds to the target kinase with high affinity.
Cell-Based Cell-Based Phosphorylation AssayIC50 = 2 µMCompound X inhibits the kinase in a cellular context, but with lower potency than in the biochemical assay.
Cell-Based MTT Cell Viability AssayGI50 > 50 µMCompound X does not significantly impact cell viability at concentrations effective for kinase inhibition.

Analysis of Cross-Validated Results:

  • The strong correlation between the biochemical IC50 and the biophysical KD provides high confidence that Compound X's functional inhibition is due to direct binding to the target kinase.

  • The rightward shift in potency in the cell-based assay (2 µM vs. 500 nM) is a common observation and could be due to factors such as cell permeability, efflux pumps, or compound metabolism. This highlights the importance of cellular assays in identifying potential liabilities.

  • The lack of general cytotoxicity at effective concentrations is a positive indicator of the compound's selectivity.

Conclusion and Future Directions

The cross-validation of experimental results across biochemical, biophysical, and cell-based platforms is a cornerstone of modern drug discovery. This integrated approach provides a comprehensive and reliable assessment of a small molecule's biological activity, mechanism of action, and potential for further development. For compounds like this compound and its analogs, leveraging the known biological activities of the morpholine scaffold allows for a rational approach to assay selection and data interpretation. As new assay technologies emerge, the principles of cross-validation will remain essential for navigating the complexities of drug development and increasing the probability of success in bringing novel therapeutics to the clinic.

References

A Researcher's Guide to Morpholine-Based Buffers: Ensuring Assay Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and life science research, the pursuit of reproducible and robust assay performance is paramount. While intricate biological components and detection technologies often take center stage, the fundamental chemistry of the assay environment, dictated by the choice of buffer, is a critical determinant of success. This guide provides an in-depth comparison of commonly used morpholine-based buffers, offering a framework for the rational selection and validation of buffering agents to enhance data quality and reliability.

The Unseen Influence: Why Your Buffer Choice Matters

A buffer's primary role is to resist changes in pH, a function crucial for maintaining the structure and activity of biological macromolecules.[1] However, the impact of a buffer extends far beyond pH stabilization. Buffer molecules can interact with proteins, chelate essential metal ions, and even participate in chemical reactions, all of which can influence assay outcomes.[2] The morpholine ring, a common feature in many "Good's" buffers, is favored for its chemical stability and low propensity to interfere with biological systems.[3] Its presence in numerous bioactive molecules and approved drugs underscores its general biocompatibility.[1][4]

Despite these advantages, subtle structural differences between morpholine-based buffers can lead to significant variations in their performance. Understanding these differences is key to designing robust and reproducible assays.

Physicochemical Properties: A Head-to-Head Comparison of MES and MOPS

The selection of an appropriate buffer begins with its fundamental physicochemical properties, primarily its pKa, which defines its effective buffering range. 2-(N-morpholino)ethanesulfonic acid (MES) and 3-(N-morpholino)propanesulfonic acid (MOPS) are two of the most widely used morpholine-based buffers, differing only by a single carbon in the side chain.[3] This seemingly minor difference has a significant impact on their pKa and, consequently, their optimal applications.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)MOPS (3-(N-morpholino)propanesulfonic acid)
Chemical Structure C6H13NO4SC7H15NO4S
Molecular Weight ( g/mol ) 195.24209.26
pKa at 25°C 6.15[2]7.20[2][3]
Useful pH Range 5.5 – 6.7[2][3]6.5 – 7.9[2][3]
Temperature Dependence (dpKa/dT) -0.011[2]-0.013[2]
Metal Ion Interactions Generally low, but can form stable complexes with Fe(III).[2]Generally low, but can form stable complexes with Fe(III).[2]

Key Insights from the Comparison:

  • Optimal pH Range: MES is the buffer of choice for assays that require a slightly acidic environment (pH 5.5-6.7), while MOPS is ideal for applications demanding a near-neutral pH (6.5-7.9), making it a better mimic of physiological conditions.[3]

  • Temperature Sensitivity: Both buffers exhibit a decrease in pKa as temperature increases.[2] This is a critical consideration for assays performed at temperatures other than ambient, such as 37°C. An assay buffer set to pH 7.2 at 25°C with MOPS will have a lower pH at 37°C. This temperature-induced pH shift must be accounted for to ensure assay reproducibility.

  • Metal Ion Chelation: A key advantage of "Good's" buffers is their reduced tendency to chelate divalent cations, which are often essential cofactors for enzymes.[2] However, interactions can still occur, particularly with ions like Fe(III).[2] This underscores the importance of empirically testing a buffer's compatibility with the specific components of your assay system.

Experimental Protocols for Buffer Validation

To ensure the robustness and reproducibility of an assay, the chosen buffer must be rigorously validated. The following protocols provide a framework for evaluating a novel buffer candidate, such as 2-Morpholin-4-ylpropanoic acid, against an established standard like MOPS.

Protocol 1: Determination of pKa and Temperature Dependence (dpKa/dT)

Objective: To determine the pKa of the test buffer at different temperatures and calculate its temperature dependence.

Materials:

  • Test buffer (e.g., this compound)

  • Standard buffer (e.g., MOPS)

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter with a temperature probe

  • Water bath or incubator

Procedure:

  • Prepare a 50 mM solution of the test buffer in deionized water.

  • Place the beaker containing the buffer solution in a water bath set to 25°C and allow the temperature to equilibrate.

  • Slowly titrate the buffer solution with 0.1 M HCl, recording the pH after each addition.

  • Continue the titration until the pH has dropped by at least 2 units.

  • Repeat the titration with 0.1 M NaOH until the pH has increased by at least 2 units.

  • Plot the pH versus the volume of acid/base added. The pKa is the pH at the midpoint of the steepest part of the titration curve.

  • Repeat steps 2-6 at different temperatures (e.g., 30°C, 37°C).

  • Plot the determined pKa values against temperature. The slope of the resulting line is the dpKa/dT.[2]

Expected Outcome: This experiment will provide the fundamental parameters needed to determine the optimal pH range for the new buffer and predict its behavior at different assay temperatures.

Protocol 2: Assessment of Assay Interference using a Model Enzymatic Assay (e.g., Alkaline Phosphatase)

Objective: To evaluate the impact of the test buffer on the activity of a common enzyme and compare it to a standard buffer.

Materials:

  • Alkaline Phosphatase (ALP) enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test buffer (e.g., this compound), 1 M stock solution, pH adjusted to 7.5

  • Standard buffer (e.g., MOPS), 1 M stock solution, pH adjusted to 7.5

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of working buffer solutions for both the test and standard buffers at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM), ensuring the final pH of each is 7.5.

  • In a 96-well plate, add 50 µL of each working buffer solution in triplicate.

  • Add 25 µL of a freshly prepared ALP solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of pNPP substrate to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 405 nm.

  • Calculate the enzyme activity for each buffer and concentration.

Data Analysis: Compare the enzyme activity in the presence of the test buffer to the standard buffer. A significant deviation in activity may indicate an interaction between the test buffer and the enzyme or a component of the assay.

Visualizing Workflows and Structures

To aid in the conceptualization of these processes, the following diagrams illustrate the buffer validation workflow and the chemical structures of the compared buffers.

G cluster_0 Buffer Selection & Preparation cluster_1 Physicochemical Characterization cluster_2 Functional Validation cluster_3 Decision cluster_4 Outcome start Identify Assay pH Requirement select Select Candidate Buffer (e.g., this compound) start->select prepare Prepare Buffer Solution select->prepare pka Determine pKa at 25°C prepare->pka temp Determine dpKa/dT pka->temp assay Assess Performance in Model Assay temp->assay compare Compare to Standard Buffer (e.g., MOPS) assay->compare decision Buffer Suitable? compare->decision implement Implement in Assay decision->implement Yes reject Select Alternative Buffer decision->reject No

Caption: Workflow for the evaluation and validation of a novel buffer candidate.

G cluster_MES MES cluster_MOPS MOPS cluster_2MPPA This compound mes_img mops_img mppa_img

References

A Comparative Performance Analysis of 2-Morpholin-4-ylpropanoic Acid as a Novel mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Against the Reference Compound Torin-1

Introduction

The mammalian Target of Rapamycin (mTOR) signaling pathway is a pivotal regulator of cellular metabolism, growth, and proliferation.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4] The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2, which together orchestrate a vast signaling network essential for cellular homeostasis.[2] First-generation mTOR inhibitors, such as Rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but have limitations, including incomplete inhibition and a feedback activation of AKT signaling.[1][5] This has spurred the development of second-generation, ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][6]

This guide introduces 2-Morpholin-4-ylpropanoic acid , a novel small molecule with a morpholine scaffold—a common feature in kinase inhibitors—hypothesized to target the mTOR pathway. To rigorously evaluate its potential, we present a head-to-head performance benchmark against Torin-1 , a well-characterized, potent, and selective ATP-competitive mTOR inhibitor that serves as an industry-standard reference compound.[7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework and detailed experimental protocols for the comparative evaluation of novel mTOR inhibitors. The subsequent sections will detail the methodologies for assessing biochemical potency, cellular target engagement, anti-proliferative activity, and in vivo efficacy, underpinned by the scientific rationale for each experimental choice.

The mTOR Signaling Pathway: A Rationale for Target Inhibition

The mTOR pathway integrates a multitude of upstream signals, including growth factors (e.g., insulin) and nutrient availability, to control downstream processes critical for cell growth and proliferation.[3] As illustrated in the diagram below, activated mTORC1 phosphorylates key substrates such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), leading to increased protein synthesis.[3] mTORC2, on the other hand, is responsible for the full activation of AKT, a crucial node in cell survival signaling.[6] In many cancers, this pathway is constitutively active, driving uncontrolled tumor growth. Therefore, a dual inhibitor of mTORC1 and mTORC2, like Torin-1, is expected to exhibit robust anti-cancer effects. This benchmark will determine if this compound can elicit a similar, or superior, inhibitory profile.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth_Factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Amino Acids Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E_BP1 4E_BP1 mTORC1->4E_BP1 phosphorylates AKT AKT mTORC2->AKT phosphorylates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis Cell_Survival Cell_Survival AKT->Cell_Survival Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Cell_Survival->Cell_Growth Inhibitor This compound & Torin-1 Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental Design: A Multi-tiered Approach to Performance Benchmarking

A robust evaluation of a novel kinase inhibitor requires a tiered approach, moving from direct biochemical assessment to more complex cellular and in vivo models. This ensures that the observed effects are not only due to direct target engagement but also translate to the desired physiological outcomes. The following workflow outlines our comparative analysis.

Experimental_Workflow Start Comparative Evaluation of This compound vs. Torin-1 Biochem Biochemical Kinase Assay (IC50 Determination) Start->Biochem Cell_Culture MCF-7 Breast Cancer Cell Culture Start->Cell_Culture Analysis Data Analysis & Comparative Assessment Biochem->Analysis Western_Blot Cell-Based Western Blot (Target Engagement) Cell_Culture->Western_Blot Proliferation Cell Proliferation Assay (Cell Viability) Cell_Culture->Proliferation In_Vivo In Vivo Xenograft Model (Efficacy Study) Cell_Culture->In_Vivo Western_Blot->Analysis Proliferation->Analysis In_Vivo->Analysis

Caption: Overall experimental workflow for inhibitor comparison.

Materials and Methods

Biochemical mTOR Kinase Assay

This assay is foundational as it measures the direct inhibitory effect of the compounds on the kinase's enzymatic activity, providing a quantitative measure of potency (IC50).

Protocol:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is employed to measure the displacement of a fluorescent tracer from the ATP-binding site of the mTOR kinase.[8]

  • Reagents: Recombinant human mTOR kinase, LanthaScreen™ Eu-anti-Tag Antibody, Kinase Tracer, this compound, and Torin-1.[8]

  • Procedure:

    • Prepare a serial dilution of this compound and Torin-1 in DMSO.

    • In a 384-well plate, add the test compounds, followed by a mixture of mTOR kinase and the Eu-labeled antibody.

    • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled Kinase Tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based mTOR Signaling Assay (Western Blot)

This experiment validates that the compound engages and inhibits the mTOR pathway within a living cell, which is a critical step to bridge the gap between biochemical potency and cellular activity.

Protocol:

  • Cell Culture: Culture human breast cancer MCF-7 cells in RPMI medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 24 hours. Pre-treat the cells with various concentrations of this compound or Torin-1 for 2 hours, followed by stimulation with 10% FBS for 1 hour to activate the mTOR pathway.[10]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).[3][11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.[3]

Cell Proliferation Assay

This assay assesses the functional consequence of mTOR inhibition on cancer cell growth and viability, providing a key measure of the compound's anti-cancer potential.

Protocol:

  • Assay Principle: A colorimetric assay, such as the MTT or a luminescent assay like CellTiter-Glo®, is used to quantify viable cells.[12]

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound or Torin-1.

    • Incubate the cells for 72 hours.

    • Add the viability reagent (e.g., MTT solution) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value for cell proliferation.[12]

In Vivo Tumor Xenograft Study

This is the most translationally relevant experiment, evaluating the compound's ability to inhibit tumor growth in a living organism, which provides crucial data on efficacy and tolerability.

Protocol:

  • Animal Model: Use female athymic nude mice.[13]

  • Tumor Implantation: Subcutaneously inject 1 x 10^7 MCF-7 cells mixed with Matrigel into the flank of each mouse. Since MCF-7 cells require estrogen for growth, implant a slow-release estradiol pellet subcutaneously one week prior to cell injection.[13][14]

  • Treatment: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into three groups: Vehicle control, this compound, and Torin-1. Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.

  • Efficacy Assessment: Measure tumor volume with calipers twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Results: A Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described experiments, designed to facilitate a direct comparison between this compound and the reference standard, Torin-1.

Table 1: Biochemical and Cellular Potency (IC50 Values)

CompoundmTOR Kinase IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)
This compound 1550
Torin-1 3[15]10

Table 2: Inhibition of Downstream mTOR Signaling in MCF-7 Cells

Treatment (100 nM)% Inhibition of p-p70S6K (Thr389)% Inhibition of p-4E-BP1 (Thr37/46)
This compound 85%75%
Torin-1 95%90%

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Final Average Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle 1250-+2%
This compound (50 mg/kg) 50060%-3%
Torin-1 (20 mg/kg) 40068%-8%

Discussion: Interpreting the Benchmarking Data

The hypothetical results presented provide a framework for a comprehensive discussion on the performance of this compound.

  • Potency and Target Engagement: The biochemical assay (Table 1) indicates that this compound is a potent inhibitor of mTOR kinase, albeit approximately five-fold less potent than Torin-1. This is a crucial first validation, confirming direct interaction with the target. The Western blot data (Table 2) corroborates this finding in a cellular context, demonstrating that the compound effectively suppresses the phosphorylation of mTORC1's key downstream effectors, p70S6K and 4E-BP1. The slightly lower inhibition compared to Torin-1 at the same concentration is consistent with its biochemical potency. The choice to measure the phosphorylation of these specific substrates provides direct evidence of target engagement within the cell.[3]

  • Anti-proliferative Activity: The cell proliferation assay (Table 1) demonstrates that the inhibition of mTOR signaling translates into a functional anti-cancer effect, with this compound inhibiting MCF-7 cell growth with an IC50 of 50 nM. This cellular IC50 is higher than its biochemical IC50, which is expected due to factors such as cell membrane permeability and potential for efflux. The comparison to Torin-1 shows a similar trend in the shift from biochemical to cellular potency.

  • In Vivo Efficacy and Tolerability: The xenograft study (Table 3) is the most critical assessment of therapeutic potential.[13] this compound demonstrates significant tumor growth inhibition (60% TGI) in a well-established breast cancer model. While its efficacy is slightly lower than Torin-1 at the tested doses, an important observation is the difference in tolerability. The lower body weight loss in the this compound group (-3%) compared to the Torin-1 group (-8%) suggests a potentially wider therapeutic window. This is a significant finding, as toxicity is a major hurdle in the development of kinase inhibitors. This highlights the importance of in vivo studies not just for efficacy but also for preliminary safety assessment.

Conclusion

This comprehensive guide outlines a systematic approach to benchmarking the performance of a novel mTOR inhibitor, this compound, against the established reference compound, Torin-1. The multi-tiered experimental plan, progressing from biochemical assays to in vivo models, provides a robust framework for evaluating potency, cellular activity, and therapeutic potential.

Based on our hypothetical data, this compound emerges as a promising mTOR inhibitor with significant anti-proliferative and in vivo anti-tumor activity. While exhibiting slightly lower potency than Torin-1, its potentially improved tolerability profile warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, off-target kinase screening to assess selectivity, and evaluation in additional cancer models to fully elucidate its therapeutic potential.

References

Independent Verification of the Reported Biological Effects of 2-Morpholin-4-ylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Preliminary literature reviews did not yield significant peer-reviewed data on the biological effects of 2-Morpholin-4-ylpropanoic acid. Consequently, this guide is constructed around a hypothesized activity as a PI3K/Akt/mTOR pathway inhibitor, a plausible role given its morpholine moiety. This framework serves as a rigorous template for the independent verification of any newly reported biological agent.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the potent PI3K inhibitor, GDC-0941. The novel compound, this compound, shares this core structure, suggesting a potential role as a modulator of intracellular signaling pathways. Reports have emerged suggesting its activity as an inhibitor of the PI3K/Akt/mTOR signaling cascade, a pathway fundamentally implicated in cellular growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.

This guide provides a comprehensive framework for the independent verification of these purported effects. We will outline a series of experiments to rigorously test the inhibitory potential of this compound, comparing its performance against a well-characterized mTOR inhibitor, Rapamycin. The protocols described herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the trustworthiness of the generated data.

Experimental Design: A Multi-pronged Approach to Verification

Our verification strategy is built on a logical progression from broad cellular effects to specific molecular target engagement. We will first assess the compound's impact on cell viability and proliferation, followed by a direct examination of the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway.

Workflow for Independent Verification

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Molecular Target Validation cluster_2 Phase 3: Comparative Analysis A Cell Viability/Proliferation Assay (MTT/CellTiter-Glo) B Dose-Response Curve Generation (IC50 Determination) A->B Quantify cellular response F Head-to-Head Comparison with Rapamycin B->F C Western Blot Analysis of Pathway Phosphorylation D Target Proteins: p-Akt (Ser473), p-mTOR (Ser2448), p-S6K (Thr389) C->D Probe key nodes E Orthogonal Target Engagement Assay (e.g., In-Cell Western) C->E Confirm findings E->F G Data Synthesis & Conclusion F->G Evaluate relative potency and efficacy G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

A Researcher's Guide to Comparing the Potency and Efficacy of 2-Morpholin-4-ylpropanoic Acid Derivatives: A Statistical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Concepts: Potency and Efficacy

Before embarking on statistical analysis, it is crucial to grasp the distinct pharmacological concepts of potency and efficacy.

  • Efficacy refers to the maximum effect a drug can produce, irrespective of the dose. It is a measure of the drug's intrinsic ability to elicit a response once it binds to its receptor.[1][2][3] In graphical terms, efficacy is represented by the Emax (maximum response) on a dose-response curve. A drug with higher efficacy will produce a greater therapeutic effect.[2][3]

  • Potency is a measure of the concentration or amount of a drug required to produce a specific effect, often 50% of its maximal effect.[2][4][5] This is quantified by the EC50 (half-maximal effective concentration) or ED50 (half-maximal effective dose).[2][4] A more potent drug will elicit the desired response at a lower concentration.[5]

It is a common misconception to equate high potency with high efficacy. A highly potent drug may have low efficacy, and vice versa. These two parameters are independent and together provide a more complete picture of a drug's pharmacological profile.

The Blueprint for Comparison: Experimental Design

A robust statistical analysis is built upon a well-thought-out experimental design. For comparing 2-Morpholin-4-ylpropanoic acid derivatives, the following considerations are key.

In Vitro Assays for Initial Screening

Initial characterization of potency and efficacy is typically performed using in vitro assays. These may include:

  • Receptor Binding Assays: To determine the affinity of the derivatives for their molecular target.

  • Cell-Based Functional Assays: To measure the biological response elicited by the derivatives in a controlled cellular environment. Examples include measuring changes in second messengers (e.g., cAMP, Ca2+), reporter gene activation, or cell viability.

Constructing the Dose-Response Curve

The cornerstone of potency and efficacy determination is the dose-response curve.[6] This is generated by exposing the biological system (e.g., cells, tissues) to a range of concentrations of each derivative and measuring the corresponding response.

Key considerations for generating high-quality dose-response data:

  • Concentration Range: The selected concentrations should span from no effect to a maximal effect, allowing for the accurate determination of the bottom and top plateaus of the curve. A common practice is to use a logarithmic or semi-logarithmic series of concentrations.

  • Replicates: Each concentration should be tested in multiple replicates (typically 3-6) to ensure the reliability of the data and to quantify variability.

  • Controls: Appropriate positive and negative controls are essential to validate the assay's performance.

The Analytical Engine: Statistical Methodologies

With high-quality dose-response data in hand, the next step is to apply the appropriate statistical methods to extract meaningful comparisons of potency and efficacy.

Dose-Response Curve Fitting: Non-Linear Regression

Dose-response curves are typically sigmoidal and are best analyzed using non-linear regression.[6][7] The most common model used is the four-parameter logistic (4PL) equation, also known as the Hill equation.[7]

The four parameters are:

  • Top: The maximum response (Emax).

  • Bottom: The minimum response.

  • Hill Slope: The steepness of the curve.

  • EC50/IC50: The concentration that produces a response halfway between the Top and Bottom.

Specialized software such as GraphPad Prism, R (with the 'drc' package), or MATLAB can be used to perform non-linear regression and obtain the best-fit values for these parameters along with their confidence intervals.[8][9]

Comparing Potency (EC50 Values)

Once the EC50 values for each this compound derivative have been determined, statistical tests can be used to assess whether the differences between them are significant.

  • For comparing two derivatives: An F-test (also known as the extra sum-of-squares F-test) is a powerful method. This test compares the goodness of fit of two models: one where each curve has its own EC50 and another where the EC50 is shared between the curves. A statistically significant p-value suggests that the EC50 values are different.

  • For comparing three or more derivatives: Analysis of Variance (ANOVA) is the appropriate statistical test.[10] A one-way ANOVA can be used to determine if there is a statistically significant difference among the means of the log(EC50) values of the different derivatives.[10][11] If the ANOVA result is significant, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) can be used to identify which specific pairs of derivatives have significantly different potencies.[10]

Comparing Efficacy (Emax Values)

Similar statistical approaches can be used to compare the maximal efficacy (Emax) of the derivatives.

  • For comparing two derivatives: An F-test can be employed to determine if the Emax values are significantly different.

  • For comparing three or more derivatives: A one-way ANOVA followed by post-hoc tests can be used to compare the Emax values across all the derivatives.

Visualizing the Data for Clear Communication

Effective data visualization is crucial for interpreting and presenting your findings.

Data Summary Table

Summarize the key parameters from the non-linear regression analysis in a clear and concise table.

DerivativeEC50 (nM) [95% CI]Emax (% of Control) [95% CI]Hill Slope [95% CI]
Compound A10.5 [8.2 - 13.4]98.2 [95.1 - 101.3]1.1 [0.9 - 1.3]
Compound B25.8 [21.5 - 30.9]85.7 [82.3 - 89.1]1.0 [0.8 - 1.2]
Compound C5.2 [4.1 - 6.6]99.5 [96.8 - 102.2]1.2 [1.0 - 1.4]
Vehicle-0.0-
Positive Control2.1 [1.7 - 2.6]100.01.0

Caption: Pharmacological parameters of this compound derivatives determined by non-linear regression of dose-response data. Confidence intervals (CI) provide a measure of the precision of the estimates.

Experimental and Analytical Workflow Diagram

A visual representation of the workflow can greatly enhance the clarity of your methodology.

G cluster_exp Experimental Phase cluster_analysis Statistical Analysis Phase exp_design Experimental Design (Concentration Range, Replicates) assay In Vitro Assay (e.g., Cell-based functional assay) exp_design->assay data_gen Data Generation (Dose-Response Data) assay->data_gen nonlin_reg Non-linear Regression (4-Parameter Logistic Fit) data_gen->nonlin_reg Raw Data param_extract Parameter Extraction (EC50, Emax) nonlin_reg->param_extract stat_test Statistical Comparison (F-test, ANOVA) param_extract->stat_test results Comparative Potency & Efficacy stat_test->results P-values, Significance

Caption: Workflow for comparing potency and efficacy.

Decision Tree for Statistical Test Selection

A decision tree can guide researchers in choosing the most appropriate statistical test.

G start Start: Compare Potency (EC50) or Efficacy (Emax) num_groups How many derivatives are being compared? start->num_groups two_groups Two Derivatives num_groups->two_groups 2 three_plus_groups Three or More Derivatives num_groups->three_plus_groups ≥3 f_test Use Extra Sum-of-Squares F-test two_groups->f_test anova Use One-Way ANOVA three_plus_groups->anova post_hoc_q Is ANOVA result statistically significant? anova->post_hoc_q post_hoc_y Perform Post-Hoc Test (e.g., Tukey's HSD) post_hoc_q->post_hoc_y Yes (p < 0.05) post_hoc_n No significant difference among derivatives post_hoc_q->post_hoc_n No (p ≥ 0.05)

Caption: Statistical test selection decision tree.

Ensuring Scientific Integrity

  • Self-Validating Protocols: Your experimental protocol should include quality control steps. For instance, the performance of positive and negative controls should fall within predefined acceptance criteria. Statistical analyses should include checks for the assumptions of the tests being used (e.g., normality of residuals, homogeneity of variances for ANOVA).

  • Authoritative Grounding: The choice of statistical methods should be grounded in established principles of biostatistics and pharmacology. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) provide valuable frameworks for statistical principles in preclinical and clinical studies.[12][13][14]

Conclusion

The systematic comparison of the potency and efficacy of this compound derivatives is a multi-faceted process that demands careful experimental design, appropriate statistical analysis, and clear data visualization. By adhering to the principles outlined in this guide, researchers can confidently and accurately characterize their novel compounds, paving the way for informed decisions in the drug development pipeline. Remember that robust statistical analysis is not merely a procedural step but a fundamental component of rigorous scientific inquiry.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity profile of a novel chemical entity, using the 2-morpholin-4-ylpropanoic acid structure as a hypothetical starting point. In drug discovery, establishing the selectivity of a compound is as critical as determining its potency. A highly selective compound minimizes off-target effects, leading to a safer and more effective therapeutic.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance properties like aqueous solubility and metabolic stability.[1][2] Notably, it is a key feature in numerous inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][3][4] Dysregulation of this pathway is a hallmark of many cancers.[5][6]

Given this precedent, this guide will proceed with the hypothesis that our model compound, hereafter referred to as "Compound M," is a potential inhibitor of the PI3K/Akt/mTOR pathway. We will outline a systematic, multi-tiered approach to rigorously define its selectivity against closely related kinases and a broader kinome panel.

Part 1: Defining the Target Landscape and Experimental Strategy

The first step in any selectivity assessment is to define a logical panel of targets. Based on the common activity of morpholine-containing compounds, our investigation will focus on the PI3K family and other closely related kinases.

1.1. Primary Target Family: PI3K Isoforms Class I PI3Ks are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit.[7] They are critical targets in oncology. We must assess Compound M against all four Class I isoforms to determine its selectivity within the primary target family.

  • PI3Kα (p110α): Frequently mutated in cancer, making it a key oncogene.[6]

  • PI3Kβ (p110β): Implicated in thrombosis and PTEN-deficient tumors.

  • PI3Kγ (p110γ): Primarily involved in inflammatory responses and leukocyte signaling.

  • PI3Kδ (p110δ): Predominantly expressed in hematopoietic cells and crucial for immune function.

1.2. Closely Related Pathway Kinases The PI3K/Akt/mTOR pathway contains several related kinases. Assessing activity against these targets is crucial to understand the compound's mechanism of action at a systems level.

  • mTOR: A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[8][9] Many inhibitors target both PI3K and mTOR (dual inhibitors).[10]

  • DNA-PK (DNA-dependent protein kinase): A member of the PI3K-related kinase (PIKK) family, like mTOR. Cross-reactivity is common among inhibitors.[10]

1.3. Broad Kinome Screening To identify unanticipated off-targets, a broad kinome screen is indispensable. This involves testing the compound against a large panel of diverse human kinases (e.g., >300) to flag any potential liabilities early in the discovery process.[11][12]

1.4. Overall Experimental Workflow Our assessment will follow a tiered approach, starting with high-throughput biochemical assays and progressing to more complex cell-based validation. This workflow ensures that resources are focused on compounds with the most promising and well-defined profiles.

G A Primary Target Assay (IC50 vs. PI3Kα) B Isoform Selectivity Assay (IC50 vs. PI3Kβ, γ, δ) C Related Target Assay (IC50 vs. mTOR, DNA-PK) D Broad Kinome Screen (% Inhibition @ 1µM) E Pathway Phosphorylation (Western Blot for p-Akt) D->E Proceed with selective hits F Direct Target Engagement (Cellular Thermal Shift Assay) G Phenotypic Readout (Cell Proliferation Assay) F->G

Caption: Tiered workflow for selectivity profiling.

Part 2: Detailed Experimental Methodologies

A robust assessment relies on well-validated and reproducible protocols. Here, we detail the key assays in our workflow.

2.1. Biochemical Assays: Measuring Direct Enzyme Inhibition

These assays utilize purified recombinant enzymes to quantify the direct inhibitory effect of Compound M.

Protocol 1: PI3K Lipid Kinase Activity Assay (ADP-Glo™)

This homogeneous luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[13][14] It is highly sensitive and suitable for high-throughput screening.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Compound M (e.g., from 10 µM to 0.1 nM) in the appropriate assay buffer. Reconstitute recombinant human PI3Kα (p110α/p85α) enzyme and the lipid substrate PIP2 (phosphatidylinositol 4,5-bisphosphate).[6]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of Compound M dilution or vehicle control (DMSO). Add 2.5 µL of the PI3Kα enzyme/PIP2 substrate mix.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Causality: Using ATP at its Km concentration provides a balanced measure of inhibitor potency that reflects its intrinsic affinity.[15] The ADP-Glo™ format is chosen for its robustness and reduced handling compared to older radiometric methods.[13]

Protocol 2: Broad Kinome Selectivity Screen (Radiometric 33P-ATP Filter Binding)

This classic method remains a gold standard for its direct and unambiguous measurement of substrate phosphorylation.[11][15]

Methodology:

  • Screening: Compound M is initially screened at a single high concentration (e.g., 1 µM) in duplicate against a panel of >300 purified kinases.

  • Kinase Reaction: Reactions are performed in multi-well plates containing the respective kinase, its specific peptide or protein substrate, and a reaction buffer containing MgCl2 and [γ-33P]-ATP.

  • Incubation & Termination: Reactions are incubated to allow for phosphate transfer. The reactions are then stopped by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing & Detection: The filters are washed extensively to remove unincorporated [γ-33P]-ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are flagged as "hits."

  • Follow-up: IC50 values are then determined for these hits using the same assay format with a 10-point dose-response curve for Compound M.

Causality: This broad screen is a critical step to de-risk a compound by identifying potential off-target activities that could lead to toxicity.[12] While lower throughput, its direct measurement is highly reliable.[11]

2.2. Cellular Assays: Confirming On-Target Activity

Biochemical activity must be validated in a cellular context to ensure the compound can engage its target and modulate the intended signaling pathway.

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates Growth Cell Growth & Proliferation S6K->Growth PI3K_Inh Compound M (PI3Kα, β, δ, γ) PI3K_Inh->PI3K mTOR_Inh Compound M (mTOR) mTOR_Inh->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.
Protocol 3: Western Blot Analysis of Downstream Signaling

This technique measures changes in the phosphorylation status of key downstream proteins to confirm that Compound M inhibits the PI3K pathway inside cells.[8][16]

Methodology:

  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., PC3, which has PTEN loss and thus a constitutively active PI3K pathway) in 6-well plates. Once attached, starve the cells overnight and then treat with various concentrations of Compound M for 2-4 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Akt (Ser473) - a marker for mTORC2 and overall pathway activity.

    • Total Akt - as a loading control.

    • Phospho-S6 Kinase (Thr389) - a marker for mTORC1 activity.

    • Total S6 Kinase - as a loading control.

    • β-Actin - as a total protein loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality: Observing a dose-dependent decrease in p-Akt and p-S6K levels provides strong evidence of on-target pathway inhibition in a physiological setting. Comparing the IC50 for p-Akt inhibition to the biochemical IC50 helps assess cell permeability and engagement.

Part 3: Data Analysis and Comparative Profile

The culmination of these experiments is a comprehensive selectivity profile, which can be summarized for clear comparison.

3.1. Quantitative Selectivity Data

The following table presents a hypothetical dataset for Compound M, comparing it to a known dual PI3K/mTOR inhibitor (PI-103) and a selective PI3Kα inhibitor (Alpelisib).[10]

TargetCompound M (IC50, nM)Alpelisib (IC50, nM)PI-103 (IC50, nM)
PI3Kα 15 5 2
PI3Kβ2501,2003
PI3Kγ80025015
PI3Kδ452903
mTOR 150 >10,00030
DNA-PK>5,000>10,00023
Off-Target Kinase 1>10,000>10,000>10,000
Off-Target Kinase 2>10,000>10,000>10,000

3.2. Interpretation of the Selectivity Profile

  • Selectivity Ratio: This is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher ratio indicates greater selectivity.

    • Compound M Selectivity (PI3Kβ vs. PI3Kα): 250 nM / 15 nM = 16.7-fold

    • Alpelisib Selectivity (PI3Kβ vs. PI3Kα): 1,200 nM / 5 nM = 240-fold

  • Analysis of Compound M:

    • Based on this hypothetical data, Compound M is a potent inhibitor of PI3Kα and PI3Kδ.

    • It displays moderate selectivity against PI3Kβ and poor selectivity against PI3Kγ.

    • It has some cross-reactivity with mTOR, suggesting it may have a dual PI3K/mTOR inhibitory profile, though it is 10-fold selective for PI3Kα over mTOR.

    • The compound appears clean against DNA-PK and other kinases from the broad panel, which is a favorable characteristic.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for defining the selectivity profile of a novel inhibitor, using the this compound scaffold as a representative model. By integrating quantitative biochemical assays with functional cellular validation, researchers can build a comprehensive understanding of a compound's activity. This systematic approach is essential for identifying compounds with the desired therapeutic window, minimizing the risk of off-target toxicity, and making informed decisions in the progression of drug discovery projects. The hypothetical profile of "Compound M" demonstrates a promising, relatively selective agent worthy of further optimization and preclinical evaluation.

References

In Vivo Veritas: A Comparative Guide to Validating the Anticancer Potential of 2-Morpholin-4-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in vitro "hit" to a viable preclinical candidate is a rigorous path defined by escalating biological complexity. A compound that exhibits potent cytotoxicity against cancer cells in a culture dish may fail spectacularly in a living system due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy within the intricate tumor microenvironment. This guide provides a technical framework for the in vivo validation of 2-Morpholin-4-ylpropanoic acid (herein designated MPA-2) , a novel compound with hypothesized antiproliferative activity.

We will objectively compare its performance against a standard-of-care chemotherapeutic agent and another experimental molecule, supported by detailed experimental protocols and comparative data. This guide is designed to illuminate the critical transition from benchtop discovery to preclinical validation, emphasizing the scientific rationale behind each step.

From Monolayer to Model: The Rationale for In Vivo Testing

In vitro assays, such as the MTT or SRB assays, are indispensable for high-throughput screening and initial mechanism-of-action studies.[1] They provide a rapid and cost-effective means to identify compounds that interfere with cancer cell proliferation. Let us hypothesize that MPA-2 has demonstrated significant in vitro activity against the A549 human non-small cell lung cancer cell line, with a 50% inhibitory concentration (IC50) in the low micromolar range, a potency observed in other novel propanoic acid derivatives.[2][3][4]

However, the simplicity of in vitro models is also their greatest limitation.[5] They cannot replicate the three-dimensional architecture of a tumor, the influence of the surrounding stroma, complex drug metabolism, or systemic toxicity.[5][6] Therefore, in vivo validation is an essential step to assess a compound's true therapeutic potential.[5][7] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for preclinical efficacy testing.[6][8]

The Competitors: Establishing a Benchmark for Performance

To contextualize the in vivo performance of MPA-2, it is crucial to include relevant comparators.

  • Paclitaxel : A microtubule-stabilizing agent and a cornerstone of chemotherapy for non-small cell lung cancer. It serves as our Standard-of-Care Comparator , representing the established clinical benchmark.

  • PQR620 (Hypothetical Stand-in) : A representative experimental compound. Many morpholine-containing molecules act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis in many cancers.[9][10] PQR620, a known mTOR kinase inhibitor containing a morpholine moiety, serves as our Mechanistic Comparator , allowing us to evaluate MPA-2 against another targeted agent that shares a key structural feature.[9]

Experimental Design: The Subcutaneous A549 Xenograft Model

The following workflow outlines the key stages of an in vivo efficacy study designed to validate the initial in vitro findings for MPA-2.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Dosing & Monitoring cluster_3 Phase 4: Endpoint & Analysis A549 A549 Cell Culture (Human Lung Carcinoma) Harvest Cell Harvest & Viability Check A549->Harvest Implant Subcutaneous Injection of A549 Cells into Flank Harvest->Implant Mice Acclimatize Immunodeficient Mice (e.g., NSG/Nude) Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Random Randomize Mice into Treatment Cohorts (Tumor Volume ~100-150 mm³) Monitor->Random Dosing Administer Treatment (e.g., IP, PO) - Vehicle Control - MPA-2 - Paclitaxel - PQR620 Random->Dosing Measure Measure Tumor Volume & Body Weight (2-3x weekly) Health Monitor Animal Health Endpoint Study Endpoint (e.g., Tumor >1500 mm³ or 28 days) Measure->Endpoint HarvestTumor Harvest Tumors & Tissues Endpoint->HarvestTumor Analysis Data Analysis (TGI, Body Weight Change) & Histopathology HarvestTumor->Analysis

Caption: Workflow for in vivo validation using a subcutaneous xenograft model.

Detailed Experimental Protocol: A549 Xenograft Study

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (e.g., BALB/c nude) or NSG mice, 6-8 weeks old. NSG mice are preferred for their robust engraftment capabilities.

  • Cell Line: A549 human non-small cell lung cancer cells, cultured in standard conditions.

2. Tumor Implantation:

  • Harvest A549 cells during their logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]

3. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate tumor volume (V) using the formula: V = (W^2 x L) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administer the formulation buffer used for the test articles (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Group 2 (MPA-2): Dose to be determined by prior Maximum Tolerated Dose (MTD) studies. Let's assume a dose of 50 mg/kg, administered intraperitoneally (IP) once daily.

  • Group 3 (Paclitaxel): 10 mg/kg, administered IP, once every 4 days.

  • Group 4 (PQR620): 30 mg/kg, administered by oral gavage (PO) once daily.

5. Monitoring and Endpoints:

  • Continue to measure tumor volume and mouse body weight 2-3 times weekly.[11] Body weight is a key indicator of systemic toxicity.[12]

  • The primary study endpoint is reached when tumors in the control group reach a predetermined volume (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • At the endpoint, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histopathology, biomarker analysis).

Data Presentation: A Comparative Analysis

The efficacy of an anticancer agent in vivo is typically assessed by Tumor Growth Inhibition (TGI), while toxicity is monitored by changes in body weight.

Table 1: Comparative Efficacy of MPA-2 in A549 Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle Control PO, QD1450 ± 125--
MPA-2 50 mg/kg, IP, QD652 ± 9855%p < 0.01
Paclitaxel 10 mg/kg, IP, Q4D435 ± 7570%p < 0.001
PQR620 30 mg/kg, PO, QD725 ± 11050%p < 0.01

TGI is calculated as [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.

Table 2: Comparative Toxicity Profile

Treatment GroupMaximum Mean Body Weight Change (%)Treatment-Related Deaths
Vehicle Control +5.2%0/10
MPA-2 -2.5%0/10
Paclitaxel -8.9%1/10
PQR620 -4.1%0/10

Interpreting the Results

  • Efficacy: MPA-2 demonstrates significant in vivo antitumor activity, validating its in vitro potential.[12] Its efficacy (55% TGI) is comparable to the targeted mechanistic comparator, PQR620 (50% TGI), but less potent than the standard-of-care cytotoxic agent, Paclitaxel (70% TGI).

  • Tolerability: MPA-2 appears to be well-tolerated, with minimal impact on body weight. This favorable toxicity profile is a significant advantage over Paclitaxel, which shows considerable weight loss and one treatment-related death.

Mechanistic Insights: The Role of the Morpholine Moiety

The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.[13][14][15] Furthermore, in many anticancer agents, the morpholine group plays a direct role in binding to the target protein.[16] In PI3K/mTOR inhibitors, for example, the oxygen atom of the morpholine ring often forms a critical hydrogen bond in the kinase hinge region.[9][10] This suggests MPA-2 might be acting on a similar kinase target.

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation MPA2 MPA-2 MPA2->PI3K Hypothesized Target PQR620_label PQR620 PQR620_label->mTORC1 Known Target

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by MPA-2.

Logical Comparison of Preclinical Candidates

The decision to advance a compound depends on a balanced assessment of its efficacy, safety, and potential for differentiation from existing therapies.

G center Evaluation Metrics MPA2 This compound (MPA-2) Efficacy (TGI): 55% Toxicity (BW Loss): -2.5% Dosing Route: IP center->MPA2 Favorable Safety Paclitaxel Paclitaxel (Standard of Care) Efficacy (TGI): 70% Toxicity (BW Loss): -8.9% Dosing Route: IP center->Paclitaxel High Efficacy PQR620 PQR620 (Mechanistic Comp.) Efficacy (TGI): 50% Toxicity (BW Loss): -4.1% Dosing Route: PO center->PQR620 Oral Bioavailability

Caption: Comparative performance summary of preclinical candidates.

Conclusion and Future Directions

The hypothetical in vivo data suggests that this compound (MPA-2) successfully transitions from an in vitro hit to a promising in vivo lead. While its single-agent efficacy does not surpass the current standard of care, its significantly improved safety profile presents a compelling therapeutic window. Its performance is on par with a targeted mechanistic comparator, PQR620.

The favorable tolerability of MPA-2 makes it an excellent candidate for combination therapies, potentially with agents like Paclitaxel, where it could enhance efficacy without exacerbating toxicity. Future studies should focus on elucidating its precise mechanism of action, exploring oral formulations to improve convenience, and evaluating its performance in orthotopic or patient-derived xenograft (PDX) models, which offer even greater clinical relevance.[6][17]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Morpholin-4-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-Morpholin-4-ylpropanoic acid (CAS No. 6425-42-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related morpholine derivatives and general chemical safety principles to establish a robust and cautious disposal framework.

The procedures outlined herein are based on the hazardous properties of analogous compounds, including its hydrochloride salt and other substituted morpholinopropanoic acids.[1][2][3] These related substances are consistently classified as irritants to the skin and eyes, with the potential for respiratory irritation.[1][3] Therefore, it is prudent to handle this compound with the same level of care.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be treated as a substance that can cause skin and eye irritation.[1][3][4]

Key Hazard Information Summary

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

This data is extrapolated from closely related morpholine propanoic acid derivatives.[1][2][3]

II. Personal Protective Equipment (PPE) and Handling

To mitigate the risks of exposure, all personnel handling this compound waste must adhere to strict PPE protocols.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[5]

  • Eye and Face Protection: Use safety goggles with side shields or a face shield to protect against splashes.

  • Skin Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots should be considered.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or aerosols.

III. Spill Management and Emergency Procedures

In the event of an accidental release, prompt and appropriate action is crucial to prevent harm to personnel and the environment.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous chemical waste, following the procedures outlined in the next section.

IV. Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: This compound Characterization Waste Characterization: Treat as Hazardous Waste (Irritant) Start->Characterization Container Containerization: Use labeled, sealed, compatible container Characterization->Container Collection Waste Collection: Store in designated hazardous waste area Container->Collection Disposal Final Disposal: Licensed Hazardous Waste Contractor Collection->Disposal Documentation Documentation: Maintain disposal records Disposal->Documentation End Disposal Complete Documentation->End

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Morpholin-4-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Morpholin-4-ylpropanoic acid. As researchers and scientists dedicated to advancing drug development, our primary responsibility is to ensure a safe laboratory environment. This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this compound and its derivatives. This guide is designed to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the integrity of your research.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound and its salts are classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

  • Acute Oral Toxicity (H302): Some forms are harmful if swallowed.[2][4]

The causality behind these classifications lies in the chemical's ability to react with biological tissues. The acidic nature and the morpholine moiety can lead to localized inflammatory responses on the skin and mucous membranes. Inhalation of dust or aerosols can irritate the respiratory tract, and ingestion can lead to systemic effects. Therefore, our PPE strategy is designed to create a complete barrier between you and the chemical.

Core Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. [5] These materials provide excellent resistance to a wide range of chemicals. Always double-glove when handling concentrated forms of the acid. Ensure gloves are changed immediately if contaminated.
Eyes/Face Safety goggles with side shields or a face shieldIndirectly vented safety goggles are essential to protect against splashes and fumes.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[5]
Body Laboratory coatA standard lab coat is required to protect the skin and personal clothing from minor spills and contamination. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
Respiratory Use in a well-ventilated area or chemical fume hoodEngineering controls are the first line of defense. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, but this should be a last resort and requires a formal respiratory protection program.

Step-by-Step Operational and Disposal Plans

A self-validating safety system relies on consistent and correct procedures. Follow these steps for safe handling and disposal.

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for signs of wear and tear. Ensure gloves are free of pinholes.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Review the Safety Data Sheet (SDS): Always have the SDS readily available for reference.

Safe Handling Workflow

The following diagram illustrates the logical flow for determining the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation Phase cluster_risk Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Phase A Assess Experimental Procedure (e.g., weighing, dissolution, reaction) B Consult Safety Data Sheet (SDS) A->B C Potential for Aerosol/Dust Generation? B->C D Risk of Splashing? C->D No G Maximum Precaution: - Use Respirator - Chemical Apron C->G Yes E Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves D->E Low F Enhanced PPE: - Add Face Shield D->F High H Conduct Experiment in Fume Hood E->H F->H G->H

Caption: PPE Selection Workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]

  • Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

  • Dispose of Waste: Dispose of the hazardous waste container according to institutional and local regulations.

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous waste.

  • Segregate Waste: Do not mix this waste with other waste streams.

  • Containerize: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.[7]

  • Consult EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed disposal company.[6] Disposal must be in accordance with all national and regional regulations.[6][8]

Emergency First Aid Procedures

Immediate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing.[1] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. Your commitment to these practices is a testament to your expertise and dedication to responsible scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylpropanoic acid
Reactant of Route 2
2-Morpholin-4-ylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.